Cy5-UTP
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H58N5O22P3S2 |
|---|---|
Molecular Weight |
1178.0 g/mol |
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[1-[6-[[(E)-3-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C45H58N5O22P3S2/c1-6-48-33-20-18-29(76(63,64)65)24-31(33)44(2,3)36(48)15-9-7-10-16-37-45(4,5)32-25-30(77(66,67)68)19-21-34(32)49(37)23-12-8-11-17-38(51)46-22-13-14-28-26-50(43(55)47-41(28)54)42-40(53)39(52)35(70-42)27-69-74(59,60)72-75(61,62)71-73(56,57)58/h7,9-10,13-16,18-21,24-26,35,39-40,42,52-53H,6,8,11-12,17,22-23,27H2,1-5H3,(H7-,46,47,51,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68)/b14-13+/t35-,39+,40+,42-/m1/s1 |
InChI Key |
SESOWYCEVHQRPF-YQTWBKEQSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NC/C=C/C5=CN(C(=O)NC5=O)[C@H]6[C@H]([C@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Application of Cy5-UTP in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyanine (B1664457) 5-uridine triphosphate (Cy5-UTP), a versatile tool in molecular biology for the fluorescent labeling of RNA. This document details its core applications, provides quantitative data for experimental planning, and offers detailed protocols for its use in key molecular biology techniques.
Introduction to this compound
This compound is a chemically modified analog of the natural nucleotide uridine (B1682114) triphosphate (UTP).[1][2] The Cy5 fluorophore, a member of the cyanine dye family, is attached to the C5 position of the uridine base. This modification allows for the enzymatic incorporation of the fluorescent label into RNA transcripts during in vitro transcription.[] The resulting Cy5-labeled RNA probes are invaluable for a wide range of applications, including Fluorescence In Situ Hybridization (FISH), microarray analysis, and real-time tracking of RNA localization and dynamics within cells.[]
The Cy5 dye exhibits strong absorption in the red region of the visible spectrum and emits in the far-red region, which is advantageous for minimizing autofluorescence from cellular components, thereby enhancing the signal-to-noise ratio in imaging applications.[]
Core Applications of this compound
The primary utility of this compound lies in its ability to generate fluorescently labeled RNA probes. These probes can be tailored for various downstream applications:
-
Fluorescence In Situ Hybridization (FISH): Cy5-labeled RNA probes are extensively used to detect and localize specific RNA sequences within fixed cells and tissues. The bright and photostable fluorescence of Cy5 allows for sensitive detection of target RNA molecules.[] Doubly labeling probes with Cy5 at both the 5' and 3' ends can lead to an approximately two-fold increase in signal intensity in FISH experiments.[4]
-
Microarray Analysis: In gene expression profiling, this compound is used to label complementary RNA (cRNA) for hybridization to microarrays. The fluorescence intensity of the hybridized probes is proportional to the abundance of the target mRNA, enabling quantitative analysis of gene expression.
-
RNA Localization and Dynamics: By introducing Cy5-labeled RNA into living cells, researchers can track the spatial and temporal dynamics of RNA molecules, providing insights into processes such as RNA transport, localization, and degradation.
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 is often used as an acceptor fluorophore in FRET studies, frequently paired with a donor dye like Cy3, to investigate RNA structure and intermolecular interactions.[2]
Quantitative Data and Performance Characteristics
For successful experimental design, it is crucial to understand the quantitative aspects of this compound incorporation and the properties of the resulting labeled RNA.
| Parameter | Value/Range | Notes |
| Excitation Maximum (λex) | ~649 nm | In aqueous buffer (e.g., Tris-HCl, pH 7.5).[5] |
| Emission Maximum (λem) | ~670 nm | In aqueous buffer (e.g., Tris-HCl, pH 7.5).[5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | At 649 nm in Tris-HCl, pH 7.5.[5] |
| Quantum Yield (Φ) | 0.20 - 0.58 | For Cy5-labeled DNA; can be influenced by the local environment and sequence context. Value is often restored or enhanced upon hybridization. |
| Recommended this compound:UTP Ratio for In Vitro Transcription | 1:2 (35% this compound) | Provides a good balance between labeling efficiency and overall RNA yield.[5] Higher ratios can be used for brighter probes, but may reduce transcription efficiency.[6] |
| Incorporation Efficiency | Efficiently incorporated by T7 RNA polymerase. | A linear correlation has been observed between the percentage of this compound input and the fluorescence intensity of the resulting RNA.[1][7] |
Experimental Protocols
The following sections provide detailed methodologies for the most common applications of this compound.
In Vitro Transcription for Cy5-labeled RNA Probe Synthesis
This protocol describes the synthesis of randomly Cy5-labeled RNA probes using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonuclease (RNase) Inhibitor
-
100 mM ATP, CTP, GTP solutions
-
100 mM UTP solution
-
10 mM this compound solution
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Thaw and Prepare Reagents: Thaw all reagents on ice. Keep the T7 RNA polymerase and RNase inhibitor on ice.
-
Set up the Transcription Reaction: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The following is an example for a 20 µL reaction with a 35% this compound to total UTP ratio:
Component Volume (µL) Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 1x 100 mM ATP 0.5 2.5 mM 100 mM CTP 0.5 2.5 mM 100 mM GTP 0.5 2.5 mM 100 mM UTP 0.4 2.0 mM 10 mM this compound 2 1.0 mM RNase Inhibitor 1 - Linearized DNA template X (0.5-1 µg) 25-50 ng/µL | T7 RNA Polymerase | 2 | - |
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 hours in the dark. For shorter transcripts (<300 nt), the incubation time can be extended to 4 hours.
-
DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Purification of Labeled RNA: Purify the Cy5-labeled RNA using a spin column-based RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control:
-
Determine the concentration and purity of the labeled RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. The Cy5-labeled RNA can be visualized directly on a gel imager using the appropriate excitation and emission filters.
-
Degree of Labeling (DOL) Calculation: The DOL, which indicates the number of dye molecules per 100 bases, can be estimated using the following formula:
DOL = (A_dye × ε_base) / (A_260 × ε_dye) × 100
Where:
-
A_dye is the absorbance of the dye at its maximum absorbance wavelength (~649 nm for Cy5).
-
ε_base is the average molar extinction coefficient of a ribonucleotide (~12,030 cm⁻¹M⁻¹ for ssRNA with 50% GC content).
-
A_260 is the absorbance of the RNA at 260 nm.
-
ε_dye is the molar extinction coefficient of the dye (250,000 cm⁻¹M⁻¹ for Cy5).
Fluorescence In Situ Hybridization (FISH) with Cy5-labeled Probes
This protocol provides a general workflow for detecting specific RNA targets in fixed cells using a Cy5-labeled probe.
Materials:
-
Cells or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 5x SSC, 0.1% SDS)
-
Cy5-labeled RNA probe
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% PFA for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Permeabilize the samples with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Hybridization:
-
Pre-warm the hybridization buffer to the desired hybridization temperature (typically 37-55°C).
-
Dilute the Cy5-labeled probe in the pre-warmed hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
Apply the probe solution to the sample, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber overnight at the hybridization temperature.
-
-
Washing:
-
Carefully remove the coverslip.
-
Wash the slides with 2x SSC at the hybridization temperature for 15 minutes.
-
Perform a high-stringency wash with 0.1x SSC at a higher temperature (e.g., 42-60°C) for 15 minutes.
-
Wash briefly with PBS at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash with PBS.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.
-
Troubleshooting Common FISH Issues:
| Issue | Possible Cause | Suggestion |
| No or weak signal | Insufficient probe concentration | Increase probe concentration. |
| Poor probe labeling | Check the degree of labeling of your probe. | |
| Inefficient permeabilization | Optimize permeabilization time and detergent concentration. | |
| High background | Non-specific probe binding | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). |
| Probe concentration too high | Decrease the probe concentration. |
Microarray Hybridization with Cy5-labeled cRNA
This protocol outlines the hybridization of Cy5-labeled cRNA to a microarray slide.
Materials:
-
Microarray slide with printed probes
-
Cy5-labeled cRNA
-
Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 50% formamide)
-
Hybridization chamber
-
Wash buffers (e.g., 2x SSC with 0.1% SDS, 0.1x SSC with 0.1% SDS, 0.1x SSC)
Procedure:
-
Probe Preparation:
-
Mix the Cy5-labeled cRNA (typically 1-5 µg) with the hybridization buffer. The final volume will depend on the size of the coverslip used (e.g., 20-100 µL).
-
Denature the probe mixture by heating at 95°C for 5 minutes, then immediately place on ice.
-
-
Hybridization:
-
Apply the denatured probe mixture to the microarray slide.
-
Carefully place a coverslip over the probe solution, avoiding air bubbles.
-
Place the slide in a hybridization chamber and incubate at 42-65°C overnight (16-20 hours).
-
-
Washing:
-
Disassemble the hybridization chamber in wash buffer to prevent the slide from drying out.
-
Wash the slide in 2x SSC, 0.1% SDS at room temperature for 5 minutes.
-
Wash in 0.1x SSC, 0.1% SDS at room temperature for 10 minutes.
-
Wash in 0.1x SSC at room temperature for 1 minute.
-
-
Drying and Scanning:
-
Dry the slide by centrifugation or with a stream of nitrogen.
-
Scan the microarray using a scanner with a laser and filter set appropriate for Cy5 (excitation ~635 nm, emission ~670 nm).
-
Visualizations
The following diagrams illustrate the key experimental workflows involving this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 6. utp-solution.com [utp-solution.com]
- 7. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cy5-UTP: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine (B1664457) 5-labeled Uridine (B1682114) Triphosphate (Cy5-UTP), a vital tool in molecular biology and drug development. We will delve into its chemical structure, and physical properties, and explore its applications in key experimental techniques such as in vitro transcription, fluorescence in situ hybridization (FISH), and microarray analysis. Detailed protocols and visual workflows are provided to facilitate the practical application of this versatile fluorescent nucleotide.
Core Properties of this compound
This compound is a fluorescently labeled analog of uridine triphosphate, where the cyanine 5 (Cy5) fluorophore is attached to the C5 position of the uracil (B121893) base via an aminoallyl linker.[1] This modification allows for its enzymatic incorporation into newly synthesized RNA strands by various RNA polymerases, including T7, T3, and SP6 polymerases.[2] The resulting fluorescently labeled RNA can be readily detected and quantified, making this compound an invaluable reagent for a multitude of molecular biology applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₄₅H₅₈N₅O₂₂P₃S₂ (free acid) | [3] |
| Molecular Weight | 1178.01 g/mol (free acid) | [3] |
| Excitation Maximum (λex) | ~650 nm | [2][3] |
| Emission Maximum (λem) | ~665-670 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield | ~0.2 | |
| Solubility | Soluble in water | [3] |
| Appearance | Blue solution | |
| Synonyms | Cyanine 5-UTP, 5-(3-Aminoallyl)-UTP-Cy5, Aminoallyl-UTP-Cy5, Cyanine 5-AA-UTP, Cyanine 5-Aminoallyluridine-5'-Triphosphate | [3] |
Key Applications and Experimental Protocols
This compound is a versatile tool with broad applications in molecular biology research. Its primary use lies in the generation of fluorescently labeled RNA probes for various downstream applications.
In Vitro Transcription for RNA Probe Synthesis
In vitro transcription is the most common method for generating Cy5-labeled RNA probes.[2][5] In this process, a DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7) is transcribed in the presence of a nucleotide mixture that includes this compound. The polymerase incorporates this compound along with the other three standard nucleotides (ATP, CTP, GTP) into the nascent RNA strand, resulting in a randomly labeled, fluorescent probe.
This protocol is a general guideline and may require optimization for specific templates and applications.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound solution (1 mM)
-
T7 RNA Polymerase
Procedure:
-
Reaction Setup: Thaw all components on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10X Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL RNase Inhibitor
-
2 µL ATP solution (10 mM)
-
2 µL CTP solution (10 mM)
-
2 µL GTP solution (10 mM)
-
1.5 µL UTP solution (10 mM)
-
1.5 µL this compound solution (1 mM)
-
X µL DNA template (0.5-1.0 µg)
-
2 µL T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Purification: Purify the Cy5-labeled RNA probe using a spin column-based RNA purification kit or by ethanol (B145695) precipitation.
-
Quantification: Determine the concentration and labeling efficiency of the purified probe by measuring its absorbance at 260 nm (for RNA) and 650 nm (for Cy5) using a spectrophotometer.
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique used to visualize the location of specific nucleic acid sequences within cells and tissues.[6][7] Cy5-labeled RNA probes generated by in vitro transcription are commonly used in FISH experiments to detect the presence and subcellular localization of specific mRNAs.
This protocol provides a general framework for FISH on cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., 2X SSC)
-
Hybridization Buffer (e.g., 50% formamide, 2X SSC, 10% dextran (B179266) sulfate)
-
Cy5-labeled RNA probe
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.
-
Pre-hybridization: Wash the cells with Wash Buffer. Pre-warm the Hybridization Buffer to 37°C. Add the Hybridization Buffer to the cells and incubate for 1 hour at 37°C in a humidified chamber.
-
Hybridization: Dilute the Cy5-labeled RNA probe in pre-warmed Hybridization Buffer (final concentration typically 1-5 ng/µL). Remove the pre-hybridization solution and add the probe solution to the cells. Incubate overnight at 37°C in a humidified chamber.
-
Washing: The next day, remove the hybridization solution and wash the cells with pre-warmed Wash Buffer at 37°C for 30 minutes, followed by two washes with room temperature Wash Buffer for 15 minutes each.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for Cy5 (red) and DAPI (blue).
Microarray Analysis
Microarray technology allows for the simultaneous analysis of the expression levels of thousands of genes.[2] In a typical two-color microarray experiment, cRNA from a test and a reference sample are labeled with two different fluorescent dyes (e.g., Cy5 and Cy3). The labeled cRNAs are then co-hybridized to a microarray slide containing thousands of gene-specific probes. The ratio of the two fluorescent signals at each spot on the array provides a measure of the relative gene expression between the two samples.
This protocol outlines the key steps for a two-color microarray experiment.
Materials:
-
Total RNA from test and reference samples
-
Aminoallyl-UTP (aa-UTP)
-
Cy5 and Cy3 monofunctional NHS-ester dyes
-
Reverse transcription reagents
-
In vitro transcription reagents
-
RNA purification columns
-
Microarray slides
-
Hybridization chamber and buffer
-
Wash buffers
-
Microarray scanner
Procedure:
-
RNA Labeling:
-
Synthesize first-strand cDNA from total RNA using reverse transcriptase and an oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
Perform in vitro transcription using the double-stranded cDNA as a template in the presence of a nucleotide mix containing aa-UTP. This incorporates aminoallyl groups into the cRNA.
-
Couple the aminoallyl-modified cRNA to Cy5 NHS-ester (for the test sample) and Cy3 NHS-ester (for the reference sample).
-
Purify the labeled cRNA.
-
-
Hybridization:
-
Combine equal amounts of the Cy5- and Cy3-labeled cRNA probes.
-
Fragment the labeled cRNA to an optimal size for hybridization.
-
Prepare the hybridization mixture containing the fragmented probes, hybridization buffer, and blocking agents.
-
Denature the probe mixture and apply it to the microarray slide.
-
Place the slide in a hybridization chamber and incubate overnight at the appropriate temperature (e.g., 65°C).
-
-
Washing: After hybridization, wash the microarray slide with a series of wash buffers to remove unbound probes and reduce background noise.
-
Scanning and Data Analysis:
-
Scan the microarray slide using a scanner that can detect both Cy5 (red) and Cy3 (green) fluorescence.
-
Use image analysis software to quantify the fluorescent intensity of each spot for both dyes.
-
Normalize the data to correct for experimental variations.
-
Calculate the Cy5/Cy3 ratio for each spot to determine the relative gene expression levels.
-
Application in Signaling Pathway Analysis
This compound-labeled probes are instrumental in elucidating the dynamics of signaling pathways. By using techniques like FISH and microarray analysis, researchers can investigate changes in the expression and localization of mRNAs that encode key components of these pathways, such as receptors, kinases, and transcription factors.
For instance, to study the effect of a specific drug on a signaling pathway, cells can be treated with the drug, and the expression profile of genes involved in that pathway can be compared to untreated cells using a microarray.[2] Cy5-labeled cRNA from the treated cells and Cy3-labeled cRNA from the untreated cells would be co-hybridized to a microarray containing probes for the genes of interest. An increase in the Cy5/Cy3 ratio for a particular gene would indicate its upregulation by the drug, providing insights into the drug's mechanism of action on the signaling cascade.
Similarly, FISH with Cy5-labeled probes can be used to visualize the subcellular localization of specific mRNAs involved in a signaling pathway.[6] Changes in mRNA localization in response to a stimulus can provide crucial information about the regulation of protein synthesis and the spatial organization of signaling events within the cell.
Conclusion
This compound is a powerful and versatile fluorescent nucleotide that has become an indispensable tool for researchers in molecular biology, cell biology, and drug development. Its robust incorporation into RNA and bright, stable fluorescence make it ideal for a wide range of applications, from the synthesis of highly sensitive probes for FISH and microarrays to the detailed analysis of gene expression and signaling pathways. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for scientists seeking to leverage the capabilities of this compound in their research endeavors.
References
- 1. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound.com [this compound.com]
- 5. revvity.com [revvity.com]
- 6. Simultaneous detection of the subcellular localization of RNAs and proteins in cultured cells by combined multicolor RNA-FISH and IF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of Endoplasmic Reticulum Localized mRNAs in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescently Labeled Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled nucleotides are indispensable tools in modern molecular biology, diagnostics, and drug discovery. These molecules, which are nucleotide analogues attached to a fluorescent dye (fluorophore), enable the direct visualization and quantification of nucleic acids and their interactions.[1][2] Their versatility has led to widespread adoption in a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, fluorescence in situ hybridization (FISH), and high-throughput screening (HTS) assays. This guide provides a comprehensive technical overview of fluorescently labeled nucleotides, including their chemical diversity, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: Structure and Labeling Chemistries
A fluorescently labeled nucleotide consists of three key components: the nucleobase (adenine, guanine, cytosine, thymine, or uracil), a sugar moiety (deoxyribose or ribose), and a phosphate (B84403) group, with a fluorophore covalently attached to one of these components. The choice of fluorophore and its attachment site are critical determinants of the nucleotide's utility in specific applications.
Fluorophore Selection: A wide variety of fluorophores are used to label nucleotides, each with distinct photophysical properties. Common classes include:
-
Cyanine Dyes (e.g., Cy3, Cy5): Known for their high molar extinction coefficients and good photostability, making them suitable for microarray and sequencing applications.[3]
-
Alexa Fluor Dyes: A series of spectrally diverse and highly photostable dyes that are less susceptible to pH changes than fluorescein.[4]
-
BODIPY Dyes: Characterized by high quantum yields and sharp emission peaks, they are often used in fluorescence polarization assays and microscopy.[5][6]
-
Fluorescein and Rhodamine Derivatives (e.g., FAM, TAMRA, ROX): Classic fluorophores that are still widely used, particularly in Sanger sequencing and real-time PCR.[2]
Attachment Chemistries: The fluorophore can be attached to the nucleotide at several positions:
-
Base Labeling: The most common approach, where the fluorophore is linked to the C5 position of pyrimidromes (cytosine, thymine, uracil) or the C7/C8 position of purines (adenine, guanine).[2] This is typically achieved by incorporating a reactive linker, such as an aminoallyl group, into the nucleotide, which then reacts with an amine-reactive fluorophore.
-
Sugar Labeling: The fluorophore can be attached to the 2' or 3' position of the sugar. 3'-O-modified nucleotides with a fluorescent label can act as reversible terminators in sequencing-by-synthesis (SBS) applications.
-
Phosphate Labeling: Attaching the fluorophore to the terminal phosphate (gamma-phosphate) of a nucleotide triphosphate allows for its natural cleavage by polymerase during DNA synthesis, releasing the fluorophore and generating a signal.[2]
Synthesis of Fluorescently Labeled Nucleotides
The synthesis of fluorescently labeled nucleotides is a multi-step process that requires careful chemical modification. A common strategy involves the synthesis of an aminoallyl-modified nucleotide precursor, which is then coupled to an amine-reactive fluorescent dye.
Example Protocol: Synthesis of 5-Aminoallyl-dUTP
This protocol outlines the enzymatic incorporation of 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aminoallyl-dUTP) into DNA, which can then be labeled with an amine-reactive dye.
Materials:
-
5-Aminoallyl-dUTP (2 mM or 50 mM solution)[4]
-
DNA template
-
Primers
-
dNTP mix (dATP, dCTP, dGTP)
-
Taq DNA polymerase or other suitable polymerase
-
PCR buffer
-
Nuclease-free water
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Purification columns
Procedure:
-
Enzymatic Incorporation:
-
Set up a standard PCR reaction, substituting a portion of the dTTP with aminoallyl-dUTP. A typical ratio is 3:2 dTTP:aminoallyl-dUTP.
-
Perform PCR amplification according to standard protocols. The polymerase will incorporate the aminoallyl-dUTP into the newly synthesized DNA strands.
-
-
Purification of Amine-Modified DNA:
-
Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase. This can be done using commercially available PCR purification kits.
-
-
Fluorescent Dye Coupling:
-
Dissolve the amine-reactive dye in a suitable solvent like DMSO.
-
Mix the purified amine-modified DNA with the reactive dye in a coupling buffer (e.g., sodium bicarbonate, pH 8.5-9.0).
-
Incubate the reaction in the dark for 1-2 hours at room temperature.
-
-
Purification of Labeled DNA:
-
Purify the fluorescently labeled DNA to remove unreacted dye. This is crucial to reduce background fluorescence and can be achieved using spin columns or ethanol (B145695) precipitation.[4]
-
Quantitative Data: Photophysical Properties of Common Fluorophores
The selection of a fluorophore is dictated by the specific requirements of the application, including the excitation source, detection system, and the need for multiplexing. The following tables summarize the key photophysical properties of commonly used fluorophores for nucleotide labeling.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cyanine Dyes | ||||
| Cy3 | 550 | 570 | 150,000 | ~0.15 |
| Cy5 | 649 | 670 | 250,000 | ~0.20 |
| Alexa Fluor Dyes | ||||
| Alexa Fluor 488 | 495 | 519 | >65,000 | ~0.92 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | ~0.10 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | ~0.33 |
| BODIPY Dyes | ||||
| BODIPY FL | 503 | 512 | >80,000 | ~0.90 |
| BODIPY TMR-X | 544 | 574 | ~90,000 | ~0.50 |
| BODIPY 630/650 | 625 | 640 | ~100,000 | ~0.90 |
| Fluorescein & Rhodamine | ||||
| 6-FAM | 494 | 522 | ~83,000 | ~0.91 |
| TAMRA | 555 | 576 | ~91,000 | ~0.30 |
| ROX | 575 | 602 | ~82,000 | ~0.40 |
Data compiled from various sources and may vary depending on the specific chemical structure and environment.[4][5][7][8][9]
Key Applications and Experimental Protocols
Fluorescently labeled nucleotides are central to numerous techniques in molecular biology. This section provides an overview of key applications and detailed protocols.
Polymerase Chain Reaction (PCR)
In PCR, fluorescently labeled nucleotides can be directly incorporated into the amplicons, enabling their detection and quantification.[10]
Caption: Workflow of automated Sanger sequencing with fluorescent ddNTPs.
Detailed Protocol for Sanger Sequencing:
-
Cycle Sequencing Reaction:
-
Combine the following in a PCR tube:
-
Purified DNA template (plasmid or PCR product)
-
Sequencing primer
-
Sequencing reaction mix (containing DNA polymerase, dNTPs, and the four fluorescently labeled ddNTPs)
-
-
Perform thermal cycling (typically 25-35 cycles) to generate a population of DNA fragments of varying lengths, each terminated with a specific fluorescently labeled ddNTP.
-
-
Purification:
-
Remove unincorporated ddNTPs and primers from the sequencing reaction. This is commonly done using ethanol/EDTA precipitation or spin columns.
-
-
Capillary Electrophoresis:
-
Resuspend the purified fragments in a formamide-based loading solution.
-
Denature the fragments by heating.
-
Load the sample onto an automated capillary electrophoresis instrument. The fragments are separated by size with single-base resolution.
-
-
Data Analysis:
-
As the fragments pass a detection window, a laser excites the fluorophores, and a detector records the emitted fluorescence.
-
The sequencing software converts the fluorescence data into a chromatogram, where each colored peak represents a specific nucleotide in the sequence. [11]
-
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique used to visualize the location of specific DNA or RNA sequences within cells or tissues. It employs fluorescently labeled nucleic acid probes that hybridize to their complementary target sequences. [7][12][13][14][15] Experimental Workflow for FISH
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Detailed Protocol for FISH:
-
Sample Preparation:
-
Fix cells or tissue sections to a microscope slide.
-
Permeabilize the sample to allow probe entry (e.g., with protease treatment).
-
-
Probe Preparation:
-
Label a DNA or RNA probe with fluorescent nucleotides using methods like nick translation, random priming, or PCR.
-
-
Denaturation:
-
Denature the target DNA in the sample and the fluorescent probe separately by heating.
-
-
Hybridization:
-
Apply the denatured probe to the sample on the slide and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary target sequence.
-
-
Washing:
-
Wash the slide to remove any unbound or non-specifically bound probe. Stringency washes with varying salt concentrations and temperatures are critical for specificity.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-specific dye like DAPI (4',6-diamidino-2-phenylindole).
-
Mount the slide with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filter sets.
-
Applications in Drug Discovery
Fluorescently labeled nucleotides are increasingly important in drug discovery for developing novel therapeutics and for high-throughput screening of potential drug candidates. [1][16][17]
Kinase Inhibitor Screening
Many anti-cancer drugs target protein kinases. Fluorescently labeled ATP analogs can be used in competitive binding assays to screen for kinase inhibitors. [1][18][12]In these assays, a fluorescent ATP analog binds to the kinase's active site, resulting in a change in fluorescence (e.g., increased fluorescence polarization). A potential inhibitor will compete with the fluorescent ATP for binding, leading to a decrease in the fluorescence signal.
Signaling Pathway for Kinase Inhibition by a Nucleotide Analog
Caption: Competitive inhibition of a kinase by a drug, monitored by a fluorescent ATP analog.
High-Throughput Screening (HTS)
Fluorescence-based assays using labeled nucleotides are well-suited for HTS due to their sensitivity, speed, and automation compatibility. [19]For example, fluorescence polarization assays can be used to screen large compound libraries for inhibitors of DNA polymerases or other nucleotide-binding proteins. [20]
Conclusion
Fluorescently labeled nucleotides are a cornerstone of modern molecular biology and drug discovery. Their continued development, with the creation of new fluorophores with improved photophysical properties and novel labeling strategies, will undoubtedly lead to even more powerful and sensitive applications in the future. This guide has provided a technical foundation for understanding and utilizing these essential reagents, from their fundamental properties to their application in cutting-edge research and development.
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CyDNA: Synthesis and Replication of Highly Cy-Dye Substituted DNA by an Evolved Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. BODIPY | AAT Bioquest [aatbio.com]
- 6. Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and sensitive detection of DNA polymerase fidelity by singly labeled smart fluorescent probes [ouci.dntb.gov.ua]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Cy5-UTP Incorporation by T7 RNA Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the incorporation of Cyanine5-labeled Uridine Triphosphate (Cy5-UTP) by T7 RNA polymerase during in vitro transcription. This process is fundamental for the generation of fluorescently labeled RNA probes used in a wide array of molecular biology applications, including fluorescence in situ hybridization (FISH), microarray analysis, and single-molecule imaging.
Core Mechanism of this compound Incorporation
The incorporation of this compound into a nascent RNA strand by T7 RNA polymerase follows the general principles of transcription elongation. T7 RNA polymerase, a highly processive and promoter-specific enzyme, utilizes a DNA template to guide the sequential addition of ribonucleotides. This compound, a modified nucleotide with a bulky fluorescent dye attached to the C5 position of the uracil (B121893) base, can effectively substitute for its natural counterpart, UTP.[1]
The mechanism can be broken down into the following key steps:
-
Binding of T7 RNA Polymerase to the Promoter: The process initiates with the binding of T7 RNA polymerase to a specific T7 promoter sequence on the DNA template.
-
Transcription Initiation: The polymerase unwinds the DNA duplex at the transcription start site, forming a transcription bubble. It then catalyzes the formation of a phosphodiester bond between the initiating nucleotide (typically GTP) and the next nucleotide triphosphate (NTP) as dictated by the template strand.
-
Elongation and this compound Incorporation: As the polymerase moves along the DNA template, it sequentially adds NTPs to the 3' end of the growing RNA chain. When the template strand presents an adenine (B156593) (A), either UTP or this compound can be incorporated. The selection is based on Watson-Crick base pairing. The bulky Cy5 dye is accommodated within the enzyme's active site, although it may slightly impact the incorporation efficiency compared to the unmodified UTP.
-
Translocation: Following the incorporation of each nucleotide, the polymerase translocates one base pair downstream along the DNA template, preparing for the next incorporation cycle.
-
Termination: Transcription ceases when the polymerase encounters a termination signal in the DNA template, leading to the release of the newly synthesized, Cy5-labeled RNA transcript.
The structural basis for the accommodation of bulky modifications at the 5-position of pyrimidines lies in the architecture of the T7 RNA polymerase active site. During the "open" conformation of the enzyme, the incoming NTP binds and base-pairs with the template DNA strand. This initial binding and recognition step is followed by a conformational change to a "closed" state, which is catalytically active. The region around the C5 position of uracil in the active site is relatively spacious, allowing for the presence of modifications like the Cy5 dye without causing significant steric hindrance that would completely prevent incorporation.[2][3]
Quantitative Data on Modified UTP Incorporation
Table 1: Relative Kinetic Parameters of T7 RNA Polymerase for 5-Position Modified UTP Derivatives
| UTP Derivative | Relative Km (vs. UTP) | Relative Vmax (vs. UTP) |
| Phenyl | 1.1 ± 0.2 | 0.9 ± 0.1 |
| 4-Pyridyl | 1.0 ± 0.2 | 0.8 ± 0.1 |
| 2-Pyridyl | 1.2 ± 0.3 | 0.9 ± 0.1 |
| Indolyl | 1.3 ± 0.3 | 0.8 ± 0.1 |
| Isobutyl | 1.1 ± 0.2 | 1.0 ± 0.1 |
| Imidazole (B134444) | 3.1 ± 0.8 | 0.7 ± 0.1 |
| Amino | 4.8 ± 1.2 | 0.9 ± 0.1 |
Data adapted from Vaught et al., J. Am. Chem. Soc. 2004, 126, 36, 11231–11237.[4]
The data in Table 1 indicates that hydrophobic modifications at the 5-position of UTP have minimal impact on both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) compared to unmodified UTP. This suggests that T7 RNA polymerase can efficiently incorporate UTPs with bulky hydrophobic groups, such as the Cy5 dye, with kinetics comparable to the natural substrate.[4] However, modifications that introduce a positive charge, like imidazole and amino groups, lead to a significant increase in Km, indicating a lower binding affinity.[4]
Table 2: Relative Incorporation Efficiency of Modified Nucleotides by T7 RNA Polymerase
| Modified Nucleotide | Relative Incorporation Efficiency (%) |
| 2'-Azido-UTP | High |
| 5-Azidoallyl-UTP | High |
Data compiled from various sources indicating qualitative efficiency.[5]
Commercial kits for this compound labeling often recommend a specific ratio of this compound to UTP to achieve an optimal balance between labeling efficiency and the overall yield of the RNA transcript.[6][7] A typical starting point is a 1:2 or 1:3 ratio of this compound to UTP.[6]
Experimental Protocols
In Vitro Transcription with this compound
This protocol is a general guideline for the synthesis of Cy5-labeled RNA probes using T7 RNA polymerase. Optimization may be required depending on the specific DNA template and desired labeling density.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound solution (1 mM or as supplied)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
Procedure:
-
Thaw and Prepare Reagents: Thaw all frozen reagents on ice. Keep the T7 RNA polymerase and RNase inhibitor on ice.
-
Assemble the Reaction Mixture: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The final volume is typically 20 µL.
| Component | Volume (µL) for a 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, GTP, CTP mix (10 mM each) | 2 µL | 1 mM each |
| UTP (10 mM) | 1 µL | 0.5 mM |
| This compound (1 mM) | 2.5 µL | 0.125 mM |
| DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I (e.g., 1 U/µL) to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purification of Labeled RNA: Purify the Cy5-labeled RNA using one of the following methods:
-
Spin Column Purification: Use a commercially available RNA cleanup kit according to the manufacturer's instructions. This method is rapid and efficient for removing unincorporated nucleotides, proteins, and salts.[8]
-
Ethanol (B145695) Precipitation:
-
Add 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.
-
Air-dry the pellet for 5-10 minutes and resuspend in a desired volume of nuclease-free water.[9]
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method is recommended for obtaining highly pure, full-length transcripts, especially for applications sensitive to truncated products.[9]
-
Quantification of Cy5 Incorporation
The efficiency of Cy5 incorporation can be estimated by spectrophotometry.
Procedure:
-
Measure the absorbance of the purified, labeled RNA at 260 nm (A260) for nucleic acid concentration and at 650 nm (A650) for Cy5 concentration.
-
Calculate the concentration of the RNA using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for RNA at 260 nm is approximately 40 µg/mL/cm.
-
Calculate the concentration of Cy5 using its extinction coefficient (ε) at 650 nm, which is approximately 250,000 M-1cm-1.
-
The degree of labeling (DOL) can be calculated as the molar ratio of the dye to the RNA.
Visualizations
Signaling Pathway of this compound Incorporation
Caption: T7 RNA Polymerase incorporates this compound during elongation.
Experimental Workflow for Fluorescent RNA Probe Synthesis
Caption: Workflow for generating Cy5-labeled RNA probes.
Logical Relationship of Factors Affecting Incorporation
Caption: Key factors influencing this compound incorporation.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for substrate selection by t7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HighYield T7 Cy3 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. apexbt.com [apexbt.com]
- 9. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cy5-UTP for Imaging Applications
For researchers, scientists, and drug development professionals leveraging fluorescence imaging, Cyanine (B1664457) 5-uridine triphosphate (Cy5-UTP) has emerged as a critical tool for the sensitive and specific detection of RNA molecules. This far-red fluorescently labeled nucleotide analog allows for the direct incorporation of a bright and photostable fluorophore into RNA transcripts during in vitro transcription. The resulting labeled probes are invaluable for a range of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and real-time tracking of RNA localization and dynamics. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and logical workflows to enable its successful implementation in your research.
Core Spectroscopic and Photophysical Properties of this compound
The utility of this compound in fluorescence imaging is fundamentally dictated by its spectral characteristics. Operating in the far-red portion of the electromagnetic spectrum minimizes autofluorescence from cellular components, thereby enhancing signal-to-noise ratios. A summary of its key quantitative properties is presented below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 650 - 651 nm | [1][2][3][4][5][6] |
| Emission Maximum (λem) | 665 - 670 nm | [1][2][3][4][5][6] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | 0.20 - 0.27 | [1][7][8] |
Experimental Protocols
In Vitro Transcription for the Synthesis of Cy5-Labeled RNA Probes
The generation of high-quality, brightly fluorescent RNA probes is paramount for successful imaging experiments. The following protocol is a generalized procedure for the in vitro transcription of RNA with the incorporation of this compound, primarily using T7 RNA polymerase.[9][10][11] This protocol can be adapted for other RNA polymerases, such as SP6 or T3, by using the appropriate promoter-containing DNA template and polymerase.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the sequence of interest
-
Nuclease-free water
-
10x Transcription Buffer (HEPES-based)
-
100 mM ATP solution
-
100 mM CTP solution
-
100 mM GTP solution
-
100 mM UTP solution
-
10 mM this compound solution
-
T7 RNA Polymerase Mix (including RNase inhibitor)
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., lithium chloride precipitation)
Procedure:
-
Preparation of Nucleotide Mix: To achieve an optimal balance between labeling efficiency and transcription yield, a common starting point is a 35% substitution of UTP with this compound.[9][11] This ratio can be optimized for specific applications.[10] For a 20 µL reaction, prepare a nucleotide mix with the following final concentrations: 2.5 mM ATP, GTP, CTP, 0.65 mM UTP, and 0.35 mM this compound.
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
The prepared nucleotide mix
-
0.5 - 1 µg of linearized DNA template
-
2 µL of T7 RNA Polymerase Mix
-
-
Incubation: Gently mix the components by pipetting and spin down briefly. Incubate the reaction at 37°C for 2 to 4 hours in the dark to protect the light-sensitive this compound.
-
Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Probe Purification: Purify the Cy5-labeled RNA probe using a column-based RNA purification kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.
-
Quantification and Quality Control: Determine the concentration and purity of the labeled RNA probe using a spectrophotometer. The efficiency of this compound incorporation can be assessed by measuring the absorbance at 260 nm (for RNA) and 650 nm (for Cy5). The integrity of the probe can be visualized by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel and observing the fluorescence under a suitable imager.[2][3][12]
Fluorescence In Situ Hybridization (FISH) with Cy5-Labeled Probes
This protocol provides a general framework for performing FISH on adherent cells using a Cy5-labeled RNA probe.[13][14][15][16] Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different cell types and target RNAs.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., 2x SSC)
-
Hybridization Buffer (e.g., 40% formamide, 10% dextran (B179266) sulfate, 2x SSC)
-
Cy5-labeled RNA probe
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature to allow probe entry.
-
Wash three times with PBS for 5 minutes each.
-
-
Pre-hybridization:
-
Equilibrate cells in Wash Buffer for 5 minutes.
-
Incubate cells with Hybridization Buffer (without probe) for at least 30 minutes at the hybridization temperature (typically 37-42°C) to block non-specific binding sites.
-
-
Hybridization:
-
Dilute the Cy5-labeled RNA probe in Hybridization Buffer to the desired final concentration (typically 1-10 ng/µL).
-
Denature the probe by heating at 75-85°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer from the cells and add the probe-containing Hybridization Buffer.
-
Incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Remove the hybridization solution.
-
Perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes. An example wash series is:
-
Two washes with 2x SSC at the hybridization temperature for 15 minutes each.
-
One wash with 0.5x SSC at room temperature for 10 minutes.
-
One wash with PBS at room temperature for 5 minutes.
-
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslip onto a glass slide using an antifade mounting medium.
-
-
Imaging:
-
Image the specimen on a fluorescence microscope equipped with appropriate filter sets for DAPI (excitation ~358 nm, emission ~461 nm) and Cy5 (excitation ~650 nm, emission ~670 nm).
-
Concluding Remarks
This compound is a robust and versatile reagent for the fluorescent labeling of RNA. Its favorable spectral properties, including strong absorption and emission in the far-red spectrum, make it an excellent choice for a variety of imaging applications where minimizing background fluorescence is crucial. By following the detailed protocols for probe synthesis and in situ hybridization outlined in this guide, researchers can effectively generate and utilize Cy5-labeled RNA probes to visualize and quantify RNA molecules within fixed cells, contributing to a deeper understanding of gene expression and regulation. As with any molecular biology technique, optimization of the provided protocols for specific experimental systems is encouraged to achieve the best possible results.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 10. utp-solution.com [utp-solution.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. glpbio.com [glpbio.com]
- 13. zfin.atlassian.net [zfin.atlassian.net]
- 14. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols < Krause Lab [medicine.yale.edu]
- 16. brd.nci.nih.gov [brd.nci.nih.gov]
understanding Cy5-UTP for RNA labeling applications
An In-depth Technical Guide to Cy5-UTP for RNA Labeling Applications
Introduction
Cyanine (B1664457) 5-Uridine Triphosphate (this compound) is a synthetic, fluorescently labeled nucleotide analog of uridine (B1682114) triphosphate (UTP).[1][2] It is widely utilized in molecular biology and biochemistry to generate fluorescently labeled RNA probes for a variety of applications.[1][3] During in vitro transcription, RNA polymerases, such as T7, T3, and SP6, can recognize and incorporate this compound into nascent RNA transcripts in place of natural UTP.[1][3][4] This process results in RNA molecules that are randomly labeled with the Cy5 fluorophore, a bright, far-red dye.[2][4]
The resulting Cy5-labeled RNA probes are invaluable for numerous molecular and cellular biology investigations, including Fluorescence In Situ Hybridization (FISH), dual-color expression arrays, Northern blotting, and real-time tracking of RNA localization and dynamics within living cells.[2][4][][6] The far-red emission spectrum of Cy5 minimizes background autofluorescence from cellular components, thereby enhancing the signal-to-noise ratio in imaging experiments.[] This guide provides a comprehensive technical overview of this compound, including its properties, mechanism of action, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Core Concepts: Structure, Properties, and Mechanism
Structural and Photophysical Properties of this compound
This compound consists of three main components: the ribonucleotide uridine triphosphate (UTP), which contains a uracil (B121893) base, a ribose sugar, and a triphosphate group; a cyanine 5 (Cy5) fluorophore; and a linker, typically an aminoallyl group, that covalently attaches the dye to the 5-position of the uracil base.[1][2] This specific attachment allows for efficient recognition and incorporation by RNA polymerases with minimal steric hindrance.[2][] The compound is water-soluble and can be used directly in aqueous buffer systems for enzymatic reactions.[1]
| Property | Value | References |
| Molecular Formula (Free Acid) | C45H58N5O22P3S2 | [1] |
| Molecular Weight (Free Acid) | 1178.01 g/mol | [1][2] |
| Excitation Maximum (λexc) | ~650 nm | [1][2][7] |
| Emission Maximum (λem) | ~670 nm | [1][2][7] |
| Molar Extinction Coefficient (ε) | 250,000 L mmol⁻¹ cm⁻¹ | [7] |
| Common Formulations | Triethylammonium salt or Sodium Solution | [1][2] |
| Storage Conditions | Store at -20°C or -70°C, protected from light | [2][7] |
Mechanism of Enzymatic Incorporation
The primary method for generating Cy5-labeled RNA is through enzymatic in vitro transcription.[1] In this process, a DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7) is used to synthesize a complementary RNA strand. The reaction mixture includes the DNA template, RNA polymerase, and a mixture of the four essential ribonucleotides (ATP, CTP, GTP, and UTP). To achieve labeling, a portion of the UTP is substituted with this compound.[1]
The RNA polymerase recognizes this compound as a substrate and incorporates it into the growing RNA chain at positions where an adenine (B156593) base is present in the DNA template.[1][8] The result is a population of full-length RNA transcripts with Cy5 molecules randomly distributed along the strand.[6]
Caption: Enzymatic incorporation of this compound during in vitro transcription.
Experimental Protocols
Protocol 1: In Vitro Transcription for Cy5-RNA Probe Synthesis
This protocol is adapted from commercially available kits and provides a standard method for generating Cy5-labeled RNA probes.[7][9] The ratio of this compound to UTP can be optimized to achieve the desired labeling density; a 35% substitution is often a good starting point for balancing labeling and reaction efficiency.[7][9]
1. Preparation of Reagents:
-
Thaw all components (10X reaction buffer, ATP, CTP, GTP, UTP, this compound, DTT, DNA template, and T7 RNA Polymerase Mix) at room temperature, except for the polymerase mix, which should be kept on ice.[7][9]
-
Vortex and briefly centrifuge all components before use.[7]
-
Prepare working solutions of nucleotides if starting from concentrated stocks.[7]
2. Reaction Assembly: Assemble the reaction at room temperature in a nuclease-free tube in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | to 20 µL | - |
| 10X HighYield T7 Reaction Buffer | 2 µL | 1X |
| DTT (e.g., 100 mM) | 2 µL | 10 mM |
| ATP/CTP/GTP Mix (10 mM each) | 5 µL | 2.5 mM each |
| UTP (e.g., 10 mM) | 0.4 µL | 0.2 mM |
| This compound (e.g., 5 mM) | 0.4 µL | 0.1 mM |
| Linearized DNA Template | X µL | 0.5 - 1.0 µg |
| HighYield T7 RNA Labeling Polymerase Mix | 2 µL | - |
3. Incubation:
-
Mix the components gently by vortexing and spin down briefly.[7]
-
Incubate the reaction for 30 minutes to 2 hours at 37°C in the dark to prevent photobleaching of the Cy5 dye.[7] Longer incubation times (up to 4 hours) may increase the yield for certain templates.[7]
4. (Optional) DNA Template Removal:
-
To remove the DNA template, add a salt-resistant DNase (e.g., TURBO™ DNase) and incubate according to the manufacturer's instructions.[7] This step is critical for applications where the DNA template could interfere, such as hybridization-based assays.
Caption: A typical workflow for producing and purifying Cy5-labeled RNA probes.
Protocol 2: Purification of Cy5-Labeled RNA
Purification is necessary to remove unincorporated nucleotides, proteins (polymerase and DNase), and salts, which can interfere with downstream applications.[7][9]
-
Spin Column Purification: This is the most common and efficient method.[9]
-
Use an RNA cleanup spin column kit (e.g., from Zymo Research or NEB) that is appropriate for the size of your RNA transcript.[7]
-
Follow the manufacturer's protocol, which typically involves binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the purified RNA in nuclease-free water or buffer.[7]
-
-
Ethanol/LiCl Precipitation: This is an alternative method, though it may be less efficient at removing all unincorporated nucleotides.[9]
Protocol 3: Quantification and Labeling Efficiency
The concentration and labeling efficiency of the purified RNA probe should be determined before use.
1. Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the labeled RNA solution at 260 nm (for nucleic acid) and 650 nm (for Cy5 dye).[7] Use the elution buffer as a blank.
2. Calculate RNA Concentration:
-
First, correct the A260 reading for the contribution of the Cy5 dye.[7]
-
A_base = A260 - (A650 x CF260)
-
The correction factor (CF260) for Cy5 is approximately 0.05.[7]
-
-
Calculate the RNA concentration using the Law-of-Lambert-Beer.[7]
-
Concentration (µg/mL) = A_base x 40 µg/mL (where an A260 of 1.0 corresponds to ~40 µg/mL of ssRNA).[7]
-
3. Determine Labeling Efficiency:
-
The degree of labeling can be expressed as the number of dye molecules per 1000 nucleotides. This provides a quantitative measure of incorporation. A linear relationship has been observed between the input percentage of this compound and the number of incorporated fluorophores.[1][10]
Applications of Cy5-Labeled RNA
Cy5-labeled RNA probes are versatile tools used in a wide range of molecular biology techniques.[4]
-
Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are used to detect and visualize the location of specific RNA sequences within fixed cells or tissues.[4][] The high signal-to-noise ratio of Cy5 is particularly advantageous for detecting low-abundance transcripts.[1]
-
Microarray Analysis: In dual-color expression arrays, RNA from two different samples (e.g., control and treated) can be labeled with Cy3 and Cy5, respectively.[1] The labeled RNA is then hybridized to a microarray chip, allowing for the simultaneous comparison of gene expression levels.[1]
-
Northern Blotting: Cy5-probes can be used in place of radioactive probes to detect specific RNA molecules that have been separated by gel electrophoresis and transferred to a membrane.[9]
-
Live-Cell Imaging and Tracking: By introducing Cy5-labeled RNA into living cells, researchers can track its localization, transport, and dynamics in real-time.[] This is crucial for studying processes like mRNA trafficking and for evaluating RNA-based therapeutics delivered via nanoparticles.[2]
-
Single-Molecule Studies: Cy5 is frequently used as an acceptor fluorophore in single-molecule Fluorescence Resonance Energy Transfer (smFRET) experiments.[1][4] These studies can provide insights into RNA folding dynamics and interactions with other molecules.[4][]
Caption: Cy5-labeled RNA is a versatile reagent for many molecular biology techniques.
Technical Considerations and Troubleshooting
While this compound is a robust tool, several factors can influence the success of labeling experiments.
| Problem | Possible Cause | Suggested Solution | References |
| Low or No RNA Yield | Inactive T7 RNA Polymerase | Use fresh enzyme or confirm activity with a control reaction. | [11] |
| Degraded DNA template or RNA product | Use nuclease-free water and reagents; add an RNase inhibitor. | - | |
| Incorrect nucleotide concentrations | Verify the concentration of all NTP stocks. | [11] | |
| Low Labeling Efficiency | Low ratio of this compound to UTP | Increase the proportion of this compound in the reaction. A ratio of 1:2 or 1:1 (this compound:UTP) can be tested. | [12][13] |
| Steric hindrance inhibiting polymerase | Some polymerases are less efficient with modified nucleotides. Ensure you are using a high-yield polymerase mix designed for labeling. | [][13] | |
| Low concentration of this compound | The concentration of this compound may be too low for efficient incorporation. Try increasing the amount. | [11] | |
| Signal Quenching | Labeling density is too high | If the labeling degree is too high (e.g., >1 dye per 20 nt), self-quenching can occur, reducing the fluorescent signal. Reduce the this compound:UTP ratio. | [12] |
| Photobleaching/Photoconversion | Prolonged exposure to excitation light | Minimize light exposure during handling and incubation. Use photostability-enhancing additives in imaging buffers if needed. | [14] |
| Photoconversion of Cy5 to Cy3 | Be aware that under certain imaging conditions, Cy5 can photoconvert to a Cy3-like species, which could affect multicolor experiments. | [1] |
Comparison with Indirect Labeling
An alternative to direct incorporation of this compound is the indirect (two-step) labeling method. This involves first incorporating an aminoallyl-modified UTP (aa-UTP) into the RNA, followed by a chemical coupling reaction with an NHS-ester-activated Cy5 dye.
| Feature | Direct Labeling (this compound) | Indirect Labeling (aa-UTP + Cy5-NHS) |
| Workflow | Single enzymatic step | Two steps: enzymatic incorporation followed by chemical coupling |
| Efficiency | Generally lower incorporation efficiency compared to aa-UTP | aa-UTP is incorporated more efficiently by T7 polymerase, often resulting in 2- to 3-fold higher labeling degrees.[12] |
| Complexity | Simpler and faster protocol | More complex, requires an additional coupling and purification step |
| Cost | Can be more expensive per reaction | May be more cost-effective, especially for large-scale labeling |
| Labeling Control | Controlled by adjusting the this compound:UTP ratio | Controlled by both the aa-UTP:UTP ratio and the subsequent dye coupling efficiency |
References
- 1. glpbio.com [glpbio.com]
- 2. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 8. glpbio.com [glpbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Getting Started with Cy5-UTP for FISH Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques for utilizing Cyanine (B1664457) 5-uridine triphosphate (Cy5-UTP) in the preparation of Fluorescence In Situ Hybridization (FISH) probes. This compound is a fluorescently labeled nucleotide analog that has become a vital tool for the sensitive and specific detection of nucleic acid sequences within cellular and tissue contexts. Its far-red emission spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and making it an excellent choice for high-resolution imaging.[1][2]
Core Concepts of this compound in FISH Probe Synthesis
This compound is a modified uridine (B1682114) triphosphate where the cyanine 5 (Cy5) fluorophore is attached to the C5 position of the uracil (B121893) base via a linker arm. This design allows for its efficient incorporation into newly synthesized RNA strands by RNA polymerases, such as T7, T3, and SP6, during in vitro transcription.[1][3] The resulting Cy5-labeled RNA probes can then be used to detect specific DNA or RNA sequences within fixed cells or tissues.
The primary advantages of using this compound for FISH probes include:
-
High Signal Intensity: Cy5 is a bright fluorophore with a high extinction coefficient, resulting in strong fluorescent signals.[2]
-
Low Background: The far-red emission of Cy5 (excitation/emission maxima ~650/670 nm) is well separated from the autofluorescence spectra of most biological tissues, which typically occurs in the green and yellow regions of the spectrum.[1][2]
-
Photostability: Cy5 exhibits greater resistance to photobleaching compared to other common fluorophores like fluorescein (B123965), allowing for longer exposure times during microscopy.[1][4]
-
Multiplexing Capability: Its distinct spectral properties make it ideal for multicolor FISH experiments in conjunction with other fluorophores.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its performance in FISH applications.
Table 1: Spectroscopic Properties of Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [1][2] |
| Emission Maximum (λem) | ~670 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [3] |
Table 2: Comparison of Common Fluorophores for FISH
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Autofluorescence Overlap |
| Fluorescein (FITC) | ~495 | ~519 | Moderate | Low | High |
| Cy3 | ~550 | ~570 | High | Moderate | Moderate |
| Cy5 | ~650 | ~670 | High | High | Low |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in preparing and using this compound labeled FISH probes.
Probe Labeling via In Vitro Transcription
This is the most common method for generating Cy5-labeled RNA probes.[1][3] The protocol involves the enzymatic synthesis of RNA from a linearized DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3).
Materials:
-
Linearized plasmid DNA template (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
10 mM ATP, CTP, GTP solution
-
10 mM UTP solution
-
1 mM this compound solution
-
T7, SP6, or T3 RNA Polymerase
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL RNase Inhibitor
-
2 µL 10 mM ATP
-
2 µL 10 mM CTP
-
2 µL 10 mM GTP
-
1.5 µL 10 mM UTP
-
1.5 µL 1 mM this compound (The ratio of UTP to this compound can be optimized, a common starting point is a 3:1 ratio)[3]
-
1 µg Linearized DNA template
-
2 µL RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to digest the DNA template.
-
Probe Purification: Purify the labeled RNA probe using a spin column-based RNA purification kit or by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration and labeling efficiency of the probe using a spectrophotometer. The absorbance at 260 nm gives the RNA concentration, and the absorbance at 650 nm gives the Cy5 concentration. The quality and size of the probe can be assessed by gel electrophoresis.[6][7]
Fluorescence In Situ Hybridization (FISH) Protocol
This protocol outlines the general steps for performing FISH on adherent cells. Optimization of fixation, permeabilization, and hybridization conditions may be required for different sample types.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Cy5-labeled RNA probe
-
Wash buffer 1 (e.g., 2x SSC, 50% formamide)
-
Wash buffer 2 (e.g., 0.1x SSC)
-
DAPI solution (for counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and then permeabilize with permeabilization buffer for 5-10 minutes at room temperature.
-
Pre-hybridization: Wash cells with 2x SSC and then incubate with hybridization buffer (without probe) for 1 hour at the hybridization temperature (typically 37-55°C).[8]
-
Hybridization: Dilute the Cy5-labeled probe in hybridization buffer (a typical starting concentration is 1-10 ng/µL).[8] Denature the probe by heating at 70-85°C for 5-10 minutes, then place on ice.[9] Apply the probe solution to the cells, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
-
Washing:
-
Remove the coverslip and wash the cells with pre-warmed Wash buffer 1 three times for 5 minutes each at the hybridization temperature.
-
Wash the cells with pre-warmed Wash buffer 2 three times for 5 minutes each at room temperature.
-
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and then mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Cy5 and DAPI.
Mandatory Visualizations
Experimental Workflow for this compound Probe Synthesis and FISH
Caption: Workflow for this compound FISH probe synthesis and application.
Logical Relationship of Key FISH Reagents
Caption: Key reagents and their roles in a FISH experiment.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in FISH experiments. Here are some common problems and potential solutions.[10]
Table 3: Troubleshooting Guide for this compound FISH
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Low probe labeling efficiency- Probe degradation (RNase contamination)- Inefficient hybridization- Incorrect microscope filter set | - Verify probe labeling by gel electrophoresis and spectrophotometry- Use RNase-free reagents and techniques- Optimize hybridization temperature and time- Ensure the use of a Cy5-specific filter cube |
| High Background | - Probe concentration too high- Insufficient washing- Non-specific probe binding | - Titrate probe concentration- Increase stringency of washes (higher temperature, lower salt concentration)- Include blocking agents (e.g., Cot-1 DNA for repetitive sequences) in the hybridization buffer |
| Autofluorescence | - Inherent fluorescence of the tissue/cells | - Use a far-red fluorophore like Cy5 to minimize overlap- Treat samples with autofluorescence quenching reagents- Use appropriate background subtraction during image analysis |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium- Minimize exposure time during focusing and image acquisition- Use a more photostable fluorophore like Cy5 |
By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the power of this compound for sensitive and specific detection of nucleic acids in a wide range of biological applications.
References
- 1. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 7. apexbt.com [apexbt.com]
- 8. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 9. Protocols < Krause Lab [medicine.yale.edu]
- 10. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Principle of Cy5-UTP in Microarray Experiments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Cyanine (B1664457) 5-labeled Uridine Triphosphate (Cy5-UTP) in microarray experiments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the core methodologies, data interpretation, and troubleshooting associated with this widely used fluorescent labeling technique.
Core Principles of this compound Labeling
Cyanine 5 (Cy5) is a fluorescent dye that belongs to the cyanine family and is frequently used for labeling nucleic acids in microarray analysis.[1] When conjugated to Uridine Triphosphate (UTP), it forms this compound, a molecule that can be enzymatically incorporated into newly synthesized complementary DNA (cDNA) or complementary RNA (cRNA) strands. This incorporation allows for the fluorescent tagging of nucleic acid populations, which can then be hybridized to a microarray for quantitative analysis of gene expression.
The Cy5 dye has an excitation maximum at approximately 650 nm and an emission maximum at around 670 nm, placing it in the far-red region of the spectrum.[2] This spectral property is advantageous as it minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio.[2]
There are two primary strategies for incorporating this compound into nucleic acid probes for microarray experiments: direct and indirect labeling.
Direct Labeling
In the direct labeling method, Cy5-dUTP (a deoxynucleotide triphosphate analog) is directly incorporated into the cDNA strand during the reverse transcription of messenger RNA (mRNA).[3][4] This process is catalyzed by a reverse transcriptase enzyme, which recognizes Cy5-dUTP as a substrate and incorporates it opposite to adenine (B156593) residues in the mRNA template.
Indirect (Aminoallyl) Labeling
The indirect labeling method is a two-step process that often yields higher labeling efficiency.[4] Initially, an aminoallyl-modified nucleotide, aminoallyl-dUTP, is incorporated into the cDNA during reverse transcription.[5][6] This creates a cDNA molecule with reactive primary amine groups. In the second step, an N-hydroxysuccinimide (NHS)-ester activated Cy5 dye is chemically coupled to the aminoallyl groups on the cDNA.[5] This method is generally more efficient because the smaller aminoallyl-dUTP is more readily incorporated by the reverse transcriptase than the bulkier Cy5-dUTP.[7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound labeling for microarray analysis.
RNA Extraction and Quality Control
High-quality, intact total RNA is crucial for a successful microarray experiment.
Protocol:
-
RNA Isolation: Isolate total RNA from cell or tissue samples using a method that minimizes degradation, such as TRIzol reagent or commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Purification: Purify the RNA using a column-based method or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Assessment:
-
Spectrophotometry: Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of 1.8-2.1 indicates pure RNA.
-
Gel Electrophoresis: Run the RNA on a denaturing agarose (B213101) gel to visualize the 28S and 18S ribosomal RNA bands. A 2:1 ratio of these bands indicates intact RNA.
-
Indirect Labeling of cDNA with Aminoallyl-dUTP and Cy5
This protocol is adapted from established methodologies for indirect labeling.
Materials:
-
Total RNA (10-20 µg)
-
Oligo(dT) primer or random primers
-
Reverse transcriptase (e.g., SuperScript II or III)
-
5X First-Strand Buffer
-
0.1 M DTT
-
dNTP mix (without dTTP)
-
Aminoallyl-dUTP/dTTP mix (e.g., 2:3 ratio)[8]
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
1 M NaOH
-
1 M HCl
-
cDNA purification columns (e.g., QIAquick PCR Purification Kit)
-
0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.0
-
NHS-ester Cy5 dye, resuspended in DMSO
Procedure:
-
Reverse Transcription: a. In a sterile, RNase-free tube, combine 10-20 µg of total RNA and 1-2 µg of oligo(dT) or random primers. Adjust the volume to 12 µl with nuclease-free water. b. Incubate at 70°C for 10 minutes and then place on ice for 5 minutes. c. Prepare the reverse transcription master mix:
- 6 µl 5X First-Strand Buffer
- 3 µl 0.1 M DTT
- 1.5 µl dNTP mix (without dTTP)
- 1.5 µl aminoallyl-dUTP/dTTP mix d. Add 12 µl of the master mix to the RNA/primer tube. e. Add 2 µl of reverse transcriptase (400 U). f. Incubate at 42°C for 2 hours.
-
RNA Hydrolysis: a. Add 10 µl of 0.5 M EDTA and 10 µl of 1 M NaOH to the reaction. b. Incubate at 65°C for 15 minutes. c. Neutralize the reaction by adding 10 µl of 1 M HCl.
-
cDNA Purification: a. Purify the aminoallyl-labeled cDNA using a PCR purification kit according to the manufacturer's instructions. b. Elute the cDNA in 30 µl of elution buffer.
-
Dye Coupling: a. Dry the purified cDNA in a vacuum centrifuge. b. Resuspend the cDNA pellet in 9 µl of 0.1 M NaHCO₃, pH 9.0. c. Add 1 µl of the resuspended NHS-ester Cy5 dye. d. Incubate in the dark at room temperature for 1 hour.
-
Quenching and Final Purification: a. Add 4.5 µl of 4 M hydroxylamine to quench the reaction and incubate in the dark for 15 minutes. b. Purify the Cy5-labeled cDNA using a PCR purification kit. c. Elute the labeled probe in 50 µl of elution buffer. d. Measure the absorbance at 260 nm (for cDNA concentration) and 650 nm (for Cy5 concentration) to determine the labeling efficiency.
Microarray Hybridization and Washing
Procedure:
-
Probe Preparation: Combine the Cy5-labeled experimental sample and a Cy3-labeled reference sample. Add hybridization buffer and blocking agents (e.g., Cot-1 DNA, poly(A) RNA).
-
Denaturation: Denature the probe mixture at 95°C for 5 minutes and then centrifuge briefly.
-
Hybridization: Apply the probe mixture to the microarray slide, cover with a coverslip, and place it in a hybridization chamber. Incubate at the appropriate temperature (e.g., 42°C or 65°C depending on the buffer) overnight (16-20 hours).
-
Washing: a. Wash the slide in a low-stringency buffer (e.g., 2X SSC, 0.1% SDS) at room temperature to remove the coverslip. b. Perform a series of washes with increasing stringency (e.g., 1X SSC, 0.2X SSC) at elevated temperatures to remove non-specifically bound probe. c. Briefly rinse the slide in 0.1X SSC and then isopropanol.
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen.
Scanning and Data Acquisition
-
Scan the microarray slide using a microarray scanner at two different wavelengths for Cy3 (e.g., 532 nm) and Cy5 (e.g., 635 nm).
-
Set the laser power and photomultiplier tube (PMT) gains to ensure a high signal-to-noise ratio without saturating the signal from the brightest spots.
-
The scanner will generate two 16-bit TIFF images, one for each channel.
Data Presentation
Quantitative data is essential for evaluating the performance of labeling methods and the quality of microarray experiments.
| Parameter | Direct Labeling | Indirect (Aminoallyl) Labeling | Reference |
| Starting Material | 20 µg total RNA | 2.5 - 20 µg total RNA | [4] |
| Number of "Good" Spots Detected | 1,657 | 2,435 | [4] |
| Signal Intensity | Lower | Higher | [4] |
| Reproducibility | Good | Very Good | [4] |
| Condition | Cy5 Signal Loss | Reference |
| Ozone Exposure (15 ppb for 30 min) | 30% | [9] |
| Ozone Exposure (30 ppb for 150 min) | 89% | [9] |
| Repeated Scanning (12 scans) | ~9% | [7] |
Mandatory Visualizations
Experimental Workflows
Caption: Comparison of direct and indirect this compound labeling workflows.
Principle of Enzymatic Incorporation
Caption: Schematic of Cy5-dUTP incorporation during reverse transcription.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cy5 Signal | - Ozone Degradation: Cy5 is highly sensitive to ozone, which can be present in the lab environment.[3][8] - Poor Labeling Efficiency: Inefficient incorporation of Cy5-dUTP or coupling of Cy5 dye. - RNA Degradation: Starting with poor quality RNA. | - Minimize ozone exposure by working in a low-ozone environment or using a protective solution during washing and scanning.[5][8] - Optimize the labeling reaction; consider using the indirect labeling method for higher efficiency. - Verify RNA integrity before starting the experiment. |
| High Background | - Incomplete Washing: Insufficient removal of unbound probe. - Precipitation of Probe: Probe precipitating on the slide. - Poor Slide Quality: Problems with the microarray slide surface. | - Increase the stringency or duration of the post-hybridization washes. - Ensure the probe is fully dissolved before hybridization. - Use high-quality microarray slides and follow the manufacturer's pre-hybridization protocol. |
| Uneven Hybridization (Donut-shaped spots, gradients) | - Air Bubbles: Trapped air bubbles under the coverslip. - Uneven Probe Distribution: Probe not spreading evenly under the coverslip. - Drying of the Array: Part of the array drying out during hybridization. | - Be careful when applying the coverslip to avoid trapping bubbles. - Ensure the hybridization chamber is properly humidified. - Mix the probe gently before application. |
| Dye-Specific Artifacts (Sequence bias) | - The fluorescence intensity of Cy5 can be influenced by the adjacent nucleotide sequence.[10][11] | - Be aware of this potential bias during data analysis. - Use normalization methods that can account for dye-specific effects. |
By understanding the fundamental principles, adhering to detailed protocols, and being aware of potential pitfalls, researchers can effectively utilize this compound in microarray experiments to generate reliable and reproducible gene expression data.
References
- 1. Microarray experiments and factors which affect their reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating relative noise to signal in DNA microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kilianlab.com [kilianlab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Method to minimize ozone effect on Cy5 fluorescent intensity in DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting microarray hybridizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elimination of laboratory ozone leads to a dramatic improvement in the reproducibility of microarray gene expression measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
Cy5-UTP for Single-Molecule Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Cyanine (B1664457) 5-labeled Uridine (B1682114) Triphosphate (Cy5-UTP) in single-molecule imaging. Cy5, a far-red fluorescent dye, is a popular choice for labeling nucleic acids, enabling the visualization and tracking of individual RNA molecules in real-time. Its photostability and bright fluorescence make it particularly well-suited for demanding single-molecule techniques. This document provides a comprehensive overview of this compound's properties, detailed experimental protocols for RNA labeling, and its application in single-molecule fluorescence microscopy.
Core Properties of this compound
This compound is a nucleotide analog where the cyanine dye Cy5 is attached to UTP.[1] This fluorescently labeled nucleotide can be incorporated into RNA transcripts during in vitro transcription, effectively tagging the RNA molecules for visualization.[2] The dye is typically attached to the 5' carbon of the ribose sugar in UTP, which allows for its efficient integration into the growing RNA chain by RNA polymerases like T7 RNA polymerase.[3]
Photophysical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. Understanding these properties is critical for designing and interpreting single-molecule imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λexc) | ~650 nm | [2][3] |
| Emission Maximum (λem) | ~665-670 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [5] |
| Molecular Formula (free acid) | C₄₅H₅₈N₅O₂₂P₃S₂ | [3] |
| Molecular Weight (free acid) | 1178.01 g/mol | [3] |
In Vitro Transcription for RNA Labeling with this compound
The most common method for labeling RNA with Cy5 is through in vitro transcription. This process involves using a DNA template containing the sequence of interest and an RNA polymerase to synthesize RNA transcripts. By including this compound in the nucleotide mix, the polymerase incorporates the fluorescent label at uridine positions within the newly synthesized RNA.
Experimental Protocol: In Vitro Transcription with this compound
This protocol is a general guideline for producing randomly Cy5-modified RNA probes.[6][7] The ratio of this compound to unlabeled UTP can be adjusted to control the labeling density.[6]
Materials:
-
Linearized DNA template with a T7 promoter (0.5 - 1 µg)
-
HighYield T7 RNA Labeling Polymerase Mix
-
10X HighYield T7 Reaction Buffer
-
ATP, GTP, CTP solutions (100 mM each)
-
UTP solution (100 mM)
-
This compound solution (e.g., 1 mM)
-
Dithiothreitol (DTT, 100 mM)
-
RNase-free water
-
Nuclease-free microtubes
Procedure:
-
Preparation of Nucleotide Mix:
-
Thaw all nucleotide solutions on ice.
-
Prepare a 10 mM working solution of UTP by diluting the 100 mM stock with RNase-free water.[7]
-
For a standard reaction aiming for approximately 35% labeling, the final concentrations of nucleotides in the 20 µl reaction will be: 2.5 mM ATP, GTP, CTP; 0.2 mM UTP; and 0.1 mM this compound.[6] The ratio can be optimized for specific applications.[6]
-
-
Reaction Assembly:
-
At room temperature, assemble the following components in a nuclease-free microtube in the specified order:
-
RNase-free water (to a final volume of 20 µl)
-
2 µl of 10X HighYield T7 Reaction Buffer
-
2 µl of DTT (100 mM)
-
Nucleotide mix (ATP, GTP, CTP, UTP, and this compound at desired final concentrations)
-
DNA template (0.5 - 1 µg)
-
-
Mix gently by vortexing and spin down briefly.
-
Add 2 µl of HighYield T7 RNA Labeling Polymerase Mix.
-
Mix again by vortexing and spin down briefly.
-
-
Incubation:
-
RNA Purification:
-
After incubation, purify the labeled RNA to remove unincorporated nucleotides and enzymes. This can be achieved using methods such as spin column purification or LiCl precipitation.[6]
-
-
Quantification and Labeling Efficiency:
-
The concentration of the purified RNA can be determined by measuring its absorbance at 260 nm (A260).[6]
-
The efficiency of Cy5 incorporation can be estimated by measuring the absorbance at the dye's excitation maximum (~650 nm) and calculating the dye-to-base ratio.[6] A linear correlation between the fraction of this compound in the transcription reaction and the number of fluorophores per RNA molecule has been observed.[8]
-
Single-Molecule Imaging with Cy5-Labeled RNA
Once the RNA is labeled with Cy5, it can be used in a variety of single-molecule imaging experiments. These experiments typically involve immobilizing the RNA on a surface and imaging it with a sensitive fluorescence microscope, often using Total Internal Reflection Fluorescence (TIRF) microscopy to reduce background fluorescence.[9]
Experimental Workflow: Single-Molecule FRET
Cy5 is frequently used as an acceptor fluorophore in single-molecule Fluorescence Resonance Energy Transfer (smFRET) experiments, often paired with a donor dye like Cy3.[3][10] smFRET can be used to measure intramolecular distances and conformational changes in real-time.[4]
Caption: Workflow for a single-molecule FRET experiment using dual-labeled RNA.
Signaling Pathways and Logical Relationships
The process of generating fluorescently labeled RNA for single-molecule imaging follows a clear logical progression from the genetic information encoded in DNA to the final analyzable fluorescent signal.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. Aminoallyl-UTP-X-Cy5, Aminoallyl-UTP - Jena Bioscience [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 8. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Molecule Imaging at High Fluorophore Concentrations by Local Activation of Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single molecule high-resolution colocalization of Cy3 and Cy5 attached to macromolecules measures intramolecular distances through time - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cy5-UTP In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Cy5-labeled RNA probes using in vitro transcription. The inclusion of Cy5-UTP in the transcription reaction allows for the generation of fluorescently labeled RNA suitable for a variety of molecular biology applications, including fluorescence in situ hybridization (FISH), Northern blotting, and single-molecule imaging.[1][2]
Introduction
In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA template. By incorporating fluorescently labeled nucleotides, such as this compound, into the reaction, it is possible to produce RNA probes that can be visualized and tracked. Cy5 is a fluorescent dye that emits in the far-red spectrum, offering the advantage of lower background fluorescence in many biological samples.[3][4] This protocol details the steps for efficient in vitro transcription of Cy5-labeled RNA using T7 RNA Polymerase.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical this compound in vitro transcription reaction. Note that optimal conditions may vary depending on the specific template and application.
| Parameter | Recommended Value/Range | Notes |
| DNA Template Input | 0.5 - 1.0 µg | Linearized plasmid or PCR product with a T7 promoter.[1][5][6] |
| UTP:this compound Ratio | 2:1 to 3:1 (e.g., 0.2 mM UTP: 0.1 mM this compound) | A 35% substitution of UTP with this compound is often recommended for a good balance between labeling efficiency and transcript yield.[1][5] The ratio can be optimized for specific applications.[1] |
| Final Nucleotide Concentration (each of ATP, CTP, GTP) | 2.5 mM | --- |
| Incubation Time | 30 minutes to 4 hours | Shorter incubation (30 min) is often sufficient, but longer times (2-4 hours) may increase yield for some templates.[1][6] For short transcripts (<300 nt), a longer incubation of 4 hours is recommended.[2] |
| Incubation Temperature | 37°C | --- |
| Expected RNA Yield | ~10 µg of labeled RNA per 1 µg of template DNA | Yield can vary based on template quality and length.[7] |
| Labeling Efficiency (Dye/Base Ratio) | Variable | Can be calculated using absorbance measurements at 260 nm (for RNA) and 649 nm (for Cy5). |
Experimental Protocol: this compound In Vitro Transcription
This protocol is optimized for a 20 µL reaction volume.
Materials
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1 µg/µL)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 80 mM MgCl₂, 20 mM spermidine, 250 mM NaCl)[8]
-
100 mM DTT[6]
-
10 mM ATP solution
-
10 mM CTP solution
-
10 mM GTP solution
-
10 mM UTP solution
-
5 mM this compound solution[1]
-
RNase Inhibitor (40 U/µL)
-
T7 RNA Polymerase Mix
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin columns)
Procedure
-
Template Preparation:
-
Linearize plasmid DNA containing the sequence of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5'-overhangs.
-
Purify the linearized template DNA by phenol/chloroform extraction and ethanol (B145695) precipitation or using a DNA purification kit to remove enzymes and salts.[2]
-
Alternatively, a PCR product containing a T7 promoter can be used directly after purification.[2]
-
Resuspend the purified DNA template in nuclease-free water at a concentration of 0.5 - 1 µg/µL.[2]
-
-
Reaction Setup:
| Component | Volume for 20 µL Reaction | Final Concentration |
| Nuclease-free water | to 20 µL | --- |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| 10 mM ATP | 0.5 µL | 2.5 mM |
| 10 mM CTP | 0.5 µL | 2.5 mM |
| 10 mM GTP | 0.5 µL | 2.5 mM |
| 10 mM UTP | 0.4 µL | 0.2 mM |
| 5 mM this compound | 0.2 µL | 0.1 mM |
| DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase Mix | 2 µL | --- |
-
Incubation:
-
DNase Treatment (Optional but Recommended):
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.[2]
-
-
Purification of Cy5-labeled RNA:
-
Quantification and Storage:
-
Determine the concentration of the purified Cy5-labeled RNA by measuring the absorbance at 260 nm (A260). An A260 of 1 corresponds to approximately 40 µg/mL of single-stranded RNA.[1]
-
To estimate the labeling efficiency, measure the absorbance at the excitation maximum of Cy5 (around 649 nm). The dye-to-base ratio can then be calculated.[5] A correction factor should be applied to the A260 reading to account for the absorbance of Cy5 at 260 nm.[5]
-
Store the purified Cy5-labeled RNA at -80°C.
-
Experimental Workflow and Diagrams
The overall workflow for generating Cy5-labeled RNA probes is depicted below.
Caption: Workflow for this compound in vitro transcription.
This detailed protocol and the accompanying information should enable researchers to successfully produce high-quality Cy5-labeled RNA probes for their specific applications.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 6. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide for Cy5-UTP RNA Probe Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescently labeled RNA probes are indispensable tools for the specific detection and visualization of nucleic acid sequences in a variety of molecular biology applications, including fluorescence in situ hybridization (FISH) and Northern blotting.[1][2] This guide provides a detailed protocol for the synthesis of Cy5-labeled RNA probes through in vitro transcription (IVT). The method relies on the enzymatic incorporation of Cyanine 5-UTP (Cy5-UTP), a fluorescently modified uridine (B1682114) triphosphate, into a nascent RNA strand by a bacteriophage RNA polymerase, typically T7.[3][4] This process generates probes with high specific activity, offering sensitive and robust detection of target RNA or DNA sequences.
The protocol outlines the necessary reagents, a step-by-step procedure for the transcription reaction, template removal, probe purification, and subsequent quality control.
I. Materials and Reagents
Successful synthesis of high-quality RNA probes requires a sterile, RNase-free environment. Use certified nuclease-free water, pipette tips, and microcentrifuge tubes throughout the procedure.
| Reagent | Supplier Example | Purpose |
| Linearized Plasmid DNA or PCR Product | User-provided | DNA template containing a T7 promoter |
| T7 RNA Polymerase Mix | Jena Bioscience, Thermo Fisher | Enzyme for in vitro transcription |
| 10x Transcription Buffer | Included with Polymerase | Provides optimal reaction conditions |
| ATP, CTP, GTP Solutions (100 mM) | Jena Bioscience, Thermo Fisher | Ribonucleotides for RNA synthesis |
| UTP Solution (100 mM) | Jena Bioscience, Thermo Fisher | Ribonucleotide for RNA synthesis |
| This compound (5 mM) | Jena Bioscience, APExBIO | Fluorescent ribonucleotide for labeling |
| Dithiothreitol (DTT, 100 mM) | Standard lab supplier | Reducing agent for the enzyme |
| DNase I, RNase-free | Thermo Fisher (TURBO DNase) | To remove the DNA template after transcription |
| Nuclease-Free Water | Standard lab supplier | For all dilutions and reactions |
| RNA Purification Kit (Spin Column) | Zymo Research, NEB | To purify the final RNA probe |
| 0.5 M EDTA | Standard lab supplier | To stop enzymatic reactions |
II. Experimental Protocols
This protocol is optimized for a standard 20 µL in vitro transcription reaction, which is expected to yield microgram quantities of labeled RNA.[5]
Section 1: Preparation of Working Solutions
Proper reagent preparation is critical for successful transcription. Thaw nucleotide solutions on ice and mix thoroughly before making dilutions.[1][6]
-
10 mM ATP/CTP/GTP Mix:
-
10 mM UTP Solution:
Section 2: In Vitro Transcription Reaction
Assemble the reaction at room temperature in the order listed to prevent precipitation.[1] Keep the RNA polymerase mix on ice until needed.[6] The reaction should be performed in the dark to protect the Cy5 fluorophore from photobleaching.[1][6]
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10x HighYield T7 Reaction Buffer | 2.0 | 1x |
| 100 mM DTT | 2.0 | 10 mM |
| 10 mM ATP/CTP/GTP Mix | 5.0 | 2.5 mM each |
| 10 mM UTP | 0.4 | 0.2 mM |
| 5 mM this compound | 0.4 | 0.1 mM |
| DNA Template (0.5 - 1.0 µg) | X | 25-50 ng/µL |
| HighYield T7 RNA Polymerase Mix | 2.0 | - |
| Total Volume | 20.0 |
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the nuclease-free water, 10x Reaction Buffer, and DTT. Vortex and spin down briefly.[7]
-
Add the nucleotide solutions (ATP/CTP/GTP mix, UTP, and this compound) and the DNA template. Vortex and spin down briefly.[7]
-
Add the T7 RNA Polymerase Mix, vortex gently, and spin down.[7]
-
Incubate the reaction at 37°C for 30 minutes to 2 hours in the dark (a PCR cycler with the heated lid off is suitable).[1] Longer incubation times (up to 4 hours) may increase yield for some templates.[6]
Note on Labeling Efficiency: The ratio of this compound to UTP determines the labeling density. A 35% substitution of UTP with its Cy5-labeled counterpart generally provides an optimal balance between labeling efficiency and transcription yield.[1][7] This ratio can be adjusted to meet specific experimental needs.[5][8]
Section 3: DNase Treatment (Template Removal)
After transcription, it is crucial to remove the DNA template, especially for applications where it might interfere.
-
Add 1 µL of RNase-free DNase I (e.g., TURBO DNase) to the 20 µL transcription reaction.[9]
-
Mix gently and incubate at 37°C for 15 minutes.[9]
Section 4: Purification of Cy5-labeled RNA Probe
Purification removes unincorporated nucleotides, salts, and enzymes, which can interfere with downstream applications. Spin column-based purification is highly recommended.[7][9]
-
Follow the manufacturer's protocol for an RNA cleanup spin column kit (e.g., Zymo Research RNA Clean & Concentrator or NEB Monarch RNA Cleanup Kit).[7]
-
Adjust the reaction volume to ~100 µL with nuclease-free water as required by the kit's protocol.[9]
-
Apply the sample to the spin column and centrifuge.
-
Perform the recommended wash steps with the provided buffers.
-
Elute the purified Cy5-RNA probe in 30-50 µL of nuclease-free water.
Section 5: Quality Control and Quantification
Assess the integrity, concentration, and labeling efficiency of the synthesized probe.
-
Spectrophotometry:
-
Measure the absorbance of the purified probe at 260 nm (for RNA) and 650 nm (for Cy5).[10]
-
Calculate the RNA concentration using the Beer-Lambert law (A260 of 1.0 ≈ 40 µg/mL RNA).
-
The ratio of A650/A260 provides a qualitative measure of dye incorporation.
-
| Dye | Absorbance Max (λexc) | Emission Max (λem) | Extinction Coefficient (ε) |
| Cy5 | 649 nm | 670 nm | 250,000 L·mmol⁻¹·cm⁻¹ |
-
Gel Electrophoresis:
-
Run an aliquot of the probe on a denaturing agarose (B213101) or polyacrylamide gel to verify its size and integrity.[10]
-
The Cy5-labeled RNA can be visualized directly under a suitable fluorescence imager before staining, or by UV light after staining with a nucleic acid stain.[3]
-
III. Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of Cy5-labeled RNA probes.
Caption: Workflow for this compound RNA Probe Synthesis.
References
- 1. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 2. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utp-solution.com [utp-solution.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 8. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. its.caltech.edu [its.caltech.edu]
Cy5-UTP Labeling for Fluorescence In Situ Hybridization: A Detailed Protocol
Application Note & Protocol
Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within cells and tissues.[1][2][3] This method is instrumental in various research and diagnostic applications, including gene expression analysis, chromosome mapping, and the identification of pathogens.[2][4] The direct incorporation of fluorescent nucleotides, such as Cyanine (B1664457) 5-uridine triphosphate (Cy5-UTP), during the synthesis of RNA probes offers a streamlined and efficient method for generating highly sensitive and specific probes for FISH analysis.[5][]
Cy5 is a synthetic fluorescent dye belonging to the cyanine family, which exhibits bright fluorescence in the far-red spectrum.[] Its excitation and emission maxima are approximately 650 nm and 670 nm, respectively.[5][7] This spectral profile is advantageous as it minimizes the background autofluorescence often encountered in biological specimens, thereby enhancing the signal-to-noise ratio.[] this compound is an analog of uridine (B1682114) triphosphate that can be efficiently incorporated into RNA transcripts by RNA polymerases, such as T7 RNA polymerase, during in vitro transcription.[5][7][8] The resulting Cy5-labeled RNA probes are well-suited for a variety of applications, including microarray analysis and FISH.[][9]
This document provides a detailed protocol for the synthesis of Cy5-labeled RNA probes using this compound and their subsequent application in fluorescence in situ hybridization.
Principle of this compound Labeling
The generation of Cy5-labeled RNA probes is typically achieved through in vitro transcription.[8] This process involves a DNA template containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6, or T3). The reaction mixture includes the RNA polymerase, ribonucleotides (ATP, CTP, GTP, and UTP), and a modified nucleotide, this compound. During transcription, the RNA polymerase incorporates this compound in place of its natural counterpart, UTP, resulting in a randomly labeled RNA probe with multiple Cy5 fluorophores along its length.[8][10] The degree of labeling can be modulated by adjusting the ratio of this compound to unlabeled UTP in the reaction.[10]
Materials and Reagents
This compound RNA Labeling
| Reagent | Company | Catalog Number |
| Linearized DNA Template (with T7 promoter) | User-provided | - |
| T7 RNA Polymerase Mix | Jena Bioscience | PP-101L |
| ATP, CTP, GTP Solution (10 mM each) | Standard molecular biology supplier | - |
| UTP Solution (10 mM) | Standard molecular biology supplier | - |
| This compound | Jena Bioscience | NU-803-CY5 |
| RNase-free Water | Standard molecular biology supplier | - |
| DNase I (RNase-free) | Standard molecular biology supplier | - |
| RNA Purification Kit | Zymo Research, NEB, or equivalent | - |
Fluorescence In Situ Hybridization
| Reagent | Company | Catalog Number |
| Microscope Slides (e.g., SuperFrost Plus) | Standard laboratory supplier | - |
| 4% Paraformaldehyde (PFA) in PBS | User-prepared | - |
| Phosphate-Buffered Saline (PBS) | Standard laboratory supplier | - |
| Ethanol (B145695) (50%, 70%, 80%, 98%, 100%) | Standard laboratory supplier | - |
| Hybridization Buffer | User-prepared (see recipe below) | - |
| Formamide (B127407) (deionized) | Standard laboratory supplier | - |
| 20x SSC | Standard laboratory supplier | - |
| DAPI (4',6-diamidino-2-phenylindole) | Standard laboratory supplier | - |
| Antifade Mounting Medium | Standard laboratory supplier | - |
Experimental Protocols
Part 1: Synthesis of Cy5-Labeled RNA Probes
This protocol is based on the use of a commercially available T7 RNA polymerase kit and can be adapted for other polymerases.
-
Template Preparation : The DNA template must be linear and contain a T7 RNA polymerase promoter sequence upstream of the target sequence.[8] The template can be a linearized plasmid or a PCR product. It is crucial that the template is of high purity.[11]
-
In Vitro Transcription Reaction Setup : Thaw all components on ice. It is recommended to perform all steps in sterile, RNase-free tubes and use sterile pipette tips to prevent RNA degradation.[10]
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| RNase-free Water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| ATP, CTP, GTP Mix (10 mM each) | 1.5 µL | 0.75 mM each |
| UTP (10 mM) | 0.75 µL | 0.375 mM |
| This compound (1 mM) | 1.5 µL | 0.075 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
| Total Volume | 20 µL |
Note: The ratio of this compound to UTP can be optimized to achieve the desired labeling efficiency. A higher ratio will result in a more densely labeled probe, but may reduce the overall yield of the transcription reaction.
-
Incubation : Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment : To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Probe Purification : Purify the Cy5-labeled RNA probe using an RNA purification kit according to the manufacturer's instructions.[10] This step is essential to remove unincorporated nucleotides, proteins, and salts.[10] Elute the purified probe in RNase-free water.
-
Quantification and Quality Control : Measure the absorbance of the labeled RNA at 260 nm (for RNA) and 650 nm (for Cy5) using a spectrophotometer. The efficiency of labeling can be estimated by calculating the ratio of incorporated fluorophores to the number of bases.[8][10] The quality of the probe can be assessed by running an aliquot on a denaturing agarose (B213101) gel and visualizing the Cy5 fluorescence.[7]
Part 2: Fluorescence In Situ Hybridization
This is a general protocol and may require optimization for specific cell or tissue types.
-
Sample Preparation :
-
For adherent cells, grow them on sterile coverslips in a petri dish.
-
For suspension cells, cytocentrifuge them onto slides.
-
For tissue sections, use cryosections or paraffin-embedded sections on coated slides.[11]
-
-
Fixation and Permeabilization :
-
Wash the samples briefly with PBS.
-
Fix the samples in 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[2]
-
Wash the samples twice with PBS for 5 minutes each.
-
Dehydrate the samples by incubating in a series of ethanol washes (e.g., 50%, 70%, and 100%) for 3-5 minutes each.[2] Air dry the slides.
-
-
Hybridization :
-
Prepare the hybridization buffer. A typical buffer contains 50% formamide, 2x SSC, and 10% dextran (B179266) sulfate.
-
Dilute the Cy5-labeled RNA probe in the hybridization buffer to a final concentration of 1-10 ng/µL.
-
Apply the probe solution to the sample on the slide and cover with a coverslip, avoiding air bubbles.
-
Denature the sample and probe by incubating the slide on a heat block at 75-85°C for 5-10 minutes.
-
Transfer the slide to a humidified chamber and incubate overnight at a temperature optimized for your probe and sample (typically 37-42°C).[11]
-
-
Washing :
-
Carefully remove the coverslip.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. An example wash series is:
-
2x SSC with 50% formamide at the hybridization temperature for 15 minutes.
-
1x SSC at room temperature for 10 minutes.
-
0.5x SSC at room temperature for 10 minutes.
-
-
-
Counterstaining and Mounting :
-
Wash the slide briefly in PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Wash the slide with PBS for 5 minutes.
-
Mount the coverslip with an antifade mounting medium.
-
-
Imaging :
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Cy5 (far-red).
-
Acquire images using a sensitive camera.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound labeling and FISH.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low probe yield | Inefficient transcription reaction | Check the integrity and purity of the DNA template. Optimize the concentration of template and polymerase. |
| Low labeling efficiency | Adjust the ratio of this compound to UTP. Excessive incorporation of the dye can hinder polymerase activity. | |
| High background | Incomplete removal of unbound probe | Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration). |
| Non-specific probe binding | Include blocking agents (e.g., sheared salmon sperm DNA, yeast tRNA) in the hybridization buffer. | |
| No or weak signal | Probe degradation | Use RNase-free reagents and techniques throughout the protocol. Check probe integrity on a gel. |
| Poor probe penetration | Optimize the permeabilization step. | |
| Low target RNA abundance | Use a more sensitive detection method or increase the amount of probe. | |
| Photobleaching | Use an antifade mounting medium and minimize exposure to excitation light. |
Conclusion
The direct labeling of RNA probes with this compound provides a robust and reliable method for generating probes for fluorescence in situ hybridization. The far-red emission of Cy5 minimizes background autofluorescence, leading to high-contrast images. By following the detailed protocols outlined in this document, researchers can successfully synthesize Cy5-labeled probes and apply them to visualize specific RNA targets within a cellular context, thereby facilitating a wide range of molecular biology investigations.
References
- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. pCp-Cy5, Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 10. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 11. ucl.ac.uk [ucl.ac.uk]
Application Notes: Generating Microarray Probes Using Cy5-UTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 5-uridine triphosphate (Cy5-UTP) is a fluorescently labeled nucleotide analog used extensively in molecular biology for the generation of fluorescently labeled RNA probes.[1][2] These probes are critical for a variety of applications, most notably in microarray analysis for gene expression profiling.[1][3] Cy5, a member of the cyanine dye family, exhibits bright fluorescence in the far-red spectrum, with excitation and emission maxima around 650 nm and 670 nm, respectively.[1][2] This property minimizes spectral overlap with other common fluorophores, making it ideal for multiplexed assays.[3][4]
The core principle behind the use of this compound lies in its ability to be incorporated into nascent RNA transcripts during in vitro transcription.[2][5] RNA polymerases, such as T7 RNA polymerase, recognize this compound as a substrate and incorporate it in place of natural uridine (B1682114) triphosphate (UTP).[2][5] This results in a randomly labeled RNA probe that can be readily detected and quantified. This application note provides detailed protocols for the generation of Cy5-labeled microarray probes, including template preparation, in vitro transcription, and probe purification and quality control.
Key Applications of Cy5-Labeled Probes:
-
Gene Expression Microarrays: Dual-color expression arrays for comparing gene expression profiles between different samples (e.g., treated vs. control).[1][3]
-
Fluorescence In Situ Hybridization (FISH): Visualization of specific RNA sequences within fixed cells and tissues.[1]
-
Northern Blot Analysis: Detection and quantification of specific RNA molecules.[6]
-
Chromosome Painting and Karyotyping: Identification and analysis of chromosomes.[1]
Experimental Workflow Overview
The generation of Cy5-labeled microarray probes involves a multi-step process that begins with the preparation of a suitable DNA template and culminates in the purification and quality control of the fluorescently labeled RNA probe.
Figure 1: A general overview of the DNA microarray process.
Detailed Experimental Protocols
DNA Template Preparation
A high-quality, linear DNA template containing a T7 RNA polymerase promoter is essential for efficient in vitro transcription.[6] Suitable templates include linearized plasmids, PCR products, or cDNAs.[6]
Protocol for Plasmid Linearization:
-
Digest 1-5 µg of plasmid DNA with a suitable restriction enzyme that cuts downstream of the insert to be transcribed.
-
Incubate the reaction at the optimal temperature for the restriction enzyme for 1-2 hours.
-
Verify complete linearization by running a small aliquot on an agarose (B213101) gel.
-
Purify the linearized template using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified template in nuclease-free water at a concentration of 0.5-1 µg/µL.[6]
Protocol for PCR Product Template Generation:
-
Design PCR primers where the forward primer includes the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') at its 5' end.
-
Perform PCR to amplify the target region.
-
Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
-
Verify the size and purity of the PCR product on an agarose gel.
-
Resuspend the purified PCR product in nuclease-free water.
| Parameter | Recommendation |
| Template Type | Linearized Plasmid, PCR Product, cDNA[6] |
| Template Purity (A260/A280) | 1.8 - 2.0 |
| Template Concentration | 0.5 - 1.0 µg/µL[6] |
In Vitro Transcription and this compound Labeling
This step involves the synthesis of Cy5-labeled RNA from the DNA template using T7 RNA polymerase. The ratio of this compound to UTP is critical for achieving optimal labeling efficiency without compromising transcription yield.[7] A common starting point is a 1:1 to 1:3 ratio of this compound to UTP.
In Vitro Transcription Reaction Setup (20 µL total volume):
| Component | Volume | Final Concentration |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM DTT | 1 µL | 5 mM |
| 10 mM ATP | 2 µL | 1 mM |
| 10 mM CTP | 2 µL | 1 mM |
| 10 mM GTP | 2 µL | 1 mM |
| 10 mM UTP | 0.5 µL | 0.25 mM |
| 1 mM this compound | 2.5 µL | 0.125 mM |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
| Linearized DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| Nuclease-free Water | to 20 µL | - |
Protocol:
-
Thaw all components on ice.
-
Assemble the reaction mix in a nuclease-free microcentrifuge tube at room temperature in the order listed in the table.[7]
-
Mix gently by pipetting up and down and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours in the dark.[7] For longer transcripts, the incubation time can be extended to 4 hours.
| Parameter | Recommendation |
| This compound:UTP Ratio | 1:1 to 1:3 (can be optimized)[8] |
| Incubation Temperature | 37°C[7] |
| Incubation Time | 2 - 4 hours[7] |
| Expected Yield | 5 - 20 µg of cRNA |
Probe Purification
After in vitro transcription, it is crucial to remove the DNA template, unincorporated nucleotides, and enzymes.
Protocol:
-
DNase I Treatment: Add 1 µL of RNase-free DNase I (1 U/µL) to the 20 µL transcription reaction. Incubate at 37°C for 15 minutes.
-
RNA Cleanup: Purify the labeled RNA using an RNA cleanup kit with spin columns according to the manufacturer's protocol. Alternatively, perform a phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified Cy5-labeled RNA in 20-50 µL of nuclease-free water.
Quality Control of Cy5-Labeled Probes
The quality and quantity of the labeled probe are critical for successful microarray hybridization.
1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified probe at 260 nm (for RNA), 280 nm (for protein contamination), and 650 nm (for Cy5 dye).
-
RNA Concentration (µg/µL) = (A260 x 40) / 1000
-
Dye Concentration (pmol/µL) = A650 / ε_Cy5 (where ε_Cy5 is the molar extinction coefficient of Cy5, typically ~250,000 M⁻¹cm⁻¹)
-
Specific Activity (pmol dye/µg RNA): A measure of labeling efficiency. A good quality probe should have a specific activity between 10 and 30 pmol/µg.
| Parameter | Acceptable Range |
| A260/A280 Ratio | 1.9 - 2.1 |
| Specific Activity | 10 - 30 pmol dye/µg RNA |
2. Gel Electrophoresis:
-
Run an aliquot of the purified labeled probe on a denaturing agarose or polyacrylamide gel.
-
Visualize the RNA by UV transillumination. A distinct band corresponding to the expected transcript size should be visible. The Cy5 fluorescence can also be visualized directly using a suitable imager.[2][5]
Signaling Pathways and Logical Relationships
The process of generating microarray probes from a DNA template can be visualized as a logical flow of molecular transformations.
Figure 2: Molecular inputs and outputs of the labeling reaction.
Conclusion
The generation of high-quality Cy5-labeled RNA probes is a fundamental technique for microarray-based gene expression analysis. By following these detailed protocols and paying close attention to quality control, researchers can produce reliable probes for robust and reproducible microarray experiments. The versatility of this compound also extends to other applications requiring fluorescent RNA detection, making it an invaluable tool in the molecular biologist's toolkit.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. glpbio.com [glpbio.com]
- 3. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Molecule FRET with Cy5-UTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that enables the study of conformational dynamics and intermolecular interactions of biomolecules in real-time. By measuring the efficiency of non-radiative energy transfer between a donor and an acceptor fluorophore, smFRET provides insights into the structural rearrangements of individual molecules, which are often obscured in ensemble-averaged measurements. This document provides a specific protocol for conducting smFRET experiments on RNA molecules fluorescently labeled with a Cy3 donor and a Cy5 acceptor, where the Cy5 is incorporated during in vitro transcription as Cy5-UTP.
The Cy3-Cy5 pair is one of the most widely used FRET pairs due to its excellent photophysical properties, including high quantum yields and a Förster radius (R₀) that is well-suited for studying biological macromolecules.[1][2] The ability to co-transcriptionally label RNA with this compound simplifies the labeling process for the acceptor fluorophore. This protocol will detail the steps from RNA preparation and labeling to data acquisition and analysis, providing a comprehensive guide for researchers venturing into single-molecule studies of RNA.
Experimental Overview
The overall workflow for an smFRET experiment with this compound labeled RNA involves several key stages:
-
RNA Preparation and Labeling: A DNA template is used for in vitro transcription to produce the RNA of interest. During this process, this compound is incorporated into the RNA strand along with the other standard nucleotides. The donor fluorophore (Cy3) is typically introduced at a specific site, often at the 5' or 3' end, or internally via enzymatic or chemical methods. A biotin (B1667282) moiety is also incorporated for surface immobilization.
-
Surface Passivation and Chamber Assembly: Microscope slides and coverslips are meticulously cleaned and coated with polyethylene (B3416737) glycol (PEG) to prevent non-specific binding of the biomolecules to the surface. A fraction of the PEG is biotinylated to allow for the specific attachment of the RNA molecules via a streptavidin bridge.
-
Molecule Immobilization: The dual-labeled and biotinylated RNA is introduced into the flow chamber and immobilized on the PEG-biotin-streptavidin surface at a low density, ensuring that individual molecules can be resolved.
-
TIRF Microscopy and Data Acquisition: The immobilized molecules are imaged using a Total Internal Reflection Fluorescence (TIRF) microscope. The donor (Cy3) is excited by a laser, and the fluorescence emission from both the donor and the acceptor (Cy5) is collected simultaneously.
-
Data Analysis: The fluorescence intensity time traces for each molecule are extracted. After correcting for background noise, spectral crosstalk, and direct excitation of the acceptor, the FRET efficiency is calculated. These FRET trajectories are then analyzed to identify different conformational states and the kinetics of transitions between them.
Quantitative Data Summary
The following tables summarize key quantitative parameters for smFRET experiments using the Cy3-Cy5 FRET pair.
Table 1: Photophysical Properties of Cy3 and Cy5
| Parameter | Cy3 (Donor) | Cy5 (Acceptor) | Reference(s) |
| Excitation Maximum (nm) | ~550 | ~650 | [3] |
| Emission Maximum (nm) | ~570 | ~670 | [3] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~250,000 | [3] |
| Quantum Yield | 0.16 - 0.30 | ~0.20 | [3][4] |
| Förster Radius (R₀) (nm) | \multicolumn{2}{c | }{5.4 - 6.0} | [1][2] |
Table 2: Typical Experimental Parameters
| Parameter | Value | Reference(s) |
| Donor Excitation Laser Wavelength (nm) | 532 | [1] |
| Acceptor Excitation Laser Wavelength (nm) | 633 - 640 | [1] |
| Donor Excitation Laser Power (mW) | 10 - 22 | [5] |
| Imaging Buffer pH | 7.5 - 8.0 | [5] |
| Biotin-PEG to mPEG ratio | 1:10 to 1:20 | [6] |
| RNA Concentration for Immobilization (pM) | 50 - 100 | [2] |
Experimental Protocols
Protocol 1: RNA Preparation and Labeling
This protocol describes the in vitro transcription of RNA with co-transcriptional incorporation of this compound and 5'-end labeling with Cy3.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP solution (100 mM each)
-
UTP solution (100 mM)
-
This compound solution
-
Biotinylated guanosine (B1672433) monophosphate (Bio-GMP) for 5' biotinylation
-
RNase-free water, buffers, and tubes
-
Cy3-NHS ester
-
Amino-modifier for 5' end (if not using Bio-GMP and post-labeling biotin)
-
Purification columns (e.g., G-25) and/or denaturing PAGE setup
Procedure:
-
In Vitro Transcription Reaction Setup:
-
In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature in the specified order:
-
RNase-free water to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
100 mM ATP, GTP, CTP mix: 2 µL
-
10 mM UTP: 1 µL
-
1 mM this compound: 2 µL (adjust ratio of UTP to this compound as needed for desired labeling density)
-
10 mM Bio-GMP: 2 µL
-
Linearized DNA template (0.5 - 1 µg): x µL
-
T7 RNA Polymerase: 2 µL
-
-
Gently mix by pipetting and spin down.
-
Incubate at 37°C for 2-4 hours in the dark.[7]
-
-
RNA Purification:
-
Purify the transcribed RNA using a suitable method such as denaturing polyacrylamide gel electrophoresis (PAGE) or a purification column to remove unincorporated nucleotides, enzymes, and the DNA template.
-
-
5' End Labeling with Cy3 (if not incorporated during transcription):
-
If a 5' amino-modifier was included in the transcription, the purified RNA can be labeled with Cy3-NHS ester according to the manufacturer's protocol. This typically involves incubating the RNA with the dye in a slightly alkaline buffer (e.g., sodium bicarbonate, pH 8.5) for several hours, followed by purification to remove unreacted dye.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and labeling efficiency by measuring the absorbance at 260 nm (for RNA), 550 nm (for Cy3), and 650 nm (for Cy5).
-
Protocol 2: Surface Passivation and Flow Chamber Assembly
This protocol details the preparation of PEG-coated surfaces to minimize non-specific binding.
Materials:
-
Quartz or glass microscope slides and coverslips
-
Acetone (B3395972), Methanol (B129727), 1M KOH
-
VECTABOND™ reagent or similar aminosilanization solution
-
mPEG-SVA and Biotin-PEG-SVA
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Double-sided tape
-
Epoxy
Procedure:
-
Cleaning Slides and Coverslips:
-
Sonicate slides and coverslips in acetone for 20 minutes.
-
Rinse thoroughly with Milli-Q water.
-
Sonicate in 1M KOH for 20 minutes.
-
Rinse extensively with Milli-Q water and then methanol. Dry with nitrogen gas.[8]
-
-
Aminosilanization:
-
Prepare a solution of 1% VECTABOND™ in acetone or a similar aminosilane (B1250345) solution in methanol/acetic acid.
-
Incubate the cleaned and dried slides and coverslips in this solution for 10-20 minutes.
-
Rinse with methanol and then Milli-Q water. Dry with nitrogen gas.[6]
-
-
PEGylation:
-
Prepare a solution of mPEG-SVA and Biotin-PEG-SVA in 0.1 M sodium bicarbonate buffer (pH 8.5) at a ratio of approximately 10:1 to 20:1 (mPEG:Biotin-PEG).
-
Sandwich a drop of the PEG solution between a slide and a coverslip and incubate in a humid chamber for at least 3 hours or overnight in the dark.
-
Separate the slide and coverslip and rinse thoroughly with Milli-Q water. Dry with nitrogen gas and store in a desiccator.[8]
-
-
Flow Chamber Assembly:
-
Use double-sided tape to create channels on the PEGylated slide.
-
Place a coverslip over the tape and press firmly to create a sealed chamber.
-
Seal the edges with epoxy.
-
Protocol 3: Molecule Immobilization and Imaging
Materials:
-
PEGylated flow chamber
-
Streptavidin (0.1-0.2 mg/mL in T50 buffer: 10 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
Labeled RNA in a suitable buffer (e.g., T50)
-
Imaging Buffer:
-
10 mM Tris-HCl (pH 8.0)
-
100 mM NaCl
-
6 mM MgCl₂
-
Oxygen Scavenging System (OSS):
-
165 U/mL glucose oxidase
-
2170 U/mL catalase
-
0.8% (w/v) D-glucose
-
-
Triplet State Quencher (TSQ):
-
2 mM Trolox[5]
-
-
Procedure:
-
Streptavidin Coating:
-
Inject the streptavidin solution into the flow chamber and incubate for 5-10 minutes.
-
Wash out the excess streptavidin with T50 buffer.
-
-
RNA Immobilization:
-
Dilute the biotinylated and dual-labeled RNA to 50-100 pM in T50 buffer.
-
Inject the diluted RNA solution into the chamber and incubate for 5-10 minutes.
-
Wash out the unbound RNA with imaging buffer (without the OSS and TSQ).
-
-
Imaging:
-
Inject the complete imaging buffer (with OSS and TSQ) into the chamber.
-
Mount the slide on the TIRF microscope.
-
Illuminate the sample with the 532 nm laser and record the fluorescence emission from the Cy3 and Cy5 channels using an EMCCD camera.
-
Protocol 4: Data Analysis
Procedure:
-
Movie Processing:
-
Identify the locations of single molecules in the recorded movie.
-
Extract the fluorescence intensity time traces for the donor (Cy3) and acceptor (Cy5) channels for each molecule.
-
-
Background Correction:
-
Subtract the local background intensity from the donor and acceptor intensity traces.
-
-
Correction for Spectral Crosstalk (Leakage):
-
Determine the fraction of donor fluorescence that "leaks" into the acceptor channel (α). This is typically done using a sample labeled only with the donor.
-
The corrected acceptor intensity (IAcorr) is calculated as: IAcorr = IAobs - α * IDobs, where IAobs and IDobs are the observed acceptor and donor intensities, respectively.[5]
-
-
Correction for Direct Acceptor Excitation:
-
Determine the extent of direct excitation of the acceptor by the donor excitation laser (δ). This is measured using an acceptor-only sample.
-
This correction is applied to the FRET efficiency calculation.
-
-
FRET Efficiency Calculation:
-
The FRET efficiency (E) is calculated from the corrected donor (ID) and acceptor (IA) intensities: E = IA / (γ * ID + IA)
-
Where γ is a correction factor that accounts for differences in the quantum yields and detection efficiencies of the donor and acceptor. It can be determined from the change in donor and acceptor intensities upon acceptor photobleaching.[3]
-
-
Data Interpretation:
-
Generate FRET efficiency histograms to identify different conformational states.
-
Analyze the dwell times in each state to determine the kinetics of conformational changes. Hidden Markov Modeling (HMM) is a common method for this analysis.
-
Visualizations
Conformational Dynamics of Ubc4 pre-mRNA
The following diagram illustrates a simplified model of the conformational changes in a truncated Ubc4 pre-mRNA during splicing, a process that can be studied using smFRET.[9] The pre-mRNA can exist in different folded states, and the binding of splicing factors can induce transitions between these states, which would be observed as changes in FRET efficiency.
Caption: Conformational pathway of Ubc4 pre-mRNA during splicing.
Experimental Workflow for smFRET
The diagram below outlines the major steps in the smFRET experimental workflow, from sample preparation to data analysis.
Caption: Overview of the smFRET experimental workflow.
References
- 1. Build Your Own Microscope: Step-By-Step Guide for Building a Prism-Based TIRF Microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Precision and accuracy of single-molecule FRET measurements—a multi-laboratory benchmark study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. smFRET-assisted RNA structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smFRET-assisted RNA structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Incorporation of Cy5-UTP into RNA Transcripts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of Cyanine 5 (Cy5)-labeled Uridine Triphosphate (Cy5-UTP) into RNA transcripts is a robust method for generating fluorescently labeled RNA probes. This technique is widely employed in molecular biology for a variety of applications that require the detection, quantification, and imaging of RNA molecules. The Cy5 fluorophore, which emits red light at approximately 670 nm, is well-suited for fluorescence-based assays and imaging.[] This document provides detailed protocols and application notes for the successful generation and purification of Cy5-labeled RNA transcripts using in vitro transcription.
The primary method for enzymatic labeling involves the substitution of UTP with this compound during an in vitro transcription reaction, typically catalyzed by bacteriophage RNA polymerases such as T7, SP6, or T3.[][2] These polymerases recognize their specific promoter sequences on a DNA template and incorporate the modified nucleotide into the nascent RNA strand.[2][3][4][5] The resulting randomly Cy5-modified RNA probes are suitable for a multitude of downstream applications.[6][7][8]
Applications of Cy5-Labeled RNA Transcripts
Cy5-labeled RNA probes are versatile tools with a broad range of applications in molecular biology research and diagnostics:
-
Fluorescence In Situ Hybridization (FISH): Labeled probes are used to detect and localize specific RNA sequences within cells and tissues, providing spatial information on gene expression.[]
-
Northern Blotting: Cy5-labeled probes offer a non-radioactive alternative for the detection of specific RNA molecules separated by gel electrophoresis.[7]
-
RNA-Protein Interaction Studies: Techniques such as RNA electrophoretic mobility shift assays (EMSAs) and pull-down assays utilize Cy5-labeled RNA to study the binding of proteins to specific RNA sequences.[]
-
Microarray Analysis: Labeled RNA can be hybridized to microarrays for large-scale gene expression profiling.[9]
-
Real-Time Tracking of RNA: The fluorescent label allows for the visualization and tracking of RNA localization and dynamics within living cells.[9]
-
Fluorescence Resonance Energy Transfer (FRET): In conjunction with another fluorophore, Cy5-labeled RNA can be used to study RNA structure and conformational changes.[]
Experimental Workflow Overview
The general workflow for the enzymatic incorporation of this compound into RNA transcripts involves several key steps, from template preparation to the final purification and quantification of the labeled RNA.
Workflow for enzymatic labeling of RNA with this compound.
Quantitative Data Summary
Successful enzymatic labeling of RNA with this compound depends on the careful optimization of reaction components. The ratio of this compound to unlabeled UTP is a critical factor that influences both the labeling efficiency and the overall yield of the transcription reaction.[6][8]
| Parameter | Recommended Range/Value | Notes |
| DNA Template | 0.5 - 1 µg | Linearized plasmid or PCR product with a T7, SP6, or T3 promoter.[6] |
| RNA Polymerase | e.g., T7 RNA Polymerase | High-concentration enzyme is recommended. |
| NTPs (ATP, CTP, GTP) | 2.5 mM each (final conc.) | Provided as 100 mM stock solutions.[6] |
| UTP | 0.2 mM (final conc.) | Final concentration can be adjusted to alter labeling density.[6] |
| This compound | 0.1 mM (final conc.) | A 35% substitution of UTP with this compound is a common starting point.[6][8] |
| Reaction Buffer | 1X (final conc.) | Typically provided as a 10X stock. |
| DTT | 10 mM (final conc.) | Reducing agent to maintain enzyme activity.[6] |
| Incubation Time | 30 min - 4 hours | Longer incubation times may increase yield for some templates.[6] |
| Incubation Temperature | 37 °C | Optimal temperature for T7 and SP6 RNA polymerases.[3][6] |
| Expected Yield | Up to 100-180 µg per 20 µL reaction | Yield is template-dependent.[7][10] |
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription for Cy5-RNA Synthesis
This protocol is optimized for a 20 µL reaction volume and is suitable for generating randomly Cy5-labeled RNA probes.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
100 mM ATP solution
-
100 mM CTP solution
-
100 mM GTP solution
-
10 mM UTP solution
-
5 mM this compound solution
-
T7 RNA Polymerase Mix (including RNase inhibitor)
-
100 mM DTT solution
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin columns)
Procedure:
-
Reaction Setup: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[6] Mix each component by vortexing and briefly centrifuge to collect the contents.
-
Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM DTT | 2 µL | 10 mM |
| 100 mM ATP | 0.5 µL | 2.5 mM |
| 100 mM CTP | 0.5 µL | 2.5 mM |
| 100 mM GTP | 0.5 µL | 2.5 mM |
| 10 mM UTP | 0.4 µL | 0.2 mM |
| 5 mM this compound | 0.4 µL | 0.1 mM |
| DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix the reaction gently by pipetting up and down, then centrifuge briefly. Incubate the reaction at 37°C for 30 minutes to 2 hours in the dark to protect the Cy5 dye from photobleaching.[6] Longer incubation times (up to 4 hours) may increase the yield for certain templates.[6]
-
DNase I Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[3]
Protocol 2: Purification of Cy5-Labeled RNA
Purification is essential to remove unincorporated nucleotides, proteins, and salts, which can interfere with downstream applications. Spin column purification is a common and effective method.
Materials:
-
RNA spin column purification kit
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's instructions for the specific RNA spin column purification kit being used.[6] Ensure the column has a sufficient binding capacity for the expected RNA yield.
-
Elute the purified Cy5-labeled RNA in an appropriate volume of nuclease-free water.
-
Store the purified, labeled RNA at -80°C for long-term storage or at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[6]
Protocol 3: Quantification and Quality Control of Cy5-Labeled RNA
Accurate quantification and quality assessment are crucial for reproducible downstream experiments.
Procedure:
-
Spectrophotometric Quantification:
-
Measure the absorbance of the purified RNA solution at 260 nm (A260) and 650 nm (A650, the absorbance maximum for Cy5) using a spectrophotometer.
-
Use the same buffer for blanking as was used for eluting the RNA.
-
The concentration of the RNA can be determined using the Beer-Lambert law, where an A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.[6][8]
-
To obtain a more accurate RNA concentration, correct the A260 reading for the contribution of the Cy5 dye: Acorrected = A260 - (A650 x CF260) Where the correction factor (CF260) for Cy5 is approximately 0.05.[6]
-
-
Calculation of Labeling Efficiency: The degree of labeling can be estimated by calculating the ratio of dye molecules to bases.
-
Gel Electrophoresis:
-
Assess the integrity and size of the Cy5-labeled RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.
-
The fluorescently labeled RNA can be visualized directly on a gel imager with the appropriate excitation and emission filters for Cy5, without the need for additional staining.[2][9]
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no RNA yield | Inactive polymerase | Use fresh, properly stored enzyme. |
| Poor quality DNA template | Ensure the template is pure and the promoter sequence is correct. | |
| Presence of RNase contamination | Use RNase-free reagents and consumables. | |
| Low labeling efficiency | Suboptimal this compound:UTP ratio | Titrate the ratio to find the optimal balance for your template. |
| Degraded this compound | Use fresh, light-protected this compound. Minimize freeze-thaw cycles.[11] | |
| Insufficient incubation time | Increase the incubation time of the transcription reaction.[12] | |
| Smearing on gel | RNA degradation | Maintain an RNase-free environment. |
| Incomplete DNA template removal | Ensure complete DNase I digestion. |
Signaling Pathways and Experimental Logic
The enzymatic incorporation of this compound is a preparatory step that enables the study of various biological pathways and processes. The following diagram illustrates the logical flow from labeled RNA to downstream applications that investigate cellular mechanisms.
Application of Cy5-RNA in biological studies.
References
- 2. glpbio.com [glpbio.com]
- 3. SP6 RNA Polymerase – Tinzyme [tinzyme.com]
- 4. promega.com [promega.com]
- 5. SP6 RNA Polymerase [promega.com]
- 6. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 7. apexbt.com [apexbt.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. apexbt.com [apexbt.com]
- 11. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification of Cy5-UTP Labeled RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of high-quality, fluorescently labeled RNA probes is critical for a multitude of molecular biology applications, including fluorescence in situ hybridization (FISH), Northern blotting, and microarray analysis.[][2] During in vitro transcription, Cy5-UTP can be incorporated into RNA transcripts to produce probes that are detectable in the far-red spectrum, minimizing background autofluorescence from cellular components.[][3] However, the transcription reaction mixture contains unincorporated this compound, nucleotides, enzymes, and the DNA template, all of which can interfere with downstream applications and must be removed.[4][5]
This document provides a comprehensive guide to the purification of this compound labeled RNA probes, outlining common methodologies, detailed experimental protocols, and quality control measures to ensure the generation of pure, high-activity probes for sensitive and specific detection of target RNA sequences.
Overview of Purification Methods
The choice of purification method depends on several factors, including the length of the RNA probe, the required purity, the desired final concentration, and the specific downstream application.[4] Three primary methods are commonly employed:
-
Spin Column Chromatography: A rapid and convenient method that utilizes a silica (B1680970) membrane to selectively bind RNA in the presence of chaotropic salts, while smaller contaminants like unincorporated nucleotides and salts are washed away.[6][7][8]
-
Ethanol (B145695) Precipitation: A classic technique used to concentrate and purify nucleic acids from aqueous solutions.[9][10] The addition of salt and ethanol causes the RNA to precipitate, allowing for its separation from soluble contaminants like free nucleotides.[9][10]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The most rigorous method, offering the highest resolution and purity.[5][11] It separates the full-length labeled probe from prematurely terminated transcripts, degraded RNA, and unincorporated nucleotides based on size, ensuring that only the desired product is recovered.[5][12]
The general workflow for purifying a Cy5-labeled RNA probe begins after the in vitro transcription reaction. An optional but recommended first step is the removal of the DNA template using DNase. Following this, one of the purification methods is applied to remove enzymes, salts, and unincorporated nucleotides.
Figure 1. General experimental workflow for the synthesis and purification of this compound labeled RNA probes.
Comparison of Purification Methods
Choosing the optimal purification strategy is a balance between desired purity, yield, time, and the specific requirements of the downstream application.
| Parameter | Spin Column Chromatography | Ethanol Precipitation | Denaturing PAGE |
| Purity | Good to Excellent | Moderate to Good | Highest |
| Primary Contaminants Removed | Unincorporated nucleotides, enzymes, salts[6][13] | Most unincorporated nucleotides, enzymes[4] | Truncated transcripts, enzymes, nucleotides[5] |
| Typical Recovery/Yield | ~70-90%[10] | >80% (can vary with pellet visibility) | Lower (~30-70%), due to elution from gel matrix |
| Probe Size Suitability | >25 nucleotides (kit dependent)[4] | >20 nucleotides | All sizes, excellent for small probes (<200 nt)[11] |
| Speed | Fast (~15-30 minutes) | Moderate (~1-2 hours, plus overnight option)[14] | Slow (several hours to overnight)[12] |
| Ease of Use | Easy | Easy | Complex, requires more expertise |
| Best For | Routine applications (e.g., FISH, Northern blots) where high throughput is needed. | Concentrating samples and removing enzymes when highest purity is not essential. | Applications requiring exceptionally pure, full-length probes (e.g., nuclease protection assays).[2][5] |
Detailed Experimental Protocols
Note: Always use nuclease-free water, reagents, and plasticware. Wear gloves to prevent RNase contamination. Cy5 dyes are light-sensitive; protect samples from light where possible.[15]
Protocol 1: Spin Column Purification
This protocol is adapted for commercially available RNA cleanup kits (e.g., from Zymo Research, NEB).[6][13] Always refer to the manufacturer's specific instructions.
Materials:
-
In vitro transcription reaction mixture
-
RNA Cleanup Spin Column Kit (e.g., Monarch® RNA Cleanup Kit, RNA Clean & Concentrator™)
-
RNase-free water
-
Nuclease-free 1.5 mL microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Adjust Reaction Volume: Following the in vitro transcription and optional DNase treatment, adjust the sample volume to ~100 µL with RNase-free water.[2]
-
Add Binding Buffer: Add the volume of RNA Binding Buffer specified by the kit manufacturer (often a 1:1 or 2:1 ratio) and mix well by pipetting.
-
Add Ethanol: Add the specified volume of ethanol (typically >95%) and mix thoroughly.
-
Bind RNA: Transfer the mixture to the spin column placed within a collection tube. Centrifuge at ~12,000 x g for 1 minute. Discard the flow-through.[16]
-
Wash 1: Add the recommended volume of RNA Wash Buffer to the column. Centrifuge at ~12,000 x g for 1 minute. Discard the flow-through.
-
Wash 2: Repeat the wash step to ensure complete removal of salts.
-
Dry Column: After discarding the final wash flow-through, centrifuge the empty column for an additional 1-2 minutes at maximum speed to completely remove any residual ethanol.[16]
-
Elute RNA: Transfer the column to a new, nuclease-free 1.5 mL microcentrifuge tube. Add 30-50 µL of RNase-free water directly to the center of the silica membrane.
-
Incubate & Elute: Let the column stand at room temperature for 1-2 minutes, then centrifuge at maximum speed for 1 minute to elute the purified, labeled RNA probe.
Protocol 2: Ethanol Precipitation
This method is effective for concentrating RNA and removing the majority of unincorporated nucleotides.[10]
Materials:
-
In vitro transcription reaction mixture
-
3 M Sodium Acetate (NaOAc), pH 5.2 (nuclease-free)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold, prepared with nuclease-free water)
-
Glycogen (B147801) or linear polyacrylamide (optional co-precipitant)[9]
-
Nuclease-free 1.5 mL microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Add Salt: To your reaction mixture, add 1/10th volume of 3 M NaOAc, pH 5.2.[14][17] (e.g., add 5 µL to a 50 µL reaction).
-
Add Co-precipitant (Optional): To aid in visualizing the pellet, add 1 µL of glycogen (20 mg/mL).
-
Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol.[17] Mix thoroughly by vortexing or inverting.
-
Precipitate: Incubate the mixture at -20°C for at least 1 hour or at -80°C for 30 minutes.[14] For higher recovery, incubate at -20°C overnight.
-
Pellet RNA: Centrifuge the tube at maximum speed (≥13,000 x g) for 30 minutes at 4°C.[17]
-
Wash Pellet: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of ice-cold 70% ethanol to wash the pellet.[2] This step removes residual salt.
-
Re-pellet RNA: Centrifuge at maximum speed for 15 minutes at 4°C.[2]
-
Dry Pellet: Carefully remove the supernatant. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make it difficult to resuspend.
-
Resuspend: Resuspend the purified RNA probe pellet in a suitable volume (e.g., 20-50 µL) of RNase-free water or buffer (e.g., 0.1 mM EDTA).
Quality Control of Purified Probes
After purification, it is essential to determine the concentration, purity, and labeling efficiency of the Cy5-labeled RNA probe.
A. Spectrophotometry (NanoDrop or equivalent):
-
Measure Absorbance: Measure the absorbance of the purified probe at 260 nm (for nucleic acid), 280 nm (for protein), 230 nm (for organic contaminants), and 650 nm (for Cy5 dye).[18]
-
Calculate Concentration: The concentration of RNA (in µg/mL) is calculated as: A260 * 40.
-
Assess Purity:
-
A260/A280 ratio: Should be ~2.0 for pure RNA. A lower ratio indicates protein contamination.
-
A260/A230 ratio: Should be between 2.0-2.2. A lower ratio may indicate contamination with chaotropic salts or phenol.
-
-
Estimate Labeling Efficiency (Degree of Labeling): The efficiency can be estimated by calculating the ratio of incorporated fluorophores to the number of bases.[13] This provides a measure of how many dye molecules are present per 100 bases.[13]
B. Gel Electrophoresis:
-
Run a small aliquot of the purified probe on a denaturing polyacrylamide or agarose (B213101) gel.
-
Visualize the RNA band by UV shadowing or by staining with a fluorescent dye like SYBR Green.[12]
-
Visualize the Cy5 fluorescence using a gel imager with the appropriate laser (excitation ~650 nm).[3]
-
A single, sharp band at the expected size indicates a high-quality, intact probe. The presence of the Cy5 signal co-localizing with the RNA band confirms successful labeling.
Application Example: Fluorescence In Situ Hybridization (FISH)
Purified Cy5-labeled RNA probes are widely used in FISH to visualize the localization of specific RNA transcripts within cells or tissues.[] The high signal-to-noise ratio of Cy5 is particularly advantageous for this application.[]
Figure 2. Logical workflow for using a purified Cy5-RNA probe in a Fluorescence In Situ Hybridization (FISH) experiment.
References
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. neb.com [neb.com]
- 5. Gel Purification of Probes for Nuclease Protection Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 7. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 9. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Northern Blot with IR Fluorescent Probes: Strategies for Probe Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. bio.davidson.edu [bio.davidson.edu]
- 16. researchgate.net [researchgate.net]
- 17. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cy5-UTP in Dual-Color Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dual-Color Gene Expression Analysis
Dual-color microarray analysis is a powerful technique used to compare global gene expression profiles between two different biological samples simultaneously on a single microarray slide.[1][2] This is achieved by labeling the nucleic acid from each sample with a distinct fluorescent dye, typically Cy3 (fluoresces green) and Cy5 (fluoresces red). The labeled samples are then co-hybridized to a microarray, and the relative fluorescence intensity of the two dyes at each spot is measured. The ratio of the intensities provides a quantitative measure of the differential expression of each gene between the two samples.[2] Cy5-UTP is a key reagent in this process, enabling the fluorescent labeling of RNA probes for the "red" channel.
The Role of this compound
This compound (Cyanine 5-uridine triphosphate) is a fluorescently labeled nucleotide analog that can be incorporated into RNA transcripts during in vitro transcription. It serves as a substrate for RNA polymerases, such as T7, T3, and SP6, allowing for the generation of fluorescently labeled complementary RNA (cRNA) from a DNA template. The resulting Cy5-labeled cRNA can then be used as a probe in various molecular biology applications, most notably in dual-color microarray experiments.
Quantitative Performance Data
The performance of fluorescent dyes is critical for the accuracy and reliability of microarray data. Below is a summary of key quantitative data for Cy5 in comparison to its common counterpart, Cy3.
Table 1: Labeling Efficiency and Signal Intensity of Cy3 vs. Cy5
| Parameter | Cy3 | Cy5 | Notes |
| Labeling Method | Indirect (aminoallyl) labeling is 2- to 3-fold more efficient than direct incorporation of Cy-UTP. | Indirect (aminoallyl) labeling is 2- to 3-fold more efficient than direct incorporation of Cy-UTP. | Indirect labeling is generally recommended for higher signal intensity. |
| Optimal Labeling Degree | 1 dye per 20-25 nucleotides. | 1 dye per 20-25 nucleotides. | Over-labeling can lead to signal quenching, particularly for Cy5. |
| Fluorescence Intensity | Generally higher and more stable signal. | More susceptible to quenching at higher labeling densities. The fluorescence intensity can drop by up to 65% from the brightest to the least bright sequence.[3] | Dye bias, where one dye consistently produces a stronger signal, can be a factor and should be addressed during data normalization. |
| Sequence-Dependent Intensity Variation | Can drop by ~50% from maximum intensity depending on the adjacent nucleotide sequence.[3] | Can drop by ~65% from maximum intensity depending on the adjacent nucleotide sequence.[3] | Purine-rich sequences tend to enhance fluorescence, while pyrimidines, especially cytosine, can cause quenching. |
Table 2: Photostability of Cy5 and Other Common Dyes
| Dye | Relative Photostability | Susceptibility to Ozone | Notes |
| Cy3 | Moderate | Moderate | Less susceptible to photobleaching than Cy5. |
| Cy5 | Low to Moderate | High | Highly susceptible to degradation by ozone, which can be present in a typical lab environment. Signal intensity can be reduced by 89% after prolonged exposure.[4] |
| Alexa Fluor 647 | High | Moderate | A more photostable alternative to Cy5, with a 75% signal reduction under similar ozone exposure.[4] |
| Atto 647N | Very High | Low | Shows minimal loss of fluorescence (9% reduction) under high ozone conditions, making it a robust alternative.[4] |
Experimental Workflow and Protocols
A typical dual-color gene expression analysis experiment involves several key steps, from RNA labeling to data interpretation.
Experimental Workflow Diagram
Caption: A logical workflow for dual-color gene expression analysis.
Detailed Protocol: Indirect Aminoallyl cRNA Labeling and Hybridization
This protocol is a generalized procedure for indirect labeling of cRNA using aminoallyl-UTP and subsequent coupling with Cy3 and Cy5 dyes.
Materials:
-
Total RNA (1-10 µg per sample)
-
Aminoallyl-UTP (aa-UTP)
-
T7 RNA Polymerase
-
Reverse Transcriptase
-
dNTP mix
-
Cy3 and Cy5 monofunctional NHS-ester dyes
-
Purification columns (for RNA and labeled cRNA)
-
Hybridization buffer
-
Wash buffers
Procedure:
-
First-Strand cDNA Synthesis:
-
In a sterile, RNase-free tube, combine total RNA with a T7 promoter-oligo(dT) primer.
-
Incubate at 65°C for 10 minutes and then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, and RNase inhibitor. Add this to the RNA-primer mix.
-
Incubate at 42°C for 2 hours to synthesize the first-strand cDNA.
-
-
Second-Strand cDNA Synthesis:
-
To the first-strand reaction, add a mix of DNA polymerase and RNase H.
-
Incubate at 16°C for 2 hours to synthesize the second-strand cDNA.
-
Purify the double-stranded cDNA using a suitable column purification kit.
-
-
In Vitro Transcription and Aminoallyl Incorporation:
-
Use the purified cDNA as a template for in vitro transcription.
-
Prepare a transcription master mix containing T7 RNA polymerase, ATP, GTP, CTP, UTP, and aminoallyl-UTP (a typical ratio is 1:1 UTP to aa-UTP).
-
Incubate at 37°C for 2-4 hours to synthesize aminoallyl-modified cRNA (aa-cRNA).
-
Purify the aa-cRNA using an RNA purification kit.
-
-
Coupling with Cy3 and Cy5 Dyes:
-
Resuspend the purified aa-cRNA in coupling buffer.
-
Add the appropriate Cy dye (resuspended in DMSO) to each aa-cRNA sample (Cy3 for the control, Cy5 for the experimental sample).
-
Incubate in the dark at room temperature for 1 hour.
-
-
Purification of Labeled cRNA:
-
Purify the labeled cRNA from the uncoupled dye using a purification column.
-
Elute the labeled cRNA in RNase-free water.
-
-
Quantification of Labeled cRNA:
-
Measure the absorbance of the labeled cRNA at 260 nm (for nucleic acid), 550 nm (for Cy3), and 650 nm (for Cy5) to determine the yield and dye incorporation efficiency.
-
-
Hybridization:
-
Combine equal amounts of Cy3- and Cy5-labeled cRNA in hybridization buffer.
-
Denature the probe mixture at 95°C for 5 minutes and then centrifuge briefly.
-
Apply the probe mixture to the microarray slide, cover with a coverslip, and place in a hybridization chamber.
-
Incubate at the appropriate temperature (e.g., 65°C) overnight in a rotating hybridization oven.
-
-
Washing:
-
Disassemble the hybridization chamber and wash the slide in a series of wash buffers to remove unbound probe. A typical wash series might include a low-stringency wash followed by a high-stringency wash.
-
Dry the slide by centrifugation or with a stream of nitrogen.
-
-
Scanning and Data Analysis:
-
Scan the microarray slide using a dual-laser scanner at the appropriate wavelengths for Cy3 and Cy5.
-
Use image analysis software to extract the fluorescence intensity data for each spot.
-
Perform data normalization to correct for systematic biases, such as dye bias and differences in scanning parameters. Common normalization methods include LOWESS (Locally Weighted Scatterplot Smoothing).
-
Perform statistical analysis to identify genes that are significantly differentially expressed between the two samples.
-
Application Example: EGFR Signaling Pathway Analysis
Dual-color gene expression analysis is widely used to study the effects of drug candidates on cellular signaling pathways. For example, a researcher could treat a cancer cell line with an EGFR inhibitor and compare its gene expression profile to an untreated control.
EGFR Signaling Pathway Diagram
Caption: A simplified diagram of the EGFR signaling pathway.
In this example, changes in the expression of genes downstream of EGFR, such as c-myc and other transcription factors, could be quantified using a dual-color microarray experiment, providing insights into the drug's mechanism of action.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor RNA quality or quantity.- Inefficient labeling reaction.- Photobleaching of Cy5. | - Verify RNA integrity using a bioanalyzer.- Optimize the ratio of aa-UTP to UTP.- Protect labeled samples from light and scan slides promptly. Use a photostabilizing agent if necessary.[5] |
| High Background | - Incomplete removal of unbound probe.- Non-specific binding of the probe.- Contaminants in the hybridization buffer. | - Optimize wash conditions (temperature, time, buffer composition).- Use a blocking agent in the pre-hybridization and hybridization steps.- Filter all buffers before use. |
| Dye Bias | - Different incorporation efficiencies of Cy3 and Cy5.- Different scanning efficiencies for the two channels. | - Perform a dye-swap experiment (replicate the experiment with the dyes reversed for the two samples).- Use appropriate data normalization methods (e.g., LOWESS) to correct for intensity-dependent dye effects. |
| "Donut" Shaped Spots | - Precipitation of the probe during hybridization.- Incomplete resuspension of the probe after drying. | - Ensure the probe is fully resuspended before application to the slide.- Centrifuge the probe mixture to pellet any precipitates before hybridization. |
By following these detailed protocols and being mindful of the quantitative aspects of dye performance, researchers can effectively utilize this compound in dual-color gene expression analysis to generate high-quality, reproducible data for a wide range of applications in research and drug development.
References
- 1. Comparison of performance of one-color and two-color gene-expression analyses in predicting clinical endpoints of neuroblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microarrays | Functional genomics II [ebi.ac.uk]
- 3. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 5. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays [mdpi.com]
Applications of Cy5-UTP in Chromosome Painting: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromosome painting is a powerful molecular cytogenetic technique that utilizes fluorescently labeled DNA probes to visualize specific chromosomes or chromosomal regions. This technique is invaluable for identifying chromosomal abnormalities, such as translocations, aneuploidies, and complex rearrangements, which are often associated with various genetic disorders and cancers. The choice of fluorophore for labeling chromosome-specific probes is critical for achieving high sensitivity and specificity. Cyanine (B1664457) 5-uridine triphosphate (Cy5-UTP) is a fluorescently labeled nucleotide that serves as an excellent substrate for enzymatic incorporation into DNA probes for fluorescence in situ hybridization (FISH), including chromosome painting.[1][2] Cy5, a far-red fluorescent dye, offers several advantages, including high fluorescence intensity, good photostability, and minimal autofluorescence from biological samples in its spectral range, leading to an improved signal-to-noise ratio.[2]
These application notes provide a comprehensive overview of the use of this compound in chromosome painting, including detailed protocols for probe labeling, cell preparation, in situ hybridization, and signal detection.
Key Applications
-
Karyotyping and Aneuploidy Detection: Identification of whole chromosome gains or losses.
-
Translocation Analysis: Detection of exchanges of genetic material between different chromosomes.[3]
-
Gene Mapping: Localization of specific genes or DNA sequences on chromosomes.
-
Comparative Genomic Hybridization (CGH): Analysis of gains and losses of DNA segments throughout the genome.
-
Cancer Cytogenetics: Characterization of complex chromosomal rearrangements in tumor cells.[4]
-
Evolutionary Studies: Comparison of karyotypes between different species.[4]
Quantitative Data Summary
The efficiency of probe labeling and the resulting signal intensity are critical for successful chromosome painting. While specific quantitative data can vary depending on the exact experimental conditions and labeling method, the following table summarizes typical performance characteristics of cyanine dye-labeled probes.
| Parameter | Typical Value/Characteristic | Source |
| Labeling Method | Nick Translation, PCR, Random Priming | [1][5] |
| Incorporation Efficiency | High, but can be slightly lower than smaller fluorophores. Optimization of dUTP/Cy5-dUTP ratio may be needed. | [6] |
| Fluorescence Intensity | 5-10 times higher than fluorescein-labeled probes. | [2] |
| Photostability | High resistance to photobleaching. | [2] |
| Excitation Maximum (λex) | ~649 nm | [7] |
| Emission Maximum (λem) | ~670 nm | [7] |
| Signal-to-Noise Ratio | Improved due to low autofluorescence in the far-red spectrum. | [8] |
Experimental Protocols
I. Preparation of Cy5-Labeled Chromosome Painting Probes
This protocol describes the labeling of whole chromosome-specific DNA probes with this compound using Polymerase Chain Reaction (PCR).
Materials:
-
Chromosome-specific DNA template (e.g., from flow-sorted chromosomes or microdissection)
-
Degenerate Oligonucleotide Primers (DOP)
-
High-Fidelity DNA Polymerase
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound (or Cy5-dUTP)
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit
Protocol:
-
Prepare the PCR Reaction Mix: In a sterile, nuclease-free microcentrifuge tube, assemble the following components on ice. For optimal labeling, a 50% substitution of dTTP with Cy5-dUTP is a good starting point, but this may require optimization.[5]
-
Template DNA: 50-200 ng
-
DOP Primer: 1-2 µM
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL
-
dTTP (10 mM): 0.5 µL
-
Cy5-dUTP (1 mM): 5 µL
-
High-Fidelity DNA Polymerase: 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform PCR: Use the following cycling conditions as a guideline. Annealing temperature and extension time may need to be optimized based on the primer and template.[5]
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 2-5 minutes (depending on expected product size)
-
-
Final Extension: 72°C for 10 minutes
-
-
Purify the Labeled Probe: Purify the Cy5-labeled PCR product using a standard DNA purification kit to remove unincorporated nucleotides and primers.
-
Quantify the Probe: Measure the absorbance at 260 nm (for DNA) and 649 nm (for Cy5) to determine the probe concentration and labeling efficiency. A correction factor is needed for the dye's absorbance at 260 nm.[7]
II. Preparation of Metaphase Chromosome Spreads
Materials:
-
Cell culture medium
-
Colcemid solution
-
Hypotonic solution (0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Microscope slides
Protocol:
-
Cell Culture: Culture cells to be analyzed until they reach 75-80% confluency.[9]
-
Mitotic Arrest: Add Colcemid solution to the culture medium to a final concentration of 0.1 µg/mL and incubate for 1-2 hours to arrest cells in metaphase.
-
Cell Harvesting: Trypsinize and collect the cells into a centrifuge tube. Centrifuge at a low speed to pellet the cells.
-
Hypotonic Treatment: Resuspend the cell pellet gently in pre-warmed hypotonic KCl solution and incubate for 15-20 minutes at 37°C.
-
Fixation: Add fresh, ice-cold fixative to the cell suspension, mix gently, and centrifuge. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid microscope slides from a height of about 30 cm. Allow the slides to air dry.
III. Chromosome Painting using Cy5-Labeled Probes
Materials:
-
Cy5-labeled chromosome painting probe
-
Human Cot-1 DNA (to block repetitive sequences)
-
Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)
-
Denaturation solution (70% formamide in 2x SSC)
-
Wash solutions (e.g., 50% formamide in 2x SSC, 1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
Protocol:
-
Probe Preparation:
-
For each slide, mix 400-600 ng of the Cy5-labeled probe with 10 µg of Cot-1 DNA.[10]
-
Precipitate the DNA with ethanol (B145695), centrifuge, and resuspend the pellet in 5 µL of deionized formamide.[10]
-
Add 5 µL of 20% dextran sulfate (B86663) in 2x SSC.[10]
-
Denature the probe by heating at 80°C for 5 minutes, then pre-anneal at 37°C for 30-60 minutes.[10][11]
-
-
Slide Denaturation:
-
Hybridization:
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Counterstain the slides with DAPI solution for 5 minutes.[10]
-
Rinse briefly in water and dehydrate through an ethanol series.
-
Apply a drop of antifade mounting medium and cover with a coverslip.
-
-
Microscopy:
-
Visualize the chromosomes using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Cy5 (far-red).
-
Experimental Workflows and Signaling Pathways
Caption: Workflow for chromosome painting using this compound labeled probes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient probe labeling | - Optimize the ratio of this compound to dTTP in the labeling reaction.[5]- Verify probe labeling efficiency by gel electrophoresis or spectrophotometry. |
| - Insufficient probe concentration | - Increase the amount of probe used for hybridization. | |
| - Incomplete denaturation of probe or target DNA | - Optimize denaturation time and temperature for both probe and slides.[9] | |
| - Incorrect hybridization temperature | - Ensure the hybridization is carried out at 37°C in a humidified chamber. | |
| High Background | - Incomplete blocking of repetitive sequences | - Increase the concentration of Cot-1 DNA. |
| - Non-specific binding of the probe | - Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.[9] | |
| - Insufficient washing | - Increase the duration and number of post-hybridization washes. | |
| Fuzzy Chromosome Morphology | - Over-denaturation of chromosomes | - Reduce the denaturation time or temperature for the slides.[12] |
| - Poor slide preparation | - Optimize the cell dropping technique and ensure slides are clean. | |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium.- Minimize exposure time during microscopy. Cy5 is generally photostable.[2] |
Conclusion
This compound is a highly effective fluorescent label for generating probes for chromosome painting. Its bright, far-red fluorescence and high photostability contribute to high-quality results with an excellent signal-to-noise ratio. The protocols and guidelines provided in these application notes offer a solid foundation for researchers to successfully implement chromosome painting with Cy5-labeled probes in their studies of chromosome structure and function. Careful optimization of probe labeling, hybridization conditions, and washing steps will ensure reliable and reproducible results.
References
- 1. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]
- 2. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results for "Chromosome Painting" | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. HighFidelity Cy5 PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 8. Fluorescence In Situ Hybridization (FISH) | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Chromosome Painting of Mouse Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromosome Painting Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Chromosome Painting Protocol of Mouse Chromosomes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ccr.cancer.gov [ccr.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cy5-UTP Incorporation in In Vitro Transcription
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vitro synthesis of Cy5-labeled RNA probes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your Cy5-UTP incorporation and achieve high yields of brightly fluorescent RNA.
Frequently Asked Questions (FAQs)
Q1: My in vitro transcription reaction produced a low yield of RNA, and the fluorescence is weak. What are the most common causes?
Several factors can contribute to low yields and poor incorporation of this compound. The most common culprits include suboptimal concentrations of nucleotides, poor quality of the DNA template, inactive T7 RNA polymerase, or degradation of the this compound.[1][2][3] It is also possible that the bulky Cy5 dye is causing steric hindrance, which can reduce the efficiency of the polymerase.[2]
Q2: How can I optimize the ratio of this compound to unlabeled UTP for efficient labeling?
The ratio of labeled to unlabeled UTP is critical for balancing RNA yield and labeling efficiency. A common starting point is a 35% substitution of this compound for UTP.[4][5] However, this ratio may need to be optimized for your specific template and application.[4][5][6] Increasing the proportion of this compound can enhance fluorescence but may decrease the overall RNA yield due to the polymerase's lower affinity for the modified nucleotide.[2] Conversely, a lower ratio will favor higher yields of full-length transcripts with fewer labels.
Q3: Can the quality of my DNA template affect this compound incorporation?
Absolutely. The quality of the DNA template is paramount for a successful in vitro transcription reaction.[1][3] Contaminants such as residual ethanol (B145695), salts from plasmid purification kits, or RNases can inhibit T7 RNA polymerase activity.[1] It is crucial to use a highly purified, linearized DNA template. Incomplete linearization can also lead to longer, heterogeneous transcripts.[3]
Q4: My Cy5-labeled RNA appears degraded on a gel. What could be the issue?
RNA degradation is most often caused by RNase contamination.[1][7] RNases are ubiquitous and can be introduced from various sources, including laboratory surfaces, pipette tips, and even the researcher. It is essential to maintain a sterile, RNase-free environment when working with RNA. Using an RNase inhibitor in your transcription reaction is also highly recommended.[1][3] Additionally, repeated freeze-thaw cycles of your RNA product can lead to degradation.[8]
Q5: I am observing prematurely terminated (short) RNA transcripts. How can I resolve this?
Premature termination of transcription can be caused by several factors:
-
Low Nucleotide Concentrations: Insufficient levels of any of the four NTPs can lead to stalling of the polymerase.[1][3]
-
GC-Rich Templates or Secondary Structures: Difficult template sequences can cause the polymerase to dissociate prematurely.[1][3][9] Lowering the reaction temperature from 37°C to 30°C may help in these cases.[3][9]
-
High Ratio of this compound: An excessively high concentration of the modified nucleotide can sometimes impede elongation.
Troubleshooting Guide
Problem 1: Low or No RNA Yield
| Possible Cause | Recommended Solution | Supporting Evidence & Citations |
| Poor DNA Template Quality | Purify the DNA template using a reliable method to remove inhibitors like salts and ethanol. Confirm template integrity and concentration via gel electrophoresis and spectrophotometry.[1][3] | Contaminants from DNA purification can inhibit RNA polymerases.[1] |
| Inactive T7 RNA Polymerase | Use a fresh aliquot of high-quality T7 RNA Polymerase. Avoid repeated freeze-thaw cycles of the enzyme stock.[7] Include a positive control template to verify enzyme activity.[3] | The polymerase is sensitive to temperature changes and can lose activity.[7] |
| RNase Contamination | Maintain a strict RNase-free workflow. Use certified RNase-free reagents and consumables. Add an RNase inhibitor to the reaction.[1][3][7] | RNases rapidly degrade RNA, leading to low or no product.[1] |
| Suboptimal Reaction Conditions | Ensure all reaction components are at their optimal concentrations. Verify the composition of the reaction buffer. | The concentrations of NTPs, MgCl2, and other buffer components are critical for polymerase activity. |
Problem 2: Low Cy5 Incorporation (Sufficient RNA Yield, but Low Fluorescence)
| Possible Cause | Recommended Solution | Supporting Evidence & Citations |
| Suboptimal this compound:UTP Ratio | Empirically test different ratios of this compound to unlabeled UTP. Start with a 3:7 ratio (35% this compound) and adjust as needed.[4][5] | An optimal balance between reaction and labeling efficiency is typically achieved with 35% UTP-X-Cy5 substitution.[4][5] |
| Degraded this compound | Protect this compound from light and minimize freeze-thaw cycles by preparing single-use aliquots.[8] Store at -20°C in the dark.[8][10] | Cy5 is light-sensitive and repeated freezing and thawing can break phosphate (B84403) bonds, rendering the nucleotide unusable by the polymerase.[8] |
| Inefficient Polymerase Incorporation | Some polymerases may have difficulty incorporating bulky fluorescent nucleotides. Consider using a different batch or brand of T7 RNA polymerase.[2] | Labeled nucleotides can present steric hindrance to the polymerase.[2] |
| Incorrect Purification Method | Use a purification method that efficiently removes unincorporated this compound, such as spin columns.[8] Unincorporated dye can quench the signal of incorporated dye. | Inefficient removal of free this compound can lead to inaccurate quantification and interfere with downstream applications.[8] |
Experimental Protocols
Standard In Vitro Transcription Protocol for this compound Labeling
This protocol is a general guideline and may require optimization for your specific template and experimental needs.
1. Reaction Setup:
Assemble the following components at room temperature in a nuclease-free microcentrifuge tube, adding them in the order listed. Keep the T7 RNA Polymerase Mix on ice until needed.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 1 µL | 5 mM |
| 25 mM ATP Solution | 2 µL | 2.5 mM |
| 25 mM GTP Solution | 2 µL | 2.5 mM |
| 25 mM CTP Solution | 2 µL | 2.5 mM |
| 10 mM UTP Solution | 0.4 µL | 0.2 mM |
| 5 mM this compound Solution | 0.2 µL | 0.05 mM |
| DNA Template (0.5-1 µg/µL) | 1 µL | 25-50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
| Total Volume | 20 µL |
2. Incubation:
-
Mix the components gently by pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 hours in the dark to protect the Cy5 dye from photobleaching.[4] For some templates, incubation for up to 4 hours may increase the yield.[4]
3. Template Removal and RNA Purification:
-
Add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the Cy5-labeled RNA using a spin column-based RNA cleanup kit or via ethanol precipitation.[8][11] This step is crucial for removing unincorporated nucleotides, proteins, and salts.
4. Quantification and Quality Control:
-
Measure the concentration of the labeled RNA using a spectrophotometer (e.g., NanoDrop). The absorbance maxima for Cy5 are around 649 nm.
-
Assess the integrity and size of the labeled RNA by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. Visualize the RNA using a fluorescence scanner before staining with a nucleic acid stain to confirm successful labeling.
Visualizations
Caption: Troubleshooting workflow for low this compound incorporation.
Caption: Experimental workflow for this compound labeling in vitro.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. go.zageno.com [go.zageno.com]
- 4. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. apexbt.com [apexbt.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. its.caltech.edu [its.caltech.edu]
Optimizing Cy5-UTP to UTP Ratio for RNA Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Cy5-UTP to UTP ratio for efficient RNA labeling. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to UTP for RNA labeling?
A common starting point for balancing labeling efficiency and reaction yield is a 35% substitution of this compound for UTP.[1][2][3] However, the optimal ratio is application-dependent and may require further optimization.[1][2] For instance, applications requiring high signal intensity might benefit from a higher percentage of this compound, while those sensitive to steric hindrance may need a lower ratio.
Q2: How does the this compound:UTP ratio affect the labeling reaction?
The ratio of this compound to UTP directly influences the degree of labeling (DOL), which is the number of dye molecules incorporated per 100 bases.[4] Increasing the proportion of this compound generally leads to a higher DOL in a linear fashion.[5] However, excessively high ratios can lead to decreased transcription efficiency and potential steric hindrance, which might impact the biological activity of the RNA.[]
Q3: What are the potential disadvantages of using Cy5 for RNA labeling?
While Cy5 is a popular and effective fluorescent dye, there are some potential drawbacks to consider:
-
Photobleaching: Like many fluorophores, Cy5 is susceptible to photobleaching, which can lead to signal loss during prolonged imaging experiments.[]
-
Steric Hindrance: Cy5 is a relatively large molecule.[] High incorporation rates can lead to steric hindrance, potentially interfering with RNA folding and interactions with proteins or other nucleic acids.[]
-
Ozone Sensitivity: Cyanine dyes, including Cy5, are sensitive to degradation by atmospheric ozone, which can cause a reduction in fluorescence intensity.
Q4: How can I purify the Cy5-labeled RNA after the labeling reaction?
Purification is crucial to remove unincorporated nucleotides, proteins, and salts.[1][2] Spin column purification is a commonly recommended method.[1][2][4] It is important to select a column with a binding capacity appropriate for your expected RNA yield.[1][2] Other methods like phenol/chloroform extraction followed by ethanol (B145695) precipitation or gel purification can also be used, depending on the downstream application and required purity.[4]
Q5: How do I quantify the labeling efficiency of my Cy5-labeled RNA?
The efficiency of RNA labeling can be determined by calculating the dye-to-base ratio.[1][2] This is typically done by measuring the absorbance of the labeled RNA at 260 nm (for the nucleic acid) and at the excitation maximum of Cy5 (around 649 nm).[1][2] A correction factor is needed to account for the dye's absorbance at 260 nm.[1] The Degree of Labeling (DOL), which represents the number of dye molecules per 100 bases, can then be calculated from the dye-to-base ratio.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of labeled RNA | - Suboptimal this compound:UTP ratio: Too high a concentration of this compound can inhibit the RNA polymerase. | - Optimize the ratio: Perform a titration experiment with varying this compound to UTP ratios to find the optimal balance for your specific template and application. A common starting point is a 1:2 or 1:3 ratio of labeled to unlabeled UTP. |
| - Poor quality DNA template: Contaminants such as RNases, proteins, or salts in the DNA template can inhibit the transcription reaction.[1] | - Purify the template: Ensure the DNA template is of high purity. Phenol/chloroform extraction or spin-column purification of PCR products is recommended.[1][4] | |
| - Incomplete cell lysis or homogenization (if starting from cells/tissue): Insufficient disruption can lead to poor release of cellular contents, including RNA.[7][8] | - Improve homogenization: Ensure complete sample disruption. For tissues, consider using bead beating or rotor-stator homogenizers.[7] | |
| RNA transcript is degraded (smearing on gel) | - RNase contamination: RNases are ubiquitous and can degrade RNA. | - Maintain an RNase-free environment: Use RNase-free tubes, tips, and reagents. Wear gloves and change them frequently.[1][2] |
| - Excessive homogenization time/heating: Over-homogenization can generate heat, leading to RNA degradation.[7] | - Optimize homogenization: Homogenize in short bursts with cooling periods in between.[7] | |
| Low labeling efficiency (faint signal) | - Low concentration of this compound: The concentration of the labeled nucleotide may be the limiting factor in the reaction.[9] | - Increase this compound concentration: Gradually increase the proportion of this compound in the reaction. Be mindful that this may decrease the overall RNA yield.[9][10] |
| - Inefficient incorporation by RNA polymerase: Some polymerases may have difficulty incorporating bulky labeled nucleotides. | - Try a different polymerase or labeling kit: Some commercially available kits are specifically optimized for incorporating fluorescently labeled nucleotides.[11] | |
| Inconsistent labeling results | - Inaccurate quantitation of nucleotides: Errors in measuring the concentrations of UTP and this compound will lead to variability. | - Use freshly prepared and accurately quantified nucleotide solutions: Minimize freeze-thaw cycles of nucleotide stocks.[12] |
| - Variability in reaction setup: Small differences in pipetting or incubation times can affect the outcome. | - Ensure consistent and accurate pipetting: Prepare a master mix for multiple reactions to minimize variability. |
Experimental Protocols
Protocol 1: Optimizing the this compound to UTP Ratio for In Vitro Transcription
This protocol outlines a method for systematically determining the optimal ratio of this compound to UTP for your specific RNA transcript and downstream application.
1. Experimental Setup:
-
Prepare a series of labeling reactions, each with a different this compound to UTP ratio. A good starting range is from 10% to 50% this compound substitution.
-
Keep the total concentration of UTP (this compound + UTP) constant across all reactions.
-
Set up a control reaction with 0% this compound (100% UTP).
2. In Vitro Transcription Reaction:
-
Assemble the following components on ice in an RNase-free microfuge tube:
Component Volume Final Concentration RNase-free Water X µL 10x Transcription Buffer 2 µL 1x 100 mM DTT 1 µL 5 mM 10 mM ATP, CTP, GTP mix 5 µL 2.5 mM each UTP/Cy5-UTP mix (variable ratio) X µL e.g., 0.3 mM total DNA Template (0.5-1 µg) X µL T7 RNA Polymerase 2 µL | Total Volume | 20 µL | |
-
Incubate the reaction at 37°C for 2 hours in the dark.
3. Post-reaction Cleanup:
-
(Optional) Add DNase I to remove the DNA template and incubate at 37°C for 15 minutes.
-
Purify the labeled RNA using a spin column purification kit according to the manufacturer's instructions.[1][2]
4. Analysis:
-
Quantify RNA yield: Measure the absorbance at 260 nm (A260).
-
Determine labeling efficiency: Measure the absorbance at the Cy5 maximum (around 649 nm) and calculate the dye-to-base ratio and Degree of Labeling (DOL).
-
Assess RNA integrity: Run an aliquot of the purified RNA on a denaturing agarose (B213101) or polyacrylamide gel to check for a distinct band corresponding to the full-length transcript.
Protocol 2: Calculation of Degree of Labeling (DOL)
1. Measure Absorbance:
-
Measure the absorbance of the purified, labeled RNA at 260 nm (A260) and at the excitation maximum of Cy5 (Adye, ~649 nm).
2. Correct for Dye Absorbance at 260 nm:
-
The dye also absorbs light at 260 nm, so its contribution must be subtracted to get an accurate RNA concentration.
-
Use the following formula: Abase = A260 - (Adye x CF260)
-
The correction factor (CF260) for Cy5 is approximately 0.05.[1]
3. Calculate Molar Concentrations:
-
RNA concentration (moles/L): [RNA] = Abase / εbase (where εbase is the molar extinction coefficient of RNA, approximately 12,030 M⁻¹cm⁻¹ per base on average for 50% GC content).[4]
-
Dye concentration (moles/L): [Dye] = Adye / εdye (where εdye for Cy5 is 250,000 M⁻¹cm⁻¹).[4]
4. Calculate Dye to Base Ratio:
-
Dye/Base Ratio = [Dye] / [RNA]
5. Calculate Degree of Labeling (DOL):
-
DOL indicates the number of dye molecules per 100 bases.
-
DOL = Dye/Base Ratio x 100[4]
Visualizations
Caption: Workflow for optimizing this compound to UTP ratio in RNA labeling.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 3. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 4. apexbt.com [apexbt.com]
- 5. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting – Improve RNA Yield [qiagen.com]
- 9. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
Technical Support Center: Troubleshooting Background Noise in Cy5-UTP FISH Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise in their Cy5-UTP Fluorescence In Situ Hybridization (FISH) experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound FISH experiments?
High background fluorescence in FISH assays can originate from several sources throughout the experimental workflow. Key contributors include:
-
Autofluorescence: Endogenous fluorophores within the cells or tissue can emit signals that overlap with the Cy5 channel.[1][2]
-
Non-specific Probe Binding: The this compound labeled probe may bind to non-target sequences or cellular components.[2][3][4]
-
Suboptimal Probe Concentration: Using a probe concentration that is too high can lead to increased non-specific binding.[1][3]
-
Inefficient Washing Steps: Inadequate removal of unbound or non-specifically bound probes during post-hybridization washes is a major cause of high background.[3][4][5]
-
Issues with Sample Preparation: Improper fixation, permeabilization, or cellular debris can contribute to background noise.[4][6]
-
Problems with Hybridization Conditions: Suboptimal temperature, time, or buffer composition during hybridization can increase non-specific binding.[3][6]
-
Contaminated Reagents: Degraded or contaminated buffers and other reagents can introduce fluorescent artifacts.[4]
Q2: How can I reduce autofluorescence in my samples?
Autofluorescence is a common issue, particularly in tissue sections. Here are some strategies to mitigate it:
-
Use a Quenching Agent: Commercial reagents like TrueBlack® Lipofuscin Autofluorescence Quencher can effectively reduce autofluorescence from lipofuscin.[1]
-
Sudan Black B Staining: A Sudan Black B stain can be applied after the detection step to quench autofluorescence.[7]
-
Spectral Unmixing: If your imaging system supports it, spectral unmixing can be used to computationally separate the specific Cy5 signal from the autofluorescence spectrum.
-
Choose the Right Fluorophore: Cy5 and other far-red dyes are often chosen because cellular autofluorescence is typically lower in this spectral range.[8]
Q3: My background is high even after optimizing washing steps. What else can I check?
If stringent washes are not resolving the high background, consider these factors:
-
Probe Design and Quality: Ensure your probe is specific to the target sequence and does not contain repetitive elements that could bind non-specifically.[3][9] The quality of the labeled probe is also crucial; use purified probes free of unincorporated nucleotides.[10]
-
Blocking Steps: Incorporate a blocking step before hybridization. Agents like fish skin gelatin or commercially available blocking solutions can minimize non-specific binding.[11][12][13]
-
Sample Permeabilization: Optimize the permeabilization step. Over- or under-permeabilization can expose non-specific binding sites or hinder probe access, respectively.[3]
-
Fixation: Both under- and over-fixation can lead to high background. Ensure your fixation protocol is optimized for your sample type.[4]
Troubleshooting Guides
This section provides detailed protocols and a logical workflow for systematically addressing high background noise in your this compound FISH experiments.
Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve the source of high background noise.
Experimental Protocols
Protocol 1: Optimizing Post-Hybridization Washes
Effective washing is critical for removing non-specifically bound probes.[4] The stringency of the washes can be adjusted by altering temperature and salt concentration.
-
Standard Stringency Wash:
-
Increasing Stringency:
-
Increase Temperature: Gradually increase the temperature of the 0.4x SSC wash solution in 1-2°C increments, not exceeding 80°C, as this can lead to loss of specific signal.[14][15]
-
Decrease Salt Concentration: For enumeration probes, a higher stringency wash of 0.25x SSC at 72°C for 2 minutes can be optimal.[5]
-
Increase Wash Duration: Extend the duration of the high-temperature washes.[16]
-
Protocol 2: Pre-treatment and Blocking to Reduce Non-Specific Binding
Proper sample preparation and blocking are essential to prevent the probe from binding to unintended sites.
-
Enzyme Digestion (for FFPE tissues):
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Incubate slides in a pepsin solution to digest proteins that may cause non-specific binding or mask the target sequence. The concentration and incubation time should be optimized for the specific tissue type.[6]
-
-
Blocking with Fish Skin Gelatin:
-
Prepare a 1x solution of Fish Gelatin Blocking Agent in your hybridization buffer.[11]
-
Before adding the probe, pre-hybridize the sample with the blocking solution for at least 30 minutes at the hybridization temperature.
-
Proceed with the probe hybridization step without washing off the blocking solution.
-
Data Presentation: Impact of Troubleshooting Steps on Background Noise
While specific quantitative data on the reduction of background noise is highly dependent on the experimental system, the following table summarizes the expected impact of various troubleshooting measures.
| Troubleshooting Step | Potential Impact on Background | Key Considerations |
| Optimizing Wash Stringency | High | Can also reduce specific signal if too stringent.[4] |
| Titrating Probe Concentration | High | Finding the optimal balance between signal and background is crucial.[1][3] |
| Applying Autofluorescence Quenching | High | Essential for tissues with high intrinsic fluorescence.[1][7] |
| Implementing a Blocking Step | Medium to High | Particularly useful for reducing non-specific binding to proteins.[11][12] |
| Optimizing Fixation | Medium | Both under- and over-fixation can be detrimental.[4] |
| Using Fresh Reagents | Medium | Prevents introduction of fluorescent contaminants.[4] |
| Checking Microscope Filters | Low to Medium | Damaged or worn-out filters can increase background.[4] |
By systematically working through the FAQs, troubleshooting workflow, and experimental protocols provided, researchers can effectively diagnose and mitigate the causes of high background noise in their this compound FISH experiments, leading to clearer results and more reliable data.
References
- 1. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. How do I reduce high background in my FISH assay? [ogt.com]
- 5. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 6. Tips For Better Fluorescence In Situ Hybridization (FISH) - Creative Bioarray [histobiolab.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput single-cell gene-expression profiling with multiplexed error-robust fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence in situ hybridization (FISH) protocol for stickleback tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicallab.com [clinicallab.com]
- 11. 10X Fish Gelatin Blocking Agent - Biotium [biotium.com]
- 12. FISH-Blocker| A non-mammalian protein blocking agent [gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Cy5-UTP Labeled Probes
Welcome to the technical support center for troubleshooting and preventing photobleaching of your Cy5-UTP labeled probes. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols to help you acquire high-quality, stable fluorescence imaging data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Cy5 susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process occurs when the fluorophore is exposed to high-intensity light, leading to the generation of reactive oxygen species (ROS) that chemically alter the dye's structure.[1] Cy5, a member of the cyanine (B1664457) dye family, is particularly prone to photobleaching due to its chemical structure, which can readily react with molecular oxygen, especially when the dye is in a long-lived excited triplet state.[3][4]
Q2: What are the primary causes of rapid photobleaching of my this compound probes?
A2: Several factors can accelerate the photobleaching of this compound probes:
-
High Excitation Light Intensity: Using excessive laser or lamp power dramatically increases the rate of photobleaching.[1]
-
Prolonged Exposure Time: Continuous or lengthy exposure to the excitation light source leads to cumulative damage to the fluorophores.[1][5]
-
Presence of Molecular Oxygen: Oxygen is a key mediator in the photobleaching pathway of many fluorophores, including Cy5.[4]
-
Suboptimal Environmental Conditions: The pH and composition of the buffer or mounting medium can influence the photostability of Cy5.[1][6] For Cy5-labeled probes, a neutral pH of 7.0 is often recommended for resuspension.[6][7]
-
Improper Storage: Exposure to light and repeated freeze-thaw cycles can degrade the fluorescent dye even before the experiment begins.[7][8][9]
Q3: How can I minimize photobleaching during my imaging experiments?
A3: A multi-faceted approach is most effective for minimizing photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[1][5] Reduce the exposure time for each image and minimize the total number of exposures.[1][10]
-
Use Antifade Reagents: Incorporate commercial or homemade antifade mounting media, which contain chemical compounds that scavenge reactive oxygen species or quench the triplet state of the fluorophore.[1][11]
-
Oxygen Scavenging Systems: For live-cell imaging or single-molecule studies, using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can be highly effective.[12]
-
Choose Photostable Alternatives: If photobleaching remains a significant issue, consider using more photostable dyes in the same spectral range, such as Alexa Fluor 647.
-
Proper Sample Preparation and Storage: Ensure your probes are stored correctly and that your samples are mounted in a suitable antifade medium immediately before imaging.[6][8]
Q4: Which antifade mounting medium should I choose for my Cy5-labeled probes?
A4: The choice of antifade medium depends on your specific application (fixed vs. live cells) and imaging modality.
-
Commercial Options: Products like ProLong Gold and VECTASHIELD are widely used.[1][13][14] ProLong Gold is often recommended for cyanine dyes and is reported to preserve the signal for months.[13][15] VECTASHIELD is also compatible with Cy5 and is used in super-resolution microscopy.[14] However, some reports suggest that antifade reagents containing p-phenylenediamine (B122844) (PPD), which may be present in some formulations, can be detrimental to cyanine dyes.[16]
-
Homemade Formulations: Common do-it-yourself antifade recipes include those based on n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[17][18] These can be effective and cost-efficient alternatives.
Q5: How should I properly store my this compound labeled probes to maintain their fluorescence?
A5: Proper storage is critical to prevent degradation of your probes.
-
Long-Term Storage: Lyophilized (dry) probes can be stored at -20°C or -80°C indefinitely.[8] Once resuspended, probes should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in the dark.[6][8][19]
-
Resuspension Buffer: For Cy5-labeled probes, it is recommended to resuspend them in a TE buffer with a neutral pH of 7.0.[6] Storing Cy5 in solutions with a pH above 7.0 can lead to degradation.[7]
-
Protection from Light: Always store and handle fluorescent probes in the dark by using amber tubes or by wrapping tubes in foil to prevent photobleaching from ambient light.[6][7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during the first few seconds of imaging. | 1. Excitation light is too intense. 2. No or ineffective antifade reagent. 3. High oxygen concentration in the medium. | 1. Reduce laser/lamp power to the minimum required for a good signal. Use neutral density filters.[1][2] 2. Use a fresh, high-quality antifade mounting medium appropriate for Cy5. 3. For live-cell imaging, consider using an oxygen scavenging system.[12] |
| The initial fluorescence signal is weak and fades quickly. | 1. Probe degradation due to improper storage (light exposure, multiple freeze-thaws). 2. Low labeling efficiency of the probe. 3. Suboptimal buffer pH. | 1. Aliquot new probes upon arrival and store them protected from light at -20°C or -80°C.[8] 2. Verify the concentration and labeling efficiency of your this compound probes. 3. Ensure the imaging buffer is at a neutral pH.[7] |
| High background fluorescence that obscures the signal. | 1. Autofluorescence from the mounting medium. 2. Unbound or aggregated probes. 3. Cellular autofluorescence. | 1. Some antifade reagents, like those containing PPD, can be autofluorescent.[18] Test your mounting medium alone for background. 2. Ensure adequate washing steps to remove unbound probes. 3. Use appropriate background correction during image analysis. |
| Inconsistent results between experiments. | 1. Inconsistent imaging settings. 2. Age or degradation of antifade reagents. 3. Variability in probe handling. | 1. Save and reuse the exact same acquisition settings (laser power, exposure time, gain) for all comparable experiments. 2. Prepare fresh antifade solutions regularly or use fresh commercial reagents. Some homemade antifades can degrade over time.[20] 3. Standardize your probe handling and storage protocols.[7][8] |
Data Presentation
Table 1: Comparison of Antifade Reagent Performance with Cy5
| Antifade Reagent | Type | Refractive Index | Curing Time | Compatibility with Cy5 | Key Features |
| ProLong Gold | Commercial, Hard-setting | ~1.47 | 24 hours | +++ (Excellent)[15] | Cures to form a solid seal; preserves signal for months.[13] |
| ProLong Glass | Commercial, Hard-setting | ~1.52 | 16-72 hours | +++ (Excellent)[15] | Refractive index matches that of glass for high-resolution imaging.[15] |
| VECTASHIELD | Commercial, Non-setting | ~1.45 | None | ++ (Good)[14] | Allows for immediate imaging; compatible with super-resolution techniques.[14] |
| n-Propyl Gallate (NPG) | Homemade, Non-setting | Varies with glycerol (B35011) % | None | ++ (Good) | Cost-effective and easy to prepare.[17][21] |
| DABCO | Homemade, Non-setting | Varies with glycerol % | None | + (Fair) | Less effective than PPD but also less toxic.[16] |
Performance ratings are qualitative summaries from various sources.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple and effective homemade antifade solution.
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution by diluting your 10X stock with distilled water.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: NPG does not dissolve well in aqueous solutions.[21][22]
-
In a conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[21]
-
Continue to mix until the solution is homogeneous. This may take several hours.
-
Store the final mounting medium in small aliquots at -20°C, protected from light. The solution is stable for several months.
Protocol 2: Using a Commercial Hard-Setting Antifade Medium (e.g., ProLong Gold)
Materials:
-
ProLong Gold Antifade Mountant (Thermo Fisher Scientific, P36930)
-
Coverslips and microscope slides
-
Stained specimen on a microscope slide
Procedure:
-
Bring the ProLong Gold reagent to room temperature before use.
-
Remove any excess liquid from the slide around your specimen.
-
Dispense one drop of ProLong Gold directly onto the specimen.
-
Carefully lower a coverslip onto the drop, avoiding the introduction of air bubbles.
-
Allow the mounted slide to cure in the dark at room temperature for at least 24 hours. For optimal performance and hardness, curing for longer may be necessary.
-
Once cured, the slide is ready for imaging. The edges can be sealed with nail polish for long-term storage.
Visualizations
Caption: Simplified Cy5 photobleaching pathway and prevention.
Caption: Experimental workflow to minimize photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. How should fluorescent labeled probes be stored? [qiagen.com]
- 7. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 8. Storage of dye labeled probes [biosyn.com]
- 9. genelink.com [genelink.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biocompare.com [biocompare.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
- 17. Methods and Tips [bio.umass.edu]
- 18. vectorlabs.com [vectorlabs.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 21. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cy5-UTP Microarray Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in microarray experiments utilizing Cy5-UTP.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio (SNR) for a Cy5-labeled microarray experiment?
A good SNR is crucial for reliable data. While the ideal value can depend on the specific platform and analysis software, a general guideline is an SNR above 10. An excellent SNR is often considered to be above 30, with values exceeding 100 indicating very clear spot detection above the background.[1] Consistently low SNR across an array can compromise the ability to detect differentially expressed genes, particularly those with low abundance.
Q2: What are the common causes of low Cy5 signal intensity?
Low Cy5 signal can stem from several factors throughout the experimental workflow. These include:
-
Inefficient Incorporation of this compound: The enzymatic incorporation of this compound during in vitro transcription can be suboptimal.
-
RNA Quality: Degraded or impure RNA will lead to poor labeling efficiency.
-
Suboptimal Hybridization Conditions: Incorrect temperature, buffer composition, or hybridization time can reduce signal.
-
Photobleaching: Cy5 is susceptible to photobleaching, especially when exposed to light and ozone.[2][3]
-
Dye Quenching: High incorporation rates of this compound can lead to self-quenching, where adjacent dye molecules suppress each other's fluorescence, paradoxically reducing the signal.[4]
Q3: How does high background noise affect my microarray results?
High background noise can obscure true signals, making it difficult to distinguish between specific and non-specific hybridization.[5] This leads to a reduced dynamic range and can result in false positives or false negatives in your differential gene expression analysis. Sources of high background include non-specific binding of the labeled probe to the slide surface, residual salts or detergents from washing steps, and autofluorescence of the slide material itself.
Q4: Is there a difference between direct and indirect labeling with Cy5?
Yes, direct labeling involves incorporating this compound directly into the cRNA during in vitro transcription. Indirect labeling, on the other hand, incorporates an aminoallyl-modified nucleotide (aminoallyl-UTP), which is then chemically coupled to a Cy5 NHS-ester dye in a subsequent step. Indirect labeling can sometimes result in higher and more consistent signal intensities.
Troubleshooting Guides
Problem 1: Low Cy5 Signal Intensity
If you are experiencing a weak Cy5 signal, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Cy5 Signal
Caption: Troubleshooting workflow for low Cy5 signal intensity.
| Parameter | Recommendation | Rationale |
| RNA Quality | Use high-quality total RNA with an A260/A280 ratio of 1.8–2.1 and an A260/A230 ratio > 1.8. | RNA contaminants can inhibit reverse transcriptase and T7 RNA polymerase, leading to poor yield and labeling efficiency.[6] |
| This compound:UTP Ratio | Start with a manufacturer-recommended ratio (e.g., 1:3 this compound:UTP) and optimize if necessary. | Too high a concentration of this compound can lead to steric hindrance for the polymerase and dye quenching, reducing signal.[4] |
| Hybridization Temperature | Typically between 42°C and 50°C. | Temperature affects the stringency of hybridization. Too high, and the probe won't bind efficiently; too low, and non-specific binding increases. |
| Washing Conditions | Use a series of washes with decreasing salt concentration (SSC) and potentially increasing temperature. | Stringent washes are necessary to remove non-specifically bound probes that contribute to background noise and can lower the apparent signal.[7] |
| Ozone Protection | Minimize exposure of slides to ambient air, especially in areas with high ozone levels. Consider using an ozone-controlled environment for hybridization and scanning. | Cy5 is highly susceptible to degradation by ozone, which can significantly reduce its fluorescence.[2][3] |
Problem 2: High Background Noise
High background can make it difficult to obtain reliable data. The following steps can help identify and mitigate the sources of high background.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise.
| Parameter | Recommendation | Rationale |
| Probe Purification | Ensure thorough removal of unincorporated this compound and hydrolyzed dye after the labeling reaction using a suitable purification kit. | Free dye in the hybridization mix will bind non-specifically to the slide surface, causing high background. |
| Hybridization Buffer | Use a high-quality, filtered hybridization buffer. Consider adding blocking agents like Cot-1 DNA for repetitive sequences. | The composition of the hybridization buffer is critical for minimizing non-specific binding.[8] |
| Washing Protocol | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (SSC). Ensure adequate agitation. | More stringent washes are more effective at removing non-specifically bound probes.[7][9] |
| Slide Quality | Use high-quality microarray slides with a uniform surface coating. | Poor slide quality can lead to uneven hybridization and high background. |
Experimental Protocols
Detailed Protocol for cRNA Labeling with this compound, Hybridization, and Washing
This protocol outlines a typical workflow for preparing Cy5-labeled cRNA and performing a microarray experiment.
Experimental Workflow Diagram
Caption: Overview of the microarray experimental workflow.
I. First-Strand cDNA Synthesis
-
Combine the following in a nuclease-free tube:
-
Total RNA (1-10 µg)
-
T7-Oligo(dT) Primer (1 µl of 100 pmol/µl)
-
Nuclease-free water to a final volume of 12 µl.
-
-
Incubate at 70°C for 10 minutes, then immediately place on ice for 5 minutes.
-
Add the following to the tube:
-
5x First-Strand Buffer (4 µl)
-
0.1 M DTT (2 µl)
-
10 mM dNTP mix (1 µl)
-
-
Incubate at 42°C for 2 minutes.
-
Add 1 µl of SuperScript II Reverse Transcriptase (200 U/µl).
-
Incubate at 42°C for 1 hour.
II. Second-Strand cDNA Synthesis
-
To the first-strand reaction, add:
-
Nuclease-free water (91 µl)
-
5x Second-Strand Buffer (30 µl)
-
10 mM dNTP mix (3 µl)
-
E. coli DNA Ligase (1 µl of 10 U/µl)
-
E. coli DNA Polymerase I (4 µl of 10 U/µl)
-
RNase H (1 µl of 2 U/µl)
-
-
Incubate at 16°C for 2 hours.
-
Add 10 µl of T4 DNA Polymerase (5 U/µl) and incubate at 16°C for 5 minutes.
-
Stop the reaction by adding 10 µl of 0.5 M EDTA.
-
Purify the cDNA using a column-based purification kit according to the manufacturer's instructions. Elute in 16 µl of nuclease-free water.
III. In Vitro Transcription and Labeling with this compound
-
Combine the following at room temperature:
-
Purified cDNA (16 µl)
-
10x Reaction Buffer (4 µl)
-
ATP/GTP/CTP mix (2 µl of each 75 mM)
-
UTP (1.5 µl of 75 mM)
-
This compound (2.5 µl of 25 mM)
-
T7 RNA Polymerase Mix (4 µl)
-
-
Incubate at 37°C for 4-6 hours in the dark.
-
Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the labeled cRNA using an RNeasy mini kit (Qiagen) or equivalent, following the manufacturer's protocol. Elute in 30 µl of nuclease-free water.
-
Quantify the cRNA and assess labeling efficiency using a spectrophotometer.
IV. Hybridization
-
Fragment the labeled cRNA by adding fragmentation buffer and incubating at 60°C for 30 minutes.
-
Prepare the hybridization cocktail containing the fragmented, labeled cRNA, blocking agents, and hybridization buffer.
-
Denature the hybridization cocktail at 95°C for 5 minutes.
-
Apply the cocktail to the microarray slide, cover with a coverslip, and place in a hybridization chamber.
-
Incubate at 45°C for 16-18 hours.
V. Washing
-
Wash the slide in Wash Buffer 1 (2x SSC, 0.1% SDS) at 42°C for 5 minutes.
-
Wash the slide in Wash Buffer 2 (0.1x SSC, 0.1% SDS) at room temperature for 10 minutes.
-
Wash the slide in Wash Buffer 3 (0.1x SSC) at room temperature for 1 minute.
-
Dry the slide by centrifugation or with a stream of nitrogen.
VI. Scanning and Data Analysis
-
Scan the slide immediately after drying using a microarray scanner with appropriate laser and emission filter settings for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
Use image analysis software to quantify the spot intensities and local background.
-
Perform data normalization to correct for systematic biases.
Quantitative Data Summary
The following tables summarize how different experimental parameters can influence the signal-to-noise ratio.
Table 1: Effect of Washing Stringency on Signal-to-Noise Ratio
| Washing Condition | Description | Effect on Signal | Effect on Background | Typical SNR Outcome |
| Low Stringency | Higher salt (e.g., 2x SSC), lower temperature (e.g., 25°C) | May be higher due to non-specific binding | Tends to be high | Lower |
| Medium Stringency | Intermediate salt (e.g., 1x SSC), room temperature | Optimal specific signal | Reduced | Good |
| High Stringency | Lower salt (e.g., 0.1x SSC), higher temperature (e.g., 42°C) | May be slightly reduced | Significantly reduced | Potentially Highest |
Note: The optimal stringency will depend on the specific probe sequences and array platform.
Table 2: Influence of this compound:UTP Ratio on Labeling and Signal
| This compound:UTP Ratio | Labeling Efficiency | Potential Signal Outcome | Rationale |
| Low (e.g., 1:9) | Lower incorporation | Moderate signal | Less risk of quenching or steric hindrance. |
| Medium (e.g., 1:3) | Good incorporation | Often optimal signal | Balances dye incorporation with potential negative effects. |
| High (e.g., 1:1) | May be reduced | Can be lower than medium ratio | Increased likelihood of dye quenching and steric hindrance for the polymerase.[4] |
References
- 1. microarray.ca [microarray.ca]
- 2. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Microarray Basics Support - Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio.davidson.edu [bio.davidson.edu]
- 7. Improvement in the Reproducibility and Accuracy of DNA Microarray Quantification by Optimizing Hybridization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybridization buffer systems impact the quality of filter array data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding of Cy5-UTP Probes
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the non-specific binding of Cy5-UTP probes during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve clean and specific signals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of this compound probes?
A1: Non-specific binding of fluorescent probes like this compound can arise from several factors:
-
Probe Characteristics: Probes with repetitive sequences (e.g., Alu or LINE elements) can bind to non-target regions in the genome.[1] The hydrophobicity of the dye itself can also contribute to non-specific adhesion to substrates.[2]
-
Tissue/Cell Properties: Endogenous fluorophores within the sample can cause autofluorescence, leading to high background.[3] Inadequate fixation can also expose sticky surfaces that non-specifically bind the probe.[4]
-
Hybridization Conditions: Suboptimal hybridization temperature, probe concentration, or salt concentration in buffers can lead to non-specific binding.[5][6]
-
Washing Steps: Insufficient or inadequate washing after hybridization can fail to remove unbound or weakly bound probes.[1][3]
-
Blocking Inefficiency: Incomplete blocking of non-specific binding sites on the sample or substrate is a major contributor to high background.[3][7]
Q2: What are the first steps I should take to troubleshoot high background fluorescence?
A2: When encountering high background, it's essential to systematically identify the source of the issue. Start by examining your controls. A "no-probe" control will help you determine if the background is due to autofluorescence from the sample itself.[4] If the background is present in the no-probe control, you may need to treat your sample to reduce autofluorescence. If the background is only present when the probe is used, the issue lies with non-specific probe binding. In this case, reviewing and optimizing your blocking, hybridization, and washing steps is crucial.[3][4]
Q3: How can I determine if my this compound probe is of good quality?
A3: The quality of your probe is critical for specific hybridization. Proper storage and handling are essential. Probes should be stored at -20°C or lower in a dedicated, light-protected container to prevent degradation and photobleaching.[8][9] Avoid multiple freeze-thaw cycles by aliquoting the probe upon receipt.[8] When preparing the probe, use nuclease-free water or an appropriate buffer (e.g., TE buffer with a specific pH for Cy dyes) to prevent degradation.[8]
Troubleshooting Guides
Guide 1: Reducing High Background from Autofluorescence
High background fluorescence can sometimes originate from the sample itself, a phenomenon known as autofluorescence.
Symptoms:
-
High background signal is observed in the "no-probe" control slide.
-
The background fluorescence is broad-spectrum and appears in multiple filter channels.
Troubleshooting Steps:
-
Identify the Source: Examine an unstained sample under the microscope to confirm autofluorescence.[4]
-
Bleaching: Treat fixed cells with ethanol (B145695) or methanol (B129727) to bleach autofluorescent components.[4]
-
Quenching: Use a quenching agent like sodium borohydride (B1222165) or a commercial autofluorescence quencher.
-
Spectral Separation: If possible, choose a fluorophore with an emission spectrum that does not overlap with the autofluorescence spectrum of your sample.[4]
Guide 2: Optimizing Hybridization and Washing Conditions
Incorrect hybridization and washing parameters are common culprits for non-specific binding.
Symptoms:
-
High background signal across the entire sample.
-
Weak specific signal and high noise.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting non-specific binding.
Detailed Steps:
-
Probe Concentration: Titrate your this compound probe to find the optimal concentration that maximizes the signal-to-noise ratio. Too much probe can lead to high background.[7]
-
Hybridization Temperature: Increase the hybridization temperature in small increments. Higher temperatures increase stringency, which can reduce non-specific binding. However, be cautious as excessively high temperatures can denature your target.
-
Formamide Concentration: Increasing the formamide concentration in the hybridization buffer lowers the melting temperature of the nucleic acid duplexes, thereby increasing stringency.[5]
-
Washing Stringency: The stringency of your post-hybridization washes is critical.
-
Temperature: Increase the temperature of your stringent wash buffer (e.g., SSC buffer).[1]
-
Salt Concentration: Decrease the salt concentration (e.g., use a lower concentration of SSC).
-
Detergent: Include a detergent like Tween-20 in your wash buffers to help remove non-specifically bound probes.[10]
-
Data Presentation: Comparative Blocking Agent Effectiveness (Illustrative)
While the literature does not provide standardized quantitative comparisons, the following table illustrates how one might compare the effectiveness of different blocking agents based on qualitative descriptions. The "Background Reduction" is a hypothetical score out of 5, where 5 represents the most effective reduction in non-specific binding.
| Blocking Agent | Typical Concentration | Key Considerations | Illustrative Background Reduction (out of 5) |
| Pre-hybridization with DNA | 100 µg/mL | Blocks non-specific binding of the probe to surfaces. Examples include salmon sperm or herring sperm DNA.[11] | 4 |
| Bovine Serum Albumin (BSA) | 1-5% | A common protein-based blocker. Can sometimes mask antigens.[10][12] | 3 |
| Fish Gelatin/Serum | Varies | A non-mammalian protein blocker that can reduce cross-reactivity with mammalian samples. | 4.5 |
| Commercial Blocking Buffers | Varies | Often proprietary formulations optimized for low background and high signal-to-noise ratio.[11] | 5 |
| tRNA | 10 mg/mL | Can be added to the hybridization solution to reduce non-specific background. | 3.5 |
Experimental Protocols
Protocol 1: Standard Pre-hybridization and Hybridization
This protocol provides a general framework. Optimization of concentrations, times, and temperatures is often necessary.
-
Prepare Hybridization Buffer: A typical hybridization buffer contains formamide (e.g., 50%), dextran (B179266) sulfate (B86663) (e.g., 10%), and SSC (e.g., 2x).
-
Pre-hybridization:
-
Prepare a pre-hybridization solution containing blocking agents such as salmon sperm DNA.[11]
-
Incubate the sample with the pre-hybridization solution for at least 1 hour at the hybridization temperature.
-
-
Probe Preparation:
-
Dilute the this compound probe to the desired concentration in the hybridization buffer.
-
Denature the probe by heating at a high temperature (e.g., 75-80°C) for 5-10 minutes, then immediately place on ice.
-
-
Hybridization:
-
Remove the pre-hybridization solution from the sample.
-
Apply the denatured probe solution to the sample.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at the optimized hybridization temperature.[13]
-
Protocol 2: Post-Hybridization Washes
The goal of these washes is to remove unbound and non-specifically bound probes while retaining the specifically bound probes.
-
Low Stringency Wash:
-
Carefully remove the coverslip.
-
Wash the sample in a low stringency buffer (e.g., 2x SSC) at room temperature to remove excess probe.
-
-
High Stringency Wash:
-
Wash the sample in a pre-warmed high stringency buffer (e.g., 0.5x SSC with 0.1% Tween-20) at an elevated temperature (e.g., 65-75°C).[1] The exact temperature will need to be optimized.
-
Perform two to three washes of 5-15 minutes each.
-
-
Final Washes:
-
Perform a final series of washes in a buffer like PBS at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Mount the sample with an anti-fade mounting medium.
-
Visualization of Key Processes
Signaling Pathway of Non-Specific Binding
Caption: The interplay between probe, target, and non-specific sites.
This technical support guide provides a comprehensive overview of how to address the common issue of non-specific binding with this compound probes. By systematically working through the troubleshooting steps and optimizing your experimental protocol, you can significantly improve the quality and reliability of your results.
References
- 1. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the hybridization chain reaction-fluorescence in situ hybridization (HCR-FISH) protocol for detection of microbes in sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yin.hms.harvard.edu [yin.hms.harvard.edu]
- 7. biossusa.com [biossusa.com]
- 8. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 9. cardiacdirect.com [cardiacdirect.com]
- 10. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Cy5-UTP on RNA Polymerase Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cyanine 5-labeled Uridine (B1682114) Triphosphate (Cy5-UTP) in in vitro transcription reactions catalyzed by RNA polymerases, such as T7, T3, and SP6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into RNA transcripts?
This compound is a modified nucleotide where the fluorescent dye Cyanine 5 is attached to UTP. During in vitro transcription, RNA polymerase recognizes this compound as a substrate and incorporates it into the growing RNA strand in place of natural UTP.[1] This results in a fluorescently labeled RNA molecule that can be easily detected and quantified. The Cy5 fluorophore is typically attached to the C5 position of the uridine base via a linker arm, a design that generally allows for efficient recognition and incorporation by RNA polymerases like T7 RNA polymerase.
Q2: How does the incorporation of this compound affect the activity of RNA polymerase and the yield of the transcription reaction?
The incorporation of a modified nucleotide like this compound can influence both the efficiency of the RNA polymerase and the total yield of the transcription reaction. While this compound is generally well-tolerated by T7 RNA polymerase, high levels of substitution for unmodified UTP can lead to a decrease in the overall yield of full-length RNA transcripts.[2][3] This is due to the bulky Cy5 dye potentially causing steric hindrance for the polymerase.
For optimal results, a balance must be struck between the desired labeling efficiency and the acceptable RNA yield. Many commercially available kits and protocols recommend a substitution rate of around 35% this compound to total UTP to achieve a good compromise.[4][5]
Q3: Can this compound be used with any RNA polymerase?
While T7 RNA polymerase is commonly used and known to efficiently incorporate this compound, other phage RNA polymerases such as T3 and SP6 can also utilize this modified nucleotide. However, the efficiency of incorporation may vary between different polymerases. It is always recommended to consult the manufacturer's instructions for the specific RNA polymerase you are using and to potentially optimize the reaction conditions.
Q4: Will the presence of Cy5 affect the downstream applications of the synthesized RNA?
The presence of the bulky and hydrophobic Cy5 dye can potentially interfere with downstream applications. For instance, it may affect the activity of enzymes that process RNA, such as reverse transcriptase, or alter the binding affinity of proteins or complementary nucleic acid strands. It is crucial to consider the nature of your downstream experiments and, if necessary, perform control experiments with unlabeled RNA to assess any potential impact of the Cy5 label.
Quantitative Data Summary
The following tables summarize the impact of this compound on RNA polymerase activity based on available data.
Table 1: Recommended this compound to UTP Ratios for Optimal Labeling and Yield
| Percentage of this compound in Total UTP | Expected Outcome | Reference |
| 10-25% | High RNA yield with moderate labeling. | General Recommendation |
| 35% | Optimal balance between labeling efficiency and RNA yield. | [4][5] |
| 50-100% | High labeling density, but may result in reduced RNA yield and shorter transcripts. | General Observation |
Table 2: Qualitative Impact of Modified UTPs on T7 RNA Polymerase Kinetics
While specific kinetic data for this compound is limited in publicly available literature, studies on other 5-position modified UTP derivatives provide valuable insights.
| Kinetic Parameter | Impact of 5-Position Modified UTPs | Implication for Experiments | Reference |
| Vmax (Maximum reaction rate) | Generally similar to unmodified UTP. | The polymerase can incorporate the modified nucleotide at a high rate once bound. | [6] |
| Km (Substrate concentration at half Vmax) | Can be significantly higher than for unmodified UTP. | Higher concentrations of this compound may be required to saturate the enzyme and achieve the maximum reaction rate. | [6] |
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal in the Final RNA Product
| Possible Cause | Troubleshooting Step |
| Inefficient incorporation of this compound | 1. Optimize the this compound:UTP ratio. Start with a 1:2 ratio and titrate upwards. A 35% substitution is often a good starting point.[4][5] 2. Increase the total concentration of UTP (both labeled and unlabeled). A higher Km for this compound may require a higher substrate concentration.[6] 3. Verify the quality of the this compound. Ensure it has been stored correctly and is not expired. |
| Degradation of labeled RNA | 1. Use RNase-free reagents and workspace. 2. Include an RNase inhibitor in the reaction. |
| Issues with detection | 1. Ensure you are using the correct excitation and emission wavelengths for Cy5 (approx. 650 nm and 670 nm, respectively). 2. Check the sensitivity of your detection instrument. |
| Inefficient purification | 1. Use a purification method suitable for your RNA size. Spin columns are a common and effective choice. 2. Ensure complete removal of unincorporated this compound , as this can interfere with accurate quantification of labeled RNA. |
Problem 2: Reduced Yield of Full-Length RNA Transcripts
| Possible Cause | Troubleshooting Step |
| High percentage of this compound inhibiting the polymerase | 1. Decrease the ratio of this compound to unmodified UTP. Try a ratio of 1:3 or 1:4. |
| Suboptimal reaction conditions | 1. Verify the concentration and quality of all NTPs. 2. Ensure the DNA template is of high quality and free of contaminants. 3. Optimize the concentration of RNA polymerase. |
| Premature termination of transcription | 1. Check the DNA template for sequences that may cause pausing or termination. 2. Try incubating the reaction at a lower temperature (e.g., 30°C) to potentially reduce premature termination. |
Problem 3: Labeled RNA Transcript is Shorter than Expected
| Possible Cause | Troubleshooting Step |
| Premature termination due to high this compound incorporation | 1. Lower the this compound:UTP ratio. |
| Degraded DNA template | 1. Analyze the integrity of the linearized DNA template on an agarose (B213101) gel. |
| RNase contamination | 1. Ensure a strictly RNase-free environment. |
Experimental Protocols
Detailed Methodology for In Vitro Transcription with this compound Labeling
This protocol is a general guideline for a 20 µL in vitro transcription reaction using T7 RNA polymerase. Optimization may be required for different templates and polymerases.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
Nuclease-free water
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound solution (5 mM)
Procedure:
-
Thaw all reagents on ice. Keep the RNA polymerase and RNase inhibitor on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
| Reagent | Volume for 35% this compound Labeling | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| 10 mM ATP, GTP, CTP mix | 2 µL | 1 mM each |
| 10 mM UTP | 1.3 µL | 0.65 mM |
| 5 mM this compound | 0.7 µL | 0.175 mM |
| RNase Inhibitor | 1 µL | - |
| Linearized DNA template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.
-
Optional: To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.
-
Purify the labeled RNA using a suitable method such as spin column chromatography or ethanol (B145695) precipitation.
-
Quantify the labeled RNA by measuring the absorbance at 260 nm (for RNA) and 650 nm (for Cy5).
Visualizations
Caption: Experimental workflow for in vitro transcription with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
Cy5-UTP Labeling Kits: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Cy5-UTP labeling kits for in vitro transcription.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound labeling?
This compound labeling is a method for generating fluorescently labeled RNA probes.[1][2] During an in vitro transcription reaction, the enzyme T7 RNA polymerase incorporates nucleotides into a newly synthesized RNA strand based on a DNA template.[2] In this process, this compound, a fluorescent analog of uridine (B1682114) triphosphate (UTP), is used as a substrate alongside the other three standard nucleotides (ATP, CTP, and GTP).[1][2] The polymerase incorporates this compound into the growing RNA chain at positions where a uridine would normally be added, resulting in a randomly labeled, fluorescent RNA probe.[1][2] These probes are well-suited for a variety of applications, including fluorescence in situ hybridization (FISH) and microarray analysis.[1][]
Q2: What is a typical ratio of this compound to UTP to use in the labeling reaction?
An optimal balance between the reaction and labeling efficiency is often achieved with a 35% substitution of UTP with this compound.[1][4] However, the ideal ratio can vary depending on the specific application and desired labeling density.[5] It is possible to adjust the ratio to control the extent of labeling, and a linear correlation between the percentage of this compound in the reaction and the number of incorporated fluorophores per RNA molecule has been observed.[6] For initial experiments, the manufacturer's recommended ratio is a good starting point. If optimization is necessary, varying the this compound to UTP ratio is a key parameter to adjust.[1][5]
Q3: How can I purify the labeled RNA probe after the transcription reaction?
Purification of the labeled RNA is crucial to remove unincorporated nucleotides, proteins (the polymerase), and salts from the reaction mixture.[1] Several methods can be employed for purification:
-
Spin Column Purification: This is a common and effective method that uses a silica-membrane to bind RNA in the presence of high salt concentrations, while allowing contaminants to be washed away. The purified RNA is then eluted in a low-salt buffer.[1][2]
-
Phenol/Chloroform Extraction followed by Ethanol (B145695) Precipitation: This is a traditional method for purifying nucleic acids. The labeled RNA can be precipitated from the aqueous phase using ethanol and a salt, such as sodium acetate.[2]
-
Gel Purification: For applications requiring very high purity RNA, such as RNase protection assays, gel purification can be used to isolate the full-length labeled transcript.[2]
Troubleshooting Guide
Below are common issues encountered during this compound labeling experiments, along with their potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No RNA Yield | Poor Quality DNA Template: Contaminants such as ethanol, salts, or RNase in the DNA template can inhibit T7 RNA polymerase.[7] | Purify the DNA template using phenol/chloroform extraction followed by ethanol precipitation.[2][7] Ensure the template is free of RNase contamination. |
| Incorrect Template Linearization: If using a plasmid template, incomplete or incorrect linearization can lead to transcription failure or transcripts of unexpected sizes.[7] | Verify the restriction enzyme cut site and ensure complete digestion of the plasmid. Purify the linearized template before use.[1][4] | |
| Inactive T7 RNA Polymerase: The enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). | Use a fresh aliquot of enzyme and always store it at -20°C in a non-frost-free freezer. | |
| RNase Contamination: RNases are ubiquitous and can rapidly degrade the newly synthesized RNA.[7] | Maintain an RNase-free work environment. Use RNase-free reagents and consumables. Include an RNase inhibitor in the transcription reaction. | |
| Suboptimal Reaction Conditions: Incorrect incubation time or temperature can affect the yield. | Incubate the reaction at 37°C for at least 30 minutes. For some templates, extending the incubation time to 2-4 hours may increase the yield.[1][4] | |
| Low Labeling Efficiency | Suboptimal this compound:UTP Ratio: An imbalanced ratio can lead to poor incorporation of the fluorescent nucleotide. | Optimize the ratio of this compound to unlabeled UTP. A 35% substitution is a good starting point.[1][4] You can perform a titration to find the optimal ratio for your specific template and application.[5] |
| Steric Hindrance: The bulky Cy5 dye can sometimes hinder the polymerase, leading to lower incorporation compared to unlabeled UTP.[][8] | Consider using a kit with a different linker arm on the this compound, or try a different manufacturer's labeling kit if problems persist.[8] | |
| High Background Signal in Downstream Applications | Unincorporated this compound: Residual free fluorescent nucleotides will result in a high background signal. | Ensure thorough purification of the labeled RNA probe after the transcription reaction to remove all unincorporated this compound.[1] |
| Non-specific Binding of the Probe: The labeled probe may be binding non-specifically to other molecules or surfaces. | Optimize hybridization and washing conditions in your downstream application (e.g., FISH). Increase the stringency of the washes to remove non-specifically bound probes.[9] | |
| Autofluorescence: The sample itself may have endogenous fluorescence. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorescent dye with a longer wavelength or employ background correction during image analysis. | |
| RNA Transcript is Smaller Than Expected | Premature Termination: The polymerase may be dissociating from the DNA template before reaching the end. | This can be caused by secondary structures in the DNA template or a low concentration of one of the nucleotides. Try lowering the reaction temperature to 30°C or even 4°C to help the polymerase read through difficult regions. Ensure adequate concentration of all four nucleotides. |
| RNA Transcript is Larger Than Expected | Incomplete Template Linearization: If using a plasmid template, the polymerase may be reading through the entire circular plasmid, resulting in concatemers. | Ensure complete digestion of your plasmid DNA with the chosen restriction enzyme. |
| Template-Independent Transcription: The T7 RNA polymerase may be adding nucleotides to the 3' end of the transcript in a template-independent manner. | This can sometimes be addressed by optimizing the enzyme concentration or the reaction buffer components. | |
| Smearing of RNA on a Gel | RNase Contamination: Degradation of the RNA will appear as a smear on a gel. | Maintain a strict RNase-free workflow. Use fresh, RNase-free reagents and add an RNase inhibitor to your reaction. |
| Template Degradation: If the DNA template is degraded, it will result in transcripts of varying lengths. | Use high-quality, intact DNA template for the reaction. |
Experimental Protocols
Standard In Vitro Transcription Labeling Reaction
This protocol is a general guideline. Always refer to the specific manual provided with your this compound labeling kit for detailed instructions.
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed:
-
RNase-free water
-
10x Transcription Buffer
-
100 mM DTT
-
ATP, CTP, GTP solution (typically 10 mM each)
-
UTP solution (concentration will vary to achieve the desired ratio with this compound)
-
This compound solution
-
Linearized DNA template (0.5 - 1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 30 minutes to 4 hours.[1][4]
-
DNase Treatment (Optional): To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15 minutes.[2]
-
Purification: Purify the labeled RNA using a spin column, phenol/chloroform extraction, or other preferred method.[1][2]
Quantification and Labeling Efficiency Calculation
-
Absorbance Measurement: After purification, measure the absorbance of the labeled RNA solution at 260 nm (for nucleic acid) and 650 nm (for Cy5) using a spectrophotometer.
-
Concentration Calculation:
-
The concentration of the RNA can be estimated using the A260 reading (an absorbance of 1.0 at 260 nm corresponds to approximately 40 µg/mL of single-stranded RNA).
-
-
Degree of Labeling (DOL) Calculation: The DOL, which represents the number of dye molecules per 1000 bases, can be calculated using the following formula:
DOL = (A650 * 324.5) / (A260 * εCy5)
Where:
-
A650 is the absorbance at 650 nm.
-
324.5 is the average molecular weight of a ribonucleotide.
-
A260 is the absorbance at 260 nm.
-
εCy5 is the molar extinction coefficient of Cy5 (typically ~250,000 M-1cm-1).
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound labeling experiments.
A troubleshooting workflow for this compound labeling experiments.
References
- 1. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 2. apexbt.com [apexbt.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 6. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to Validating the Specificity of Cy5-UTP Labeled Probes
For researchers in molecular biology and drug development, ensuring the specificity of a labeled probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate the specificity of Cy5-UTP labeled RNA probes against common alternatives. We present experimental protocols, quantitative data benchmarks, and logical workflows to guide your validation process.
Comparison of Probe Labeling Technologies
Choosing the right label for your nucleic acid probe is a critical first step that influences sensitivity, specificity, and the overall experimental workflow. Below is a comparison of this compound incorporation with other common labeling methods.
| Feature | This compound Labeled Probes | Hapten-Labeled Probes (Biotin/Digoxigenin) | Locked Nucleic Acid (LNA) Probes |
| Labeling Method | Direct enzymatic incorporation of this compound during in vitro transcription.[1] | Indirect labeling. Biotin (B1667282) or Digoxigenin-modified nucleotides are incorporated, followed by detection with fluorescently-labeled streptavidin or antibodies.[1][2] | Chemically synthesized oligonucleotides containing LNA monomers, typically end-labeled with a fluorophore. |
| Specificity | High intrinsic specificity dependent on probe sequence and hybridization conditions. | High, but can be prone to higher background if endogenous biotin is present in the sample.[2] | Very high, capable of distinguishing single-nucleotide mismatches due to increased thermal stability of the probe-target duplex.[3][4] |
| Signal-to-Noise Ratio | Generally good. Can be influenced by the sequence context of the probe.[5][6] A signal-to-noise ratio of at least 1.5 is often required for confident detection in FISH.[6] | Can be very high due to signal amplification steps, but also susceptible to increased background from non-specific antibody/streptavidin binding. | Excellent signal-to-noise ratio due to high binding affinity and the ability to use stringent washing conditions.[3] |
| Workflow Complexity | Relatively simple; direct detection after hybridization and washing. | More complex, involving additional incubation and washing steps for the detection antibody/streptavidin. | Simple, similar to other fluorescently-labeled oligonucleotide probes. |
| Signal Amplification | No inherent signal amplification. | Signal can be amplified by using streptavidin-HRP conjugates with tyramide signal amplification (TSA).[7] | No inherent signal amplification, but high affinity can lead to brighter signals. |
| Best For | Applications requiring direct visualization with a straightforward workflow, such as multicolor FISH and Northern blotting.[8][9][10] | Highly sensitive detection where signal amplification is necessary and potential background issues can be controlled. | Applications requiring discrimination between highly homologous sequences, such as allele-specific detection or miRNA analysis.[4] |
Experimental Workflows and Validation Protocols
The specificity of a probe is not just an inherent property but is critically dependent on the experimental protocol. Below are diagrams and detailed protocols for validating probe specificity using Northern blotting and Fluorescence In Situ Hybridization (FISH).
General Probe Specificity Validation Workflow
The overall process for validating a new probe involves several key stages, from initial in silico analysis to final experimental confirmation.
Protocol 1: Validation by Northern Blotting
Northern blotting is a high-specificity technique used to determine the size and relative abundance of a target RNA.[11] A specific probe should hybridize to a single band of the expected molecular weight.
References
- 1. Northern Blot probes (non-radioactive) - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Design of Probes for rRNA-Targeted Fluorescence In Situ Hybridization Reveals the Advantages of Using Dual Probes for Accurate Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Target Molecules Needed To Detect Microorganisms by Fluorescence In Situ Hybridization (FISH) and Catalyzed Reporter Deposition-FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Multicolor Fluorescence in situ Hybridization Approach Using an Extended Set of Fluorophores to Visualize Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of fluorescence-based nucleic acid blot hybridization method using Cy5.5 labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Basics: Northern Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
A Head-to-Head Comparison of Cy5-UTP and Cy3-UTP for RNA Labeling Efficiency
For researchers, scientists, and drug development professionals, the choice between Cy5-UTP and Cy3-UTP for fluorescently labeling RNA is a critical decision that can impact the sensitivity and accuracy of downstream applications such as fluorescence in situ hybridization (FISH), microarrays, and single-molecule imaging. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal fluorescent nucleotide for your research needs.
When it comes to RNA labeling, the efficiency of incorporating dye-labeled nucleotides is a key determinant of experimental success. Both this compound and Cy3-UTP are widely used for the synthesis of fluorescently labeled RNA probes via in vitro transcription. The core mechanism involves the enzymatic incorporation of the dye-conjugated UTP analog into the nascent RNA strand by an RNA polymerase, typically T7, T3, or SP6 polymerase. While both dyes are effective, their inherent structural and spectral properties can lead to differences in labeling efficiency and the performance of the resulting probes.
Executive Summary of Comparison
| Feature | This compound | Cy3-UTP |
| Fluorophore Class | Cyanine (B1664457) Dye | Cyanine Dye |
| Excitation Max. | ~649 nm | ~550 nm |
| Emission Max. | ~670 nm | ~570 nm |
| Molar Extinction Coeff. | ~250,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.27 | ~0.15 |
| Color | Far-Red | Bright Orange-Red |
| Labeling Efficiency | Generally lower | Generally higher |
| Photostability | Good | Very Good |
| Background Fluorescence | Lower in tissues | Higher in some tissues |
| Primary Applications | FISH, in vivo imaging, single-molecule tracking | Microarrays, FISH, FRET (as donor) |
Comparative Analysis of Labeling Efficiency
Direct, head-to-head quantitative comparisons of the incorporation efficiency of this compound versus Cy3-UTP by RNA polymerases in the literature are scarce. However, studies comparing the direct incorporation of cyanine dye-labeled UTPs with a two-step labeling method (involving the incorporation of aminoallyl-UTP followed by chemical coupling to a dye) provide strong evidence that steric hindrance plays a significant role.
It has been observed that T7 RNA polymerase incorporates aminoallyl-UTP (a smaller modification) approximately two-fold more efficiently than directly incorporating a bulky Cy-dye-labeled UTP. This suggests that the size of the dye molecule can impede the polymerase's activity. Given that Cy5 is a larger and more complex molecule than Cy3, it is inferred that Cy3-UTP is generally incorporated with higher efficiency than this compound during in vitro transcription. This difference in efficiency can be a critical factor when aiming for a high degree of labeling (DOL), which is often desirable for maximizing signal intensity in downstream applications.
Spectral Properties and Their Implications
The choice between Cy5 and Cy3 also hinges on their distinct spectral properties, which have significant implications for experimental design and data interpretation.
-
Cy5 , with its excitation and emission in the far-red spectrum, is advantageous for experiments in cellular and tissue contexts where autofluorescence from endogenous molecules is a concern. The longer wavelengths of light used for Cy5 excitation and detection scatter less and penetrate deeper into tissues, making it an excellent choice for in vivo imaging.
-
Cy3 , on the other hand, emits a bright orange-red fluorescence and has a high quantum yield, making it readily detectable with standard filter sets. Its excellent photostability makes it a workhorse for applications like microarrays.
Experimental Protocols
Below are detailed protocols for RNA labeling using this compound and Cy3-UTP via in vitro transcription, followed by purification and quantification of the labeled RNA.
In Vitro Transcription for Fluorescent RNA Labeling
This protocol is optimized for a 20 µL reaction volume and can be scaled up as needed. An optimal balance between reaction yield and labeling efficiency is often achieved with a 35% substitution of the labeled UTP for the natural UTP.
Materials:
-
Linearized template DNA (0.5-1.0 µg) containing a T7, T3, or SP6 promoter
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM ATP, CTP, GTP solutions
-
10 mM UTP solution
-
1 mM this compound or Cy3-UTP solution
-
RNA Polymerase Mix (e.g., T7 RNA Polymerase)
-
RNase Inhibitor (optional, but recommended)
-
DNase I (RNase-free)
Procedure:
-
Thaw all components on ice. Keep the RNA polymerase mix on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 10 mM UTP | 1.3 µL | 0.65 mM |
| 1 mM this compound or Cy3-UTP | 3.5 µL | 0.35 mM |
| Linearized Template DNA | X µL | 0.5-1.0 µg |
| RNase Inhibitor | 1 µL | 40 units |
| RNA Polymerase Mix | 2 µL | - |
-
Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended up to 4 hours.
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
Purification of Labeled RNA
It is crucial to remove unincorporated nucleotides, enzymes, and the DNA template from the labeled RNA probe. Column-based purification methods are generally effective.
Procedure (using a spin column):
-
Add 80 µL of RNase-free water to the 20 µL transcription reaction to bring the volume to 100 µL.
-
Follow the manufacturer's protocol for the specific RNA cleanup spin column being used. This typically involves binding the RNA to the column, washing with the provided wash buffers, and eluting the purified RNA in nuclease-free water or elution buffer.
Quantification and Degree of Labeling (DOL) Calculation
The concentration of the purified RNA and the degree of labeling can be determined using a spectrophotometer.
Procedure:
-
Measure the absorbance of the purified labeled RNA at 260 nm (for RNA) and at the excitation maximum of the dye (550 nm for Cy3, 649 nm for Cy5).
-
Calculate the RNA concentration:
-
RNA concentration (µg/µL) = (A₂₆₀ × 40) / 1000
-
-
Calculate the dye concentration:
-
Dye concentration (pmol/µL) = (A_dye × 1,000,000) / ε_dye
-
ε_Cy3 = 150,000 cm⁻¹M⁻¹
-
ε_Cy5 = 250,000 cm⁻¹M⁻¹
-
-
-
Calculate the Degree of Labeling (DOL), which represents the number of dye molecules per 1000 bases:
-
DOL = (Dye concentration × 324.5 × 1000) / (RNA concentration × 1000)
-
Visualizing the Workflow
The following diagram illustrates the general workflow for in vitro transcription-based RNA labeling.
Conclusion
The choice between this compound and Cy3-UTP for RNA labeling is application-dependent.
-
For applications requiring the highest degree of labeling and photostability, or when using standard fluorescence detection systems, Cy3-UTP is often the superior choice due to its likely higher incorporation efficiency and robust fluorescence.
-
For experiments in complex biological samples where autofluorescence is a concern, or for in vivo imaging applications, the far-red spectral properties of this compound make it the preferred option, despite a potentially lower labeling efficiency.
By carefully considering the factors of labeling efficiency, spectral properties, and the specific requirements of the downstream application, researchers can make an informed decision to optimize their RNA labeling experiments for the best possible outcomes.
A Head-to-Head Comparison: Cy5-UTP vs. Alexa Fluor 647-UTP for In Vitro Transcription
For researchers, scientists, and drug development professionals leveraging in vitro transcription for the synthesis of fluorescently labeled RNA, the choice of fluorophore-conjugated nucleotide is critical. This guide provides a detailed comparison of two widely used far-red fluorescent UTP analogs: Cy5-UTP and Alexa Fluor 647-UTP. We delve into their photophysical properties, performance in in vitro transcription, and provide experimental protocols to guide your selection process.
The enzymatic synthesis of RNA in the laboratory through in vitro transcription (IVT) is a cornerstone of molecular biology. The incorporation of fluorescently labeled nucleotides during this process enables the production of probes for a multitude of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and live-cell RNA tracking. Cyanine 5 (Cy5) and Alexa Fluor 647 are two of the most common fluorophores in the far-red spectrum, prized for their high extinction coefficients and emission wavelengths that minimize background autofluorescence from biological samples. This guide will compare their UTP conjugates to inform the selection for optimal RNA labeling in your experiments.
Photophysical and Performance Characteristics
A summary of the key properties of this compound and Alexa Fluor 647-UTP is presented in the table below. While their spectral characteristics are nearly identical, significant performance differences, particularly in terms of photostability and fluorescence quenching, set them apart.
| Property | This compound | Alexa Fluor 647-UTP | Reference(s) |
| Excitation Maximum | ~650 nm | ~650 nm | [1][2] |
| Emission Maximum | ~665-670 nm | ~665-670 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~239,000 - 270,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | [1] |
| Photostability | Moderate | High | [3][4] |
| Susceptibility to Quenching | Higher | Lower | [3] |
Alexa Fluor 647 is renowned for its superior photostability, meaning it can withstand longer exposure to excitation light before its fluorescence diminishes.[3][4] This is a critical advantage for applications requiring long or repeated imaging sessions. Furthermore, Cy5 dyes are known to be more susceptible to fluorescence quenching when conjugated to nucleic acids, which can result in a lower-than-expected signal.[3] Alexa Fluor 647, in contrast, is less prone to this self-quenching effect, often leading to brighter and more reliable signals.
Performance in In Vitro Transcription
Both this compound and Alexa Fluor 647-UTP can be incorporated into RNA transcripts by bacteriophage RNA polymerases such as T7, T3, and SP6. The efficiency of incorporation can be influenced by the linker connecting the fluorophore to the uridine (B1682114) base. Many commercial formulations of both labeled UTPs include linkers to minimize steric hindrance for the RNA polymerase.
While both are viable substrates, direct quantitative comparisons of in vitro transcription efficiency (i.e., total RNA yield and labeling density) under identical conditions are not extensively available in peer-reviewed literature. However, qualitative reports and user experiences suggest that both can be efficiently incorporated. The optimal ratio of labeled UTP to unlabeled UTP needs to be determined empirically for each specific application, as a high density of bulky fluorophores can potentially inhibit the polymerase activity and affect the functionality of the resulting RNA probe.
Experimental Protocols
The following protocols provide a framework for performing in vitro transcription to generate fluorescently labeled RNA probes and for comparing the performance of this compound and Alexa Fluor 647-UTP.
In Vitro Transcription Workflow
The general workflow for generating fluorescently labeled RNA is depicted below. This process involves the setup of the transcription reaction, incubation, and subsequent purification of the labeled RNA.
Caption: Workflow for in vitro transcription of fluorescently labeled RNA.
Protocol for In Vitro Transcription with Fluorescent UTP
This protocol is a general guideline and may require optimization based on the specific template and polymerase used. To directly compare this compound and Alexa Fluor 647-UTP, set up parallel reactions with each labeled nucleotide.
Materials:
-
Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
10 mM ATP, CTP, GTP solution
-
10 mM UTP solution
-
1 mM this compound or Alexa Fluor 647-UTP solution
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7, SP6, or T3 RNA Polymerase (e.g., 20 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit or reagents for ethanol (B145695) precipitation
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The ratio of labeled to unlabeled UTP can be varied to optimize labeling density. A common starting point is a 1:3 or 1:4 ratio of labeled:unlabeled UTP.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| 10 mM ATP | 2 µL | 1 mM |
| 10 mM CTP | 2 µL | 1 mM |
| 10 mM GTP | 2 µL | 1 mM |
| 10 mM UTP | 1.5 µL | 0.75 mM |
| 1 mM Labeled UTP (Cy5 or AF647) | 0.5 µL | 0.25 mM |
| Linearized DNA Template | X µL (0.5-1.0 µg) | 25-50 ng/µL |
| RNase Inhibitor | 1 µL | |
| RNA Polymerase | 1 µL |
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the labeled RNA using a column-based RNA purification kit or by ethanol precipitation.
-
Quantification and Quality Control:
-
Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. The fluorescently labeled RNA should be visible under an appropriate imager without the need for intercalating dyes.
-
Protocol for Comparing Probe Brightness and Photostability
This protocol outlines a method to compare the brightness and photostability of the generated RNA probes using fluorescence microscopy.
Materials:
-
Purified Cy5- and Alexa Fluor 647-labeled RNA probes of the same sequence and concentration
-
Hybridization buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for Cy5/Alexa Fluor 647 (e.g., Excitation: 620-640 nm, Emission: 660-680 nm) and a sensitive camera.
Procedure:
-
Sample Preparation:
-
For a simple comparison, spot equal amounts (e.g., 1 µL of a 10 ng/µL solution) of the Cy5-labeled and Alexa Fluor 647-labeled RNA probes onto a microscope slide and let it air dry.
-
For a more application-relevant comparison, perform a FISH experiment on a relevant cell or tissue sample using each probe.
-
-
Imaging for Brightness Comparison:
-
Using identical microscope and camera settings (exposure time, gain, laser power), acquire images of the Cy5 and Alexa Fluor 647 spots or FISH signals.
-
Quantify the mean fluorescence intensity of the signals using image analysis software (e.g., ImageJ/FIJI). This will provide a quantitative measure of the relative brightness of the two probes.
-
-
Imaging for Photostability Comparison:
-
Focus on a field of view containing either the Cy5 or Alexa Fluor 647 signal.
-
Acquire a time-lapse series of images with continuous exposure to the excitation light. Use the same acquisition settings for both probes.
-
Measure the fluorescence intensity of the signal in each frame of the time-lapse.
-
Plot the normalized fluorescence intensity as a function of time for each probe. The probe that retains its fluorescence for a longer duration is more photostable.
-
Logical Framework for Fluorophore Selection
The decision between this compound and Alexa Fluor 647-UTP can be guided by the specific requirements of your experiment.
Caption: Decision tree for selecting between this compound and Alexa Fluor 647-UTP.
Conclusion
Both this compound and Alexa Fluor 647-UTP are effective reagents for generating far-red fluorescent RNA probes through in vitro transcription. For applications where photostability and brightness are paramount, such as quantitative imaging and the detection of low-abundance targets, Alexa Fluor 647-UTP is the superior choice . Its resistance to photobleaching and reduced self-quenching often translate to more robust and reliable data. For applications with less stringent imaging requirements or for initial screening purposes, This compound remains a cost-effective and viable alternative . Ultimately, the optimal choice will depend on the specific experimental context and performance requirements. The provided protocols offer a starting point for researchers to empirically determine the best reagent for their needs.
References
- 1. Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Illuminating RNA: A Comparative Guide to Quantifying Cy5-UTP Incorporation
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled RNA is a critical step in a multitude of applications, from in situ hybridization to single-molecule tracking. The incorporation of Cyanine5 (Cy5), a fluorescent dye, conjugated to Uridine Triphosphate (UTP) into RNA molecules allows for their visualization and quantification. This guide provides a comprehensive comparison of the common methods for quantifying Cy5-UTP incorporation, complete with experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
The efficiency of this compound incorporation into an RNA molecule during in vitro transcription is a key determinant of the success of downstream applications.[1][2] Accurate quantification of this incorporation is therefore essential. The primary methods for this quantification include UV-Vis Spectrophotometry, Fluorometry, Gel Electrophoresis, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of sensitivity, accuracy, cost, and throughput.
Comparison of Quantification Methods
The choice of quantification method depends on the specific requirements of the experiment, such as the need for high sensitivity, absolute quantification, or high-throughput analysis.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Measures absorbance at 260 nm (RNA) and 650 nm (Cy5) to determine concentration and dye-to-base ratio.[1][2] | Simple, rapid, and widely accessible equipment.[3][4] | Lower sensitivity compared to fluorescence-based methods.[3][5] Susceptible to interference from contaminants that absorb at similar wavelengths.[3] | Routine quantification of relatively concentrated and pure samples. |
| Fluorometry/Fluorescence Spectroscopy | Measures the fluorescence emission of Cy5 upon excitation at its specific wavelength.[5][6] | Highly sensitive (up to 1,000 times more than absorbance methods).[5] Specific to the fluorophore, reducing interference.[5] | Requires a fluorometer and a standard curve for absolute quantification.[3][5] | Quantification of low-concentration samples and applications requiring high sensitivity. |
| Denaturing Gel Electrophoresis | Separates RNA by size and allows for visualization of the fluorescently labeled product under UV light.[6][7] | Provides information on RNA integrity and size.[7] Can give a semi-quantitative estimate of incorporation. | Not a precise quantitative method. Lower throughput. | Quality control of labeled RNA; confirming successful labeling. |
| High-Performance Liquid Chromatography (HPLC) | Separates labeled RNA from unincorporated nucleotides and other reaction components, with detection by UV/Vis or fluorescence.[8][9][10] | High accuracy and resolution. Can provide absolute quantification.[10] | Requires specialized equipment and expertise. Lower throughput and more time-consuming. | High-purity sample analysis and when absolute quantification is critical. |
Experimental Protocols and Data
UV-Vis Spectrophotometry
This method is a straightforward approach to estimate the concentration of the labeled RNA and the degree of labeling.
Experimental Protocol:
-
Sample Preparation: Purify the Cy5-labeled RNA from the in vitro transcription reaction to remove unincorporated this compound and other contaminants. This can be done using spin columns or ethanol (B145695) precipitation.[11]
-
Blank Measurement: Use the same buffer in which the RNA is dissolved as a blank to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the purified RNA sample at 260 nm (A260) and 650 nm (A650).[1]
-
Calculations:
-
Corrected A260: The contribution of the Cy5 dye to the absorbance at 260 nm needs to be subtracted. The correction factor (CF260) for Cy5 is approximately 0.05.[1]
-
A_RNA = A260 - (A650 * CF260)
-
-
RNA Concentration: Use the Beer-Lambert law. The extinction coefficient for RNA at 260 nm is approximately 0.025 (µg/mL)⁻¹cm⁻¹.
-
RNA Concentration (µg/mL) = A_RNA / 0.025
-
-
Dye Concentration: Use the Beer-Lambert law. The molar extinction coefficient of Cy5 at 650 nm (ε_Cy5) is approximately 250,000 M⁻¹cm⁻¹.
-
Dye Concentration (M) = A650 / ε_Cy5
-
-
Dye to Base Ratio: This ratio indicates the labeling efficiency.
-
Moles of RNA = RNA Concentration (g/L) / (Average MW of a base * Number of bases) (Average MW of a base is ~340 g/mol )
-
Dye/Base Ratio = Moles of Dye / Moles of RNA
-
-
Quantitative Data Example:
A study investigating the effect of the this compound to UTP ratio on labeling efficiency could yield the following results:
| This compound:UTP Ratio | A260 | A650 | Corrected A260 | RNA Conc. (µg/mL) | Dye Conc. (µM) | Dye/Base Ratio (Dyes per 1000 bases) |
| 1:3 | 1.25 | 0.30 | 1.235 | 49.4 | 1.2 | ~10 |
| 1:2 | 1.22 | 0.45 | 1.198 | 47.9 | 1.8 | ~15 |
| 1:1 | 1.18 | 0.60 | 1.150 | 46.0 | 2.4 | ~21 |
Note: These are illustrative data. A linear correlation between the fraction of this compound in the transcription reaction and the number of incorporated fluorophores has been observed.[12]
Fluorometry
Fluorometry offers a more sensitive alternative to spectrophotometry, which is particularly useful for samples with low RNA concentrations.
Experimental Protocol:
-
Sample Preparation: Purify the Cy5-labeled RNA as described for spectrophotometry.
-
Standard Curve Preparation: Prepare a series of dilutions of a known concentration of free Cy5 dye or a previously quantified Cy5-labeled RNA standard in the same buffer as the sample.
-
Fluorometer Setup: Set the excitation and emission wavelengths for Cy5 (typically ~649 nm for excitation and ~670 nm for emission).[1][2]
-
Measurement: Measure the fluorescence intensity of the standards and the unknown sample.
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Quantitative Data Example:
| Standard Cy5 Conc. (nM) | Fluorescence Intensity (RFU) |
| 0 | 50 |
| 1 | 250 |
| 2.5 | 600 |
| 5 | 1200 |
| 10 | 2350 |
| Unknown Sample | 850 |
From the standard curve, a fluorescence intensity of 850 RFU would correspond to a Cy5 concentration of approximately 3.6 nM in the sample.
References
- 1. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 2. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 3. neb.com [neb.com]
- 4. denovix.com [denovix.com]
- 5. denovix.com [denovix.com]
- 6. glpbio.com [glpbio.com]
- 7. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 8. Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. its.caltech.edu [its.caltech.edu]
- 12. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Cy5-UTP in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental controls for the use of Cyanine5-uridine triphosphate (Cy5-UTP) in fluorescence microscopy. We will delve into essential negative and positive controls, compare this compound with viable alternatives, and provide detailed experimental protocols to ensure the accuracy and reproducibility of your research findings.
The Critical Role of Controls in Fluorescence Microscopy
Key Control Experiments for this compound Labeling and Imaging
To ensure the specificity and validity of your fluorescence microscopy results, a series of negative and positive controls should be performed. These controls address potential issues at both the RNA labeling and cellular imaging stages.
Negative Controls
Negative controls are crucial for identifying and troubleshooting sources of background and non-specific signals.
-
Unlabeled Sample Control: This is the most fundamental control to assess cellular autofluorescence in the Cy5 channel.[1]
-
"No-UTP" Labeling Control: Performing an in vitro transcription reaction with 0% this compound is essential to confirm that the observed fluorescence is due to the incorporation of the dye.[2]
-
Scrambled or Non-Targeting RNA Control: A Cy5-labeled RNA sequence that should not bind to any specific cellular target is used to assess non-specific binding of the labeled RNA molecule itself.[3]
-
RNase Treatment Control: Treating the sample with RNase before hybridization with the Cy5-labeled probe will confirm that the signal is from RNA and not non-specific binding to other cellular components.[4]
-
Sense Probe Control: In fluorescence in situ hybridization (FISH), using a Cy5-labeled sense probe, which has the same sequence as the target mRNA, should not result in a specific signal.[4]
Positive Controls
Positive controls are necessary to confirm that the experimental procedures and reagents are working as expected.
-
Known-Positive Target Control: Using a this compound labeled probe for a highly and ubiquitously expressed gene (e.g., actin or tubulin) can validate the entire experimental workflow, from labeling to imaging.[4]
-
Spike-in Control: Introducing a known amount of Cy5-labeled RNA into a sample can help to assess the efficiency of detection and potential signal loss during the procedure.
-
In Vitro Characterization: Before cellular experiments, confirming the successful incorporation of this compound into the RNA transcript via gel electrophoresis is a critical quality control step. The Cy5-labeled RNA can be visualized directly on the gel under UV light.[5]
Comparative Analysis: this compound vs. Alternatives
While this compound is a widely used reagent, several alternatives are available, with Alexa Fluor 647-UTP being a prominent competitor. The choice of fluorophore can significantly impact the quality of fluorescence microscopy data.
| Feature | This compound | Alexa Fluor 647-UTP |
| Excitation Max (nm) | ~649 | ~650 |
| Emission Max (nm) | ~670 | ~668 |
| Brightness | Bright | Generally brighter than Cy5.[6][7][8] |
| Photostability | Prone to photobleaching.[9][10][11] | More photostable than Cy5.[9][10] |
| Environmental Sensitivity | Fluorescence intensity can be sensitive to the local environment.[] | Less sensitive to environmental conditions. |
| Artifacts | Susceptible to "photoblueing" or "blue-conversion" upon intense laser illumination, which can cause signal bleed-through into other channels.[13][14][15][16] | Less prone to aggregation-induced fluorescence quenching.[6][9] |
| Cost | Generally more cost-effective. | Typically more expensive. |
Experimental Protocols
I. In Vitro Transcription with this compound
This protocol describes the random incorporation of this compound into an RNA probe during in vitro transcription using T7 RNA polymerase.
-
Assemble the Transcription Reaction:
-
Linearized DNA template (containing a T7 promoter): 1 µg
-
10x Transcription Buffer: 2 µL
-
100 mM ATP, CTP, GTP: 2 µL of each
-
10 mM UTP: 1 µL
-
1 mM this compound: 2 µL (adjust ratio for desired labeling density)
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the Cy5-labeled RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[17][18]
II. Fluorescence Microscopy of Cy5-Labeled RNA
This protocol provides a general workflow for imaging Cy5-labeled RNA in cultured cells.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Hybridization (for FISH):
-
Pre-hybridize the sample in hybridization buffer for 1 hour at 37°C.
-
Add the Cy5-labeled RNA probe (typically at a concentration of 1-10 ng/µL) in hybridization buffer and incubate overnight at 37°C in a humidified chamber.
-
-
Washing: Wash the sample with wash buffer to remove unbound probes.
-
Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling and fluorescence microscopy.
Caption: Logical relationships of control experiments for this compound.
Troubleshooting Common Artifacts
-
High Background: This can be caused by cellular autofluorescence, non-specific binding of the probe, or unbound fluorophores. Ensure adequate washing steps and consider using a blocking agent.
-
Photobleaching: Cy5 is susceptible to photobleaching.[] To minimize this, reduce laser power, decrease exposure time, and use an anti-fade mounting medium.
-
Signal Bleed-through: The "blue-conversion" of Cy5 upon intense laser illumination can lead to signal in shorter wavelength channels (e.g., Cy3 or GFP channels).[13][14] To mitigate this, use the lowest possible laser power and sequential imaging with the Cy5 channel imaged last.
-
Non-specific Binding to Cell Surface: Cy5-labeled RNAs have been reported to bind non-specifically to the cell surface via hydrophobic interactions.[19] Stringent washing and the use of appropriate blocking agents can help reduce this artifact.
References
- 1. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 2. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MISSION® siRNA Fluorescent Universal Negative Control #1, Cyanine 5 [sigmaaldrich.com]
- 4. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. researchgate.net [researchgate.net]
- 13. Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioengineer.org [bioengineer.org]
- 17. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. its.caltech.edu [its.caltech.edu]
- 19. The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cy5-UTP Photostability for Advanced Research Applications
In the realm of molecular biology and high-resolution imaging, the photostability of fluorescent dyes is a critical determinant of experimental success. For researchers engaged in sensitive applications such as single-molecule imaging, super-resolution microscopy, and long-term live-cell imaging, the choice of a robust fluorescent label is paramount. This guide provides a comparative assessment of the photostability of Cyanine5 (Cy5)-UTP against other commonly used fluorescently labeled nucleotides, namely Alexa Fluor 647-UTP and ATTO 647N-UTP.
Quantitative Comparison of Dye Photostability
The photostability of a fluorescent dye dictates its ability to withstand prolonged exposure to excitation light without undergoing photochemical degradation, or photobleaching. The following table summarizes the relative photostability of Cy5 compared to its spectral equivalent, Alexa Fluor 647.
| Fluorescent Dye | Relative Photostability (% Initial Fluorescence Retained) | Key Characteristics |
| Cy5 | 55%[1] | Prone to photobleaching; can form blue-shifted derivatives upon intense light exposure.[2] |
| Alexa Fluor 647 | 80%[1] | Significantly more photostable than Cy5, leading to longer observation times and more reliable quantification.[1][3][4][5][6] |
| ATTO 647N | High (Qualitative) | Described as having high thermal and photostability, suitable for single-molecule detection and super-resolution microscopy.[7][8][9][10] |
Experimental Protocol for Photostability Assessment
The following is a generalized protocol for assessing the photostability of fluorescently labeled nucleotides. This protocol is based on common methodologies described in the literature and may require optimization for specific experimental setups.
Objective: To quantify and compare the photobleaching rates of different fluorescently labeled UTPs.
Materials:
-
Fluorescently labeled UTPs (e.g., Cy5-UTP, Alexa Fluor 647-UTP, ATTO 647N-UTP)
-
Microscope slides and coverslips
-
Mounting medium
-
Fluorescence microscope equipped with:
-
A suitable laser line for excitation (e.g., 633 nm or 647 nm for Cy5 and its analogs)
-
A high-sensitivity CCD or EMCCD camera
-
Appropriate filter sets for the selected dyes
-
-
Image analysis software (e.g., ImageJ, FIJI)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled UTP at a desired concentration in an appropriate buffer.
-
To mimic experimental conditions, the labeled nucleotides can be incorporated into RNA transcripts via in vitro transcription and the resulting labeled RNA can be immobilized on a microscope slide.
-
Alternatively, for a direct comparison of the dyes, the labeled UTPs can be adsorbed onto a glass surface.
-
Mount the sample on the microscope slide using a suitable mounting medium.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select an area of interest with uniform fluorescence.
-
Continuously illuminate the sample with the excitation laser at a constant power density.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased. It is crucial to use the same acquisition parameters (laser power, exposure time, camera gain) for all samples being compared.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent molecules and subtracting it from the sample intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be determined by fitting the decay curve to an exponential function. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t1/2).
-
Experimental Workflow
Caption: Workflow for assessing fluorescent dye photostability.
Conclusion
The selection of a fluorescent dye with high photostability is crucial for obtaining high-quality data in fluorescence-based applications. The available evidence strongly indicates that Alexa Fluor 647 offers significantly improved photostability over Cy5, making it a superior choice for experiments requiring long-term or intense illumination. While quantitative data for ATTO 647N is less readily available in direct comparisons, it is also marketed as a highly photostable dye and warrants consideration. For researchers utilizing this compound, it is important to be aware of its susceptibility to photobleaching and to take appropriate measures to minimize its effects, such as using the lowest possible laser power and exposure times, and employing photoprotective agents in the imaging buffer when possible.
References
- 1. researchgate.net [researchgate.net]
- 2. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. ATTO-TEC GmbH - ATTO 647N [atto-tec.com]
- 8. ATTO 647N acid | AAT Bioquest [aatbio.com]
- 9. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validating Microarray Data from Cy5-UTP Probes: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging microarray technology, the accuracy and reliability of gene expression data are paramount. This guide provides an objective comparison of microarray data generated using Cy5-UTP labeled probes and its validation against alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your research.
Quantitative Comparison of Labeling Probes
The choice of fluorescent dye and labeling method can significantly impact the sensitivity and reproducibility of microarray experiments. Cyanine (B1664457) dyes, such as Cy5, are widely used for direct and indirect labeling of probes. An alternative approach involves the use of biotinylated nucleotides, which are subsequently detected with a fluorescently labeled streptavidin conjugate. Below is a summary of a comparative study on the fluorescence intensity of different labeling methods.
| Labeling Method | Relative Fluorescence Intensity (Arbitrary Units) | Key Considerations |
| Direct Cy5 Labeling | High | - Prone to sequence-dependent intensity variations.[1] - Susceptible to photobleaching and ozone degradation. |
| Biotin-Streptavidin-Cy5 | Moderate to High | - Can amplify signal but may also increase background. - Fluorescence intensity is dependent on the sequence of the oligonucleotide.[1][2] - The multi-step process can introduce variability. |
| Indirect Aminoallyl-Cy5 | High | - Generally produces higher and more consistent signal compared to direct labeling. - Reduces dye-related bias in reverse transcription. |
Note: The fluorescence intensity can be influenced by the specific microarray platform, scanner settings, and the sequence of the oligonucleotide probes.[1]
Experimental Protocols
Accurate and reproducible microarray results rely on meticulous experimental execution. Below are detailed methodologies for key experiments involved in generating and validating microarray data using this compound probes.
Protocol 1: Indirect Aminoallyl-Cy5 Labeling of cDNA Probes
This method is a widely used approach for generating fluorescently labeled cDNA for two-color microarray experiments.
1. Reverse Transcription to Incorporate Aminoallyl-dUTP:
-
Combine 1-2 µg of total RNA or 100-500 ng of mRNA with 2 µg of oligo(dT) primer in a final volume of 10 µl.
-
Incubate at 70°C for 10 minutes and then place on ice.
-
Prepare a reverse transcription master mix containing: 5X First-Strand Buffer, 0.1 M DTT, 10 mM dNTP mix (with aminoallyl-dUTP), and RNase inhibitor.
-
Add the master mix to the RNA-primer mix and add 400 units of SuperScript II or equivalent reverse transcriptase.
-
Incubate at 42°C for 2 hours.
-
Stop the reaction by adding EDTA and hydrolyze the RNA with NaOH at 65°C for 15 minutes. Neutralize with HCl.
2. Purification of Aminoallyl-cDNA:
-
Purify the cDNA using a PCR purification kit according to the manufacturer's instructions.
-
Elute the purified aminoallyl-cDNA in a small volume of nuclease-free water.
3. Coupling with Cy5 NHS-ester:
-
Resuspend the purified aminoallyl-cDNA in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Add Cy5 N-hydroxysuccinimide (NHS) ester (resuspended in DMSO) to the cDNA solution.
-
Incubate for 1-2 hours at room temperature in the dark.
4. Purification of Labeled Probe:
-
Purify the Cy5-labeled cDNA from uncoupled dye using a PCR purification kit.
-
Elute the final labeled probe in hybridization buffer.
-
Quantify the incorporation of the dye and the amount of cDNA using a spectrophotometer.
Protocol 2: Microarray Hybridization
1. Prehybridization:
-
Prehybridize the microarray slide in a solution containing salmon sperm DNA, BSA, and SSC buffer at 42°C for 45-60 minutes to block non-specific binding sites.
-
Wash the slide with nuclease-free water and dry by centrifugation.
2. Hybridization:
-
Combine the Cy5-labeled experimental sample with a Cy3-labeled reference sample.
-
Add hybridization buffer to the probe mixture, denature at 95°C for 5 minutes, and then centrifuge briefly.
-
Apply the probe mixture to the prehybridized microarray slide, cover with a coverslip, and place in a hybridization chamber.
-
Incubate at 42°C for 16-24 hours.
3. Washing:
-
Wash the slide sequentially in low, medium, and high stringency wash buffers to remove unbound probe.
-
Dry the slide by centrifugation.
4. Scanning and Data Acquisition:
-
Scan the microarray slide using a microarray scanner at the appropriate wavelengths for Cy5 and Cy3.
-
Use image analysis software to quantify the fluorescence intensity of each spot.
Protocol 3: Validation of Microarray Data by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the gold standard for validating gene expression changes identified in a microarray experiment.[3][4]
1. RNA Extraction and cDNA Synthesis:
-
Use the same RNA samples from the microarray experiment for qRT-PCR.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
2. Primer Design:
-
Design gene-specific primers for the genes of interest to be validated. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
3. qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA template, gene-specific primers, and a SYBR Green or TaqMan-based master mix.
-
Perform the PCR in a real-time PCR thermal cycler.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Compare the fold changes obtained from qRT-PCR with the microarray data. A high correlation between the two methods validates the microarray results.[5][6][7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for a typical microarray experiment, from sample preparation to data validation.
Caption: Workflow for microarray analysis and validation.
Signaling Pathway Analysis
Microarray analysis is a powerful tool for studying the global gene expression changes in response to various stimuli, providing insights into the underlying signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] Microarray studies often reveal differential expression of key components of this pathway.[9][10]
Caption: Simplified MAPK signaling pathway.
p53-Mediated Apoptosis Pathway
The p53 tumor suppressor protein plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage. Microarray analysis can identify p53 target genes that are up- or down-regulated to initiate programmed cell death.[11][12][13][14][15]
Caption: p53-mediated intrinsic apoptosis pathway.
References
- 1. Sequence-dependent fluorescence of cyanine dyes on microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One [journals.plos.org]
- 3. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Microarray analysis identification of key pathways and interaction network of differential gene expressions during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of MAPK Signaling Pathway Genes and Associated lncRNAs in the Ileum of Piglets Infected by Clostridium perfringens Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA microarray analysis of genes involved in p53 mediated apoptosis: activation of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
- 13. Genes regulated during p53 mediated apoptosis [webhome.weizmann.ac.il]
- 14. p53's Dilemma in Transcription: Analysis by Microarrays - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Cy5-UTP Performance in T7, T3, and SP6 RNA Polymerase Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyanine 5-uridine triphosphate (Cy5-UTP) performance across three common bacteriophage RNA polymerase systems: T7, T3, and SP6. Understanding the nuances of this compound incorporation by these polymerases is critical for optimizing the synthesis of fluorescently labeled RNA probes for a wide array of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and single-molecule imaging.
Executive Summary
While T7 RNA polymerase is the most extensively documented enzyme for incorporating this compound, both T3 and SP6 RNA polymerases are also capable of utilizing this modified nucleotide. The choice of polymerase can influence the yield, labeling efficiency, and overall performance of the resulting fluorescently labeled RNA. This guide synthesizes available data to provide a comparative overview and detailed experimental protocols to aid in the selection and optimization of your in vitro transcription reactions.
Performance Comparison of RNA Polymerases with this compound
Direct, head-to-head quantitative comparisons of this compound incorporation efficiency across T7, T3, and SP6 RNA polymerases are not extensively available in peer-reviewed literature. However, based on product specifications, user-reported data, and analogous studies with other modified nucleotides, we can infer the following performance characteristics. It is important to note that optimal conditions may vary depending on the specific template and desired labeling density.
| Parameter | T7 RNA Polymerase | T3 RNA Polymerase | SP6 RNA Polymerase |
| Promoter Specificity | High | High | High |
| Reported this compound Incorporation | Yes (widespread use)[1] | Yes (reported success)[2] | Yes (expected to be compatible)[3] |
| General Vigor | High | High | Moderate to High |
| Tolerance to Modified Nucleotides | High for 5'-modified pyrimidines[1] | Generally good[4] | Generally good[3] |
| Potential for Steric Hindrance Effects | Moderate | Likely similar to T7 | Potentially higher, may exhibit slower extension[5] |
| Typical RNA Yield | High | High | Slightly lower than T7 in some contexts[6] |
Experimental Protocols
The following are detailed protocols for in vitro transcription using this compound with T7, T3, and SP6 RNA polymerases. These protocols are starting points and may require optimization for your specific template and application.
General Considerations for all Polymerases:
-
Template Purity: High-quality, linearized plasmid DNA or PCR product free of contaminating RNases, proteins, and salts is crucial for successful in vitro transcription.
-
Nuclease-Free Environment: Use nuclease-free water, tubes, and pipette tips to prevent RNA degradation.
-
Light Protection: Cy5 is a light-sensitive dye. Protect your reactions and labeled RNA from light as much as possible.
T7 RNA Polymerase Protocol for Cy5-RNA Labeling
This protocol is adapted from standard in vitro transcription protocols for T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
100 mM DTT
-
RNase Inhibitor
-
10 mM ATP, CTP, GTP solution
-
10 mM UTP solution
-
1 mM this compound solution
-
T7 RNA Polymerase
Procedure:
-
Thaw all components at room temperature, mix gently, and centrifuge briefly. Keep enzymes and RNase inhibitor on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X T7 Reaction Buffer | 2 | 1X |
| 100 mM DTT | 1 | 5 mM |
| RNase Inhibitor | 1 | 2 U/µL |
| 10 mM ATP, CTP, GTP | 2 | 1 mM each |
| 10 mM UTP | 1.5 | 0.75 mM |
| 1 mM this compound | 0.5 | 0.025 mM |
| Template DNA (1 µg/µL) | 1 | 50 ng/µL |
| T7 RNA Polymerase | 1 |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours in the dark. For shorter transcripts (<300 nt), the incubation time can be extended to 4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the Cy5-labeled RNA using a suitable method such as spin column chromatography or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
T3 RNA Polymerase Protocol for Cy5-RNA Labeling
This protocol is a guideline for using T3 RNA polymerase with this compound, based on its known ability to incorporate modified nucleotides.
Materials:
-
Linearized DNA template with a T3 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10X T3 Reaction Buffer
-
100 mM DTT
-
RNase Inhibitor
-
10 mM ATP, CTP, GTP solution
-
10 mM UTP solution
-
1 mM this compound solution
-
T3 RNA Polymerase
Procedure:
-
Thaw all components at room temperature, mix gently, and centrifuge briefly. Keep enzymes and RNase inhibitor on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X T3 Reaction Buffer | 2 | 1X |
| 100 mM DTT | 1 | 5 mM |
| RNase Inhibitor | 1 | 2 U/µL |
| 10 mM ATP, CTP, GTP | 2 | 1 mM each |
| 10 mM UTP | 1.5 | 0.75 mM |
| 1 mM this compound | 0.5 | 0.025 mM |
| Template DNA (1 µg/µL) | 1 | 50 ng/µL |
| T3 RNA Polymerase | 1 |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours in the dark.
-
(Optional) Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the Cy5-labeled RNA.
SP6 RNA Polymerase Protocol for Cy5-RNA Labeling
This protocol provides a framework for Cy5-RNA synthesis using SP6 RNA polymerase.
Materials:
-
Linearized DNA template with an SP6 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10X SP6 Reaction Buffer
-
100 mM DTT
-
RNase Inhibitor
-
10 mM ATP, CTP, GTP solution
-
10 mM UTP solution
-
1 mM this compound solution
-
SP6 RNA Polymerase
Procedure:
-
Thaw all components at room temperature, mix gently, and centrifuge briefly. Keep enzymes and RNase inhibitor on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X SP6 Reaction Buffer | 2 | 1X |
| 100 mM DTT | 1 | 5 mM |
| RNase Inhibitor | 1 | 2 U/µL |
| 10 mM ATP, CTP, GTP | 2 | 1 mM each |
| 10 mM UTP | 1.5 | 0.75 mM |
| 1 mM this compound | 0.5 | 0.025 mM |
| Template DNA (1 µg/µL) | 1 | 50 ng/µL |
| SP6 RNA Polymerase | 1 |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 40°C for 2 hours in the dark.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the Cy5-labeled RNA.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Figure 1. General experimental workflow for producing Cy5-labeled RNA probes.
Figure 2. Conceptual comparison of this compound incorporation by different RNA polymerases.
Conclusion
This compound is a versatile fluorescent nucleotide that can be successfully incorporated into RNA transcripts using T7, T3, and SP6 RNA polymerases. While T7 polymerase is the most commonly used and well-documented for this purpose, T3 and SP6 polymerases offer viable alternatives, particularly when specific promoter systems are required. The choice of polymerase may impact the overall yield and labeling efficiency, and empirical optimization is recommended for achieving the best results in your specific application. The protocols and comparative information provided in this guide serve as a valuable resource for researchers aiming to produce high-quality Cy5-labeled RNA probes.
References
- 1. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. biorxiv.org [biorxiv.org]
- 6. SP6 RNA polymerase efficiently synthesizes RNA from short double-stranded DNA templates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cy5-UTP: Applications, Limitations, and Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent labeling reagents is paramount for the success of molecular biology experiments. Cyanine 5-uridine triphosphate (Cy5-UTP) has emerged as a widely utilized tool for the enzymatic synthesis of fluorescently labeled RNA probes. This guide provides a comprehensive overview of this compound, its diverse applications, inherent limitations, and a comparative analysis with alternative fluorescent nucleotides, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a nucleotide analog of uridine (B1682114) triphosphate (UTP) that is covalently linked to a Cyanine 5 (Cy5) fluorophore. This modification allows for the direct incorporation of the fluorescent dye into RNA transcripts during in vitro transcription reactions catalyzed by RNA polymerases such as T7, T3, and SP6. The resulting fluorescently labeled RNA probes can be readily visualized and quantified, making them suitable for a multitude of downstream applications. The Cy5 dye exhibits a bright, far-red fluorescence with an excitation maximum around 650 nm and an emission maximum around 670 nm, which helps to minimize background autofluorescence from biological samples.[1]
Key Applications of this compound Labeled RNA Probes
The versatility of this compound has led to its adoption in a wide array of molecular biology techniques:
-
Fluorescence In Situ Hybridization (FISH): Cy5-labeled RNA probes are extensively used to detect and visualize the subcellular localization of specific RNA transcripts within fixed cells and tissues.[] The bright and photostable signal of Cy5 allows for sensitive detection of even low-abundance RNAs.
-
Microarray Analysis: In gene expression profiling, this compound is a common choice for labeling cRNA samples to be hybridized to microarrays. Its distinct spectral properties allow for two-color microarray experiments, often in conjunction with Cy3-labeled probes, to compare gene expression levels between two different samples simultaneously.
-
Single-Molecule Studies: The high signal-to-noise ratio of Cy5 makes it an excellent fluorophore for single-molecule fluorescence resonance energy transfer (smFRET) studies.[1] By labeling RNA molecules with a FRET pair, such as Cy3 and Cy5, researchers can investigate conformational changes and dynamics of RNA molecules in real-time.
-
RNA Trafficking and Localization: Live-cell imaging of Cy5-labeled RNA can provide insights into the transport, localization, and degradation of specific RNA molecules within living cells.[]
-
Northern Blotting: Cy5-labeled probes offer a non-radioactive and sensitive alternative for the detection of specific RNA sequences in Northern blot analysis.
Performance Comparison of Fluorescent UTP Analogs
The choice of a fluorescent UTP analog can significantly impact experimental outcomes. The following tables provide a comparative summary of this compound with other commonly used fluorescent nucleotides based on available experimental data.
Table 1: Spectroscopic Properties of Common Fluorescent UTP Analogs
| Fluorescent UTP Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield* |
| This compound | ~650 | ~670 | ~0.27 |
| Cy3-UTP | ~550 | ~570 | ~0.15-0.3 |
| Alexa Fluor 546-UTP | ~556 | ~573 | ~0.79 |
| Alexa Fluor 647-UTP | ~650 | ~668 | ~0.33 |
| TMR (TAMRA)-UTP | ~555 | ~576 | ~0.21 |
*Quantum yields can vary depending on the local environment and conjugation.
Table 2: Performance Characteristics of Fluorescent RNA Probes
| Characteristic | Cy5-labeled RNA | Alexa Fluor 647-labeled RNA | ATTO 647N-labeled RNA |
| Photostability | Moderate; susceptible to ozone | High | Very High |
| Relative Brightness | High | Very High | Very High |
| Labeling Efficiency (Direct Incorporation) | Moderate | High | High |
| Environmental Sensitivity | Sensitive to local environment | Less sensitive | Less sensitive |
Note: Indirect labeling methods using aminoallyl-UTP followed by amine-reactive dye coupling can result in 2- to 3-fold higher labeling efficiency compared to direct incorporation of dye-conjugated UTPs.
Limitations of this compound
Despite its widespread use, this compound has several limitations that researchers should consider:
-
Steric Hindrance: The bulky nature of the Cy5 dye can sometimes interfere with the enzymatic incorporation of the nucleotide by RNA polymerase, potentially leading to lower yields of full-length transcripts.[3][4] This steric hindrance can also affect the biological activity of the labeled RNA, for instance, by inhibiting its interaction with proteins or its translation by ribosomes.[1]
-
Photostability: While Cy5 is brighter than many other fluorophores, it is susceptible to photobleaching, especially under prolonged or intense illumination. It is also notably sensitive to degradation by ozone, which can be a concern during microarray scanning.[5]
-
Environmental Sensitivity: The fluorescence quantum yield of Cy5 can be influenced by its local environment, which can complicate quantitative measurements.
-
Reduced Translation Efficiency: The presence of Cy5 moieties within the coding sequence of an mRNA can significantly reduce its translational efficiency.
Experimental Protocols
In Vitro Transcription with this compound
This protocol provides a general guideline for the synthesis of Cy5-labeled RNA probes using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, GTP)
-
UTP solution
-
This compound solution
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:
-
Nuclease-free water (to final volume)
-
10x Transcription Buffer
-
100 mM DTT
-
Ribonucleotide solution mix (without UTP)
-
UTP solution (adjust for desired this compound ratio)
-
This compound solution (a 35% substitution of UTP with this compound is often a good starting point for balancing labeling efficiency and reaction yield)[6][7][8][9]
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 2 hours. For some templates, a longer incubation of up to 4 hours may increase the yield.[6]
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purification: Purify the labeled RNA probe using a spin column-based RNA purification kit or by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration and purity of the labeled RNA using a spectrophotometer. The incorporation of Cy5 can be assessed by measuring the absorbance at 260 nm (for RNA) and ~650 nm (for Cy5). The quality and size of the transcript should be verified by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
Troubleshooting:
-
Low Yield: Contaminants in the DNA template can inhibit RNA polymerase.[10] Ensure the template is of high purity. The concentration of nucleotides may also be limiting; consider increasing the total nucleotide concentration.[3]
-
Incomplete Transcripts: A GC-rich template can lead to premature termination.[3] Try lowering the incubation temperature to 30°C.
-
Longer-than-Expected Transcripts: This may be due to incomplete linearization of the plasmid template or the use of a restriction enzyme that generates 3' overhangs.[3]
Fluorescence In Situ Hybridization (FISH) with Cy5-labeled Probes
This protocol outlines the basic steps for using a Cy5-labeled RNA probe to detect a target RNA in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., containing formamide (B127407) and SSC)
-
Cy5-labeled RNA probe
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Pre-hybridization: Wash the cells with PBS and then incubate with hybridization buffer for at least 1 hour at the hybridization temperature.
-
Hybridization: Dilute the Cy5-labeled RNA probe in hybridization buffer and apply it to the cells. Cover with a coverslip and incubate in a humidified chamber overnight at the appropriate hybridization temperature.
-
Washing: Remove the coverslip and wash the cells with a series of wash buffers at increasing stringency to remove unbound probe.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash briefly with PBS, and then mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5 and DAPI.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and the intricate relationships within signaling pathways where this compound is a valuable tool.
Caption: Workflow for generating Cy5-labeled RNA probes via in vitro transcription.
References
- 1. Highly Resolved Detection of Long Non-coding RNAs In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 6. Long non‐coding RNA: a versatile regulator of the nuclear factor‐κB signalling circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. neb.com [neb.com]
Safety Operating Guide
Navigating the Disposal of Cy5-UTP: A Guide to Safe and Compliant Laboratory Practices
Researchers, scientists, and drug development professionals frequently utilize Cy5-UTP, a cyanine (B1664457) dye-labeled uridine (B1682114) triphosphate, for various applications such as in vitro transcription to generate fluorescently labeled RNA probes.[1][2][3][4] While its utility in the lab is significant, proper disposal is crucial to ensure personnel safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to handle the compound with care. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[5][6] Avoid skin and eye contact, and prevent the formation of dust or aerosols.[5] In case of contact, follow standard first-aid measures and consult the Safety Data Sheet (SDS) for detailed instructions.[6][7]
II. Classifying this compound Waste Streams
Proper disposal begins with the correct classification of waste. This compound waste in a laboratory setting can be categorized as follows:
-
Unused/Stock Solutions: Concentrated, unused this compound solutions.
-
Dilute Aqueous Solutions: Waste solutions from experimental procedures containing low concentrations of this compound.
-
Contaminated Solid Waste: Items such as gels, pipette tips, tubes, gloves, and bench paper that have come into contact with this compound.
-
Sharps: Needles or other sharp objects contaminated with this compound.
III. Disposal Procedures
The guiding principle for the disposal of any chemical, including fluorescent dyes like this compound, is to consult your institution's Environmental Health and Safety (EHS) department.[8][9] Disposal regulations can vary, and your EHS office will provide specific protocols for your location.
Step 1: Segregate Waste at the Source
Proper segregation is the foundation of safe disposal. As you generate waste, immediately place it into the appropriate, clearly labeled waste container. Never mix different types of waste.
Step 2: Manage Liquid Waste
-
Unused/Stock Solutions: These should be treated as hazardous chemical waste.[10] Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name (this compound), and any other components in the solution.
-
Dilute Aqueous Solutions: The disposal of dilute aqueous dye solutions can vary. Some institutions may permit drain disposal for non-mutagenic, dilute dyes if no other hazardous chemicals are present.[10][11] However, it is critical to obtain explicit approval from your EHS department before disposing of any amount of this compound down the drain.[12] When in doubt, collect it as hazardous aqueous waste.
Step 3: Handle Contaminated Solid Waste
-
Gels: Agarose or polyacrylamide gels containing this compound should be collected as solid hazardous waste.[12] Do not dispose of these gels in the regular trash.
-
Gloves, Pipette Tips, and Other Labware: All disposable items contaminated with this compound should be collected in a designated hazardous waste bag or container.[5][12]
Step 4: Dispose of Sharps
Any sharps contaminated with this compound must be placed in a designated sharps container for hazardous materials.
IV. Quantitative Data Summary
| Waste Type | Description | Recommended Disposal Method |
| Unused/Stock this compound | Concentrated solutions of this compound. | Collect as hazardous chemical waste for EHS pickup. |
| Dilute Aqueous Waste | Experimental solutions containing low concentrations of this compound. | Consult institutional EHS. May require collection as hazardous aqueous waste. Drain disposal is not recommended without explicit EHS approval.[8][10] |
| Contaminated Solid Waste | Gels, gloves, pipette tips, tubes, and other disposable items. | Collect in a designated container for solid hazardous waste.[12] |
| Contaminated Sharps | Needles, scalpels, or other sharp objects that have contacted this compound. | Dispose of in a designated hazardous waste sharps container. |
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of different this compound waste streams.
By adhering to these guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lookchem.com [lookchem.com]
- 6. Cy5 SDS, 146368-11-8 Safety Data Sheets - ECHEMI [echemi.com]
- 7. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling Cy5-UTP
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling and disposal of Cy5-UTP, a cyanine (B1664457) dye-labeled uridine (B1682114) triphosphate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact with the chemical.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, powder-free. Change frequently, especially if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Body Protection | Lab Coat | Long-sleeved, fully buttoned. |
Operational Plan: Step-by-Step Guidance for Handling this compound
This protocol outlines the key steps for safely handling this compound from receipt to use in experimental procedures.
-
Receiving and Storage :
-
Upon receipt, inspect the package for any damage or leaks.
-
Store this compound at -20°C in a light-proof container to prevent photobleaching.[1]
-
Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
-
Preparation for Use :
-
When ready to use, thaw the required aliquot on ice, protected from light.
-
All handling of this compound solutions should be performed in a designated area, away from direct light sources.
-
Use sterile, RNase-free tubes and pipette tips to prevent contamination.[2]
-
-
Experimental Procedures (e.g., In Vitro Transcription) :
-
Wear the appropriate PPE at all times.
-
Assemble reaction mixtures in a sterile, nuclease-free environment.[2]
-
When adding this compound to the reaction mix, ensure it is thoroughly mixed.
-
Incubate reactions in the dark or in a light-protected container to maintain the integrity of the fluorescent dye.
-
-
Post-Experiment Handling :
-
After use, immediately cap and return any remaining stock to the freezer.
-
Decontaminate the work area with a suitable laboratory cleaner.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation :
-
All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, must be considered chemical waste.
-
Segregate this compound waste from regular laboratory trash.
-
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material and kept closed when not in use.
-
-
Disposal Procedure :
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal of the hazardous waste container.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
